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  • Product: 1-BENZYL-1H-INDAZOL-4-YLAMINE

Core Science & Biosynthesis

Foundational

1-BENZYL-1H-INDAZOL-4-YLAMINE chemical properties

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for targeted therapeutics. Among these, 1-benzyl-1H-indazol-4-amine (CAS: 70261-60-8) stand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for targeted therapeutics. Among these, 1-benzyl-1H-indazol-4-amine (CAS: 70261-60-8) stands out as a highly valuable intermediate. The indazole core is a proven hinge-binding motif in the ATP-binding pocket of kinases, making this specific amine an essential building block in the synthesis of advanced kinase inhibitors.

This technical guide dissects the physicochemical properties, the self-validating synthetic workflows, and the biological applications of 1-benzyl-1H-indazol-4-amine, specifically focusing on its role in developing cFMS (CSF1R) kinase inhibitors pioneered by organizations such as 1[1].

Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, it is critical to establish its baseline quantitative properties. The table below summarizes the core physicochemical data for 1-benzyl-1H-indazol-4-amine, verified against commercial and patent literature.

PropertyValue
Chemical Name 1-Benzyl-1H-indazol-4-amine
CAS Registry Number 70261-60-8
Molecular Formula C14H13N3
Molecular Weight 223.28 g/mol
SMILES NC1=CC=CC2=C1C=NN2CC3=CC=CC=C3
Physical Appearance Beige to pale yellow solid

Synthetic Methodologies & Mechanistic Causality

The utility of 1-benzyl-1H-indazol-4-amine lies in its functional group handle (the C4-amine), which allows for downstream regioselective modifications. The synthesis and subsequent functionalization of this compound rely on highly controlled, self-validating experimental systems.

Primary Synthesis: Selective Nitro Reduction

Causality & Rationale: The precursor, 1-benzyl-4-nitro-1H-indazole, must be reduced to the amine. While catalytic hydrogenation (e.g., Pd/C, H2) is common, it risks unwanted hydrogenolysis (cleavage) of the N-benzyl protecting group. To prevent this, a modified Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is employed[1]. NH4Cl acts as a mild proton source, buffering the reaction to prevent the formation of basic iron oxides that could coat the iron surface and halt the catalytic cycle.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-benzyl-4-nitro-1H-indazole (1.59 mmol) in a 4:1 v/v mixture of Ethanol and Water (10 mL).

  • Activation: Add Ammonium Chloride (0.79 mmol, 0.5 eq) to the solution.

  • Reduction: Introduce Iron powder (Fe(0), 15.95 mmol, 10 eq).

  • Thermal Cycling: Heat the heterogeneous mixture to reflux for 1–2 hours.

  • Self-Validation (Monitoring): Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The disappearance of the nitro peak and the emergence of a single product peak structurally validate complete conversion.

  • Purification: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (EtOAc) and water.

  • Physical Validation: Filter the biphasic mixture through glass fiber filter paper. Crucial Step: Removing the insoluble iron sludge guarantees that the subsequent organic extraction yields a high-purity product without transition metal contamination.

  • Isolation: Separate the organic layer, dry, and concentrate to yield 1-benzyl-1H-indazol-4-amine as a beige solid (~99% yield)[2].

Downstream Functionalization: Regioselective Bromination

Causality & Rationale: To build complex kinase inhibitors, a halogen handle is often required. The strong electron-donating effect of the C4-amine directs incoming electrophiles precisely to the adjacent C5 position (ortho to the amine). N-Bromosuccinimide (NBS) is selected over molecular bromine (Br2) because it provides a mild, controlled release of electrophilic bromine, preventing over-bromination of the highly activated indazole ring[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-benzyl-1H-indazol-4-amine (0.39 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2 mL).

  • Electrophilic Addition: Add NBS (0.39 mmol, 1.0 eq) portion-wise at ambient temperature.

  • Reaction: Stir the mixture at ambient temperature until complete (typically rapid).

  • Quench & Workup: Quench with water, extract with EtOAc, and purify to yield 1-benzyl-5-bromo-1H-indazol-4-amine.

Synthesis A 1-Benzyl-4-nitro- 1H-indazole B 1-Benzyl-1H-indazol-4-amine (CAS: 70261-60-8) A->B Fe(0), NH4Cl EtOH/H2O, Reflux C 1-Benzyl-5-bromo- 1H-indazol-4-amine B->C NBS, DMF Ambient Temp

Workflow of selective nitro reduction and regioselective bromination.

Application in Drug Discovery: cFMS (CSF1R) Kinase Inhibition

The primary industrial application of 1-benzyl-1H-indazol-4-amine is as a core intermediate in the synthesis of inhibitors targeting the cFMS kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R)[1].

Mechanistic Biology: cFMS is the receptor for CSF-1 (M-CSF), a critical growth factor for monocytes, macrophages, and osteoclasts. Aberrant signaling in this pathway leads to the pathogenic proliferation of these cells, driving diseases such as fibrosis, bone-related disorders, autoimmune diseases, and cancer[2].

When derivatives of 1-benzyl-1H-indazol-4-amine are synthesized into final drug candidates, the indazole nitrogen atoms form critical hydrogen bonds with the hinge region of the cFMS ATP-binding pocket. This competitive binding blocks ATP, preventing the autophosphorylation of the kinase domain and entirely shutting down the downstream PI3K/AKT and MAPK/ERK signaling cascades.

Signaling CSF1 CSF-1 (M-CSF) cFMS cFMS Kinase (CSF1R) CSF1->cFMS Binds & Activates Pathways PI3K/AKT & MAPK/ERK Signaling Cascades cFMS->Pathways Autophosphorylation Inhibitor Indazole-based Inhibitor (Derived from 70261-60-8) Inhibitor->cFMS Blocks ATP Pocket Outcome Macrophage & Osteoclast Proliferation Pathways->Outcome Gene Expression

cFMS kinase signaling cascade and targeted inhibition mechanism.

References

  • Sigma-Aldrich Product Catalog . "Benzyl amine | Sigma-Aldrich" (CAS 70261-60-8 Specifications). Sigma-Aldrich. .

  • Array BioPharma Inc. "Patent Application No. AU 2011344001 B2" (cFMS Kinase Inhibitor Synthesis and Biological Target). Googleapis.com. 1[1].

  • Array BioPharma Inc. "Patent Application Publication US 2016/0002232 A1" (Detailed Experimental Protocols for Indazole Amines). Googleapis.com. 2[2].

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Benzyl-1H-indazol-4-amine in Kinase Inhibitor Discovery

Executive Summary 1-Benzyl-1H-indazol-4-amine (CAS: 70261-60-8) is a highly specialized synthetic building block utilized extensively in the rational design of small-molecule kinase inhibitors. Its unique structural topo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-indazol-4-amine (CAS: 70261-60-8) is a highly specialized synthetic building block utilized extensively in the rational design of small-molecule kinase inhibitors. Its unique structural topology—balancing an optimal polar surface area with targeted lipophilicity—makes it a privileged pharmacophore for targeting Type III receptor tyrosine kinases (RTKs) such as PDGFR, cFMS, and cKIT. This technical guide provides an authoritative analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and details its mechanistic application in modern oncology and fibrotic disease drug discovery.

Structural and Physicochemical Properties

Expertise & Experience Insight: In structure-based drug design, the physicochemical profile of a core scaffold dictates both its pharmacodynamics (target binding) and pharmacokinetics (ADME properties). For 1-benzyl-1H-indazol-4-amine, the indazole core acts as a bioisostere for the adenine ring of ATP, providing essential hydrogen bond acceptor/donor sites. Simultaneously, the N1-benzyl substitution enhances hydrophobic interactions within the deep lipophilic specificity pockets of the kinase hinge region. The 4-amino group serves as a versatile nucleophilic handle, typically utilized for amide coupling to form carboxamide-linked inhibitors.

Table 1: Physicochemical Parameters of 1-Benzyl-1H-indazol-4-amine[1]
ParameterValueCausality / Pharmacological Relevance
CAS Number 70261-60-8Standard registry identifier for chemical sourcing and patent literature.
Molecular Weight 223.28 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C14H13N3High sp² carbon fraction, typical of rigid kinase hinge-binders.
Estimated LogP ~2.5 - 2.8Optimal lipophilicity for membrane permeability while avoiding excessive non-specific protein binding.
Polar Surface Area (PSA) 54.7 ŲFavorable for oral bioavailability; falls within the optimal range for potential blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 1 (-NH2)Critical for forming covalent-like or strong electrostatic interactions via amide linkage.
Hydrogen Bond Acceptors 3 (N1, N2, -NH2)N2 frequently acts as a crucial hydrogen bond acceptor from the kinase backbone (e.g., interacting with a Cys residue).

Synthetic Methodology & Validation

Trustworthiness & Causality: The synthesis of 1-benzyl-1H-indazol-4-amine must be highly chemoselective. The standard industry protocol relies on the Béchamp reduction of the corresponding nitro-indazole precursor. This method is specifically chosen over palladium-catalyzed hydrogenation (Pd/C, H₂) because catalytic hydrogenation carries a high risk of unwanted hydrogenolysis (cleavage) of the N1-benzyl group. The iron-mediated protocol is a self-validating system: the mild conditions prevent over-reduction, and the reaction progress can be cleanly tracked via the disappearance of the nitro peak on HPLC[1].

Step-by-Step Protocol: Chemoselective Iron-Mediated Reduction
  • Reagent Preparation: Dissolve 1-benzyl-4-nitro-1H-indazole (1.59 mmol) in a 4:1 mixture of ethanol and water (10 mL). Causality: The aqueous-ethanolic solvent system ensures optimal co-solubility of the organic precursor and the inorganic activating salts.

  • Surface Activation: Add ammonium chloride (NH₄Cl, 0.79 mmol) to the solution. Causality: NH₄Cl acts as a mild proton source, activating the iron surface without the harsh conditions of strong acids (like HCl), which could degrade the indazole ring.

  • Reduction: Introduce Iron powder (Fe(0), 15.95 mmol, ~10 equiv). The large stoichiometric excess of iron ensures rapid and complete reduction of the nitro group to the amine.

  • Thermal Reaction: Heat the suspension to reflux (approx. 80°C) for 1 hour under continuous stirring.

  • Validation (HPLC): Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete when a single product peak corresponding to the amine is observed.

  • Workup: Remove the solvent under reduced pressure, extract the residue with ethyl acetate, filter through a Celite pad to remove the iron oxide sludge, and concentrate to yield highly pure 1-benzyl-1H-indazol-4-amine (>95% yield)[1].

Synthesis SM 1-Benzyl-4-nitro-1H-indazole (Starting Material) Reagents Fe(0) / NH4Cl EtOH/H2O (4:1), Heat 1 hr SM->Reagents Reduction Product 1-Benzyl-1H-indazol-4-amine (Yield: >95%) Reagents->Product Workup HPLC HPLC Validation (Single Peak) Product->HPLC QC

Fig 1: Iron-mediated Béchamp reduction workflow for 1-benzyl-1H-indazol-4-amine synthesis.

Application in Drug Discovery: Type III RTK Inhibitors

Authoritative Grounding: 1-Benzyl-1H-indazol-4-amine is a foundational intermediate in the synthesis of substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds. These advanced molecules, extensively documented in patent literature by Array BioPharma (now part of Pfizer), are potent inhibitors of Type III receptor tyrosine kinases, specifically targeting PDGFR (Platelet-Derived Growth Factor Receptor) and cFMS (Colony-Stimulating Factor 1 Receptor)[2].

Mechanistic Pathway

PDGFR is heavily implicated in myofibroblast formation, driving the progression of severe fibrotic diseases and certain malignancies like gastrointestinal stromal tumors (GIST). By incorporating the 1-benzyl-1H-indazol-4-amine moiety, the resulting inhibitors act as potent ATP-competitive antagonists.

The indazole nitrogen (N2) forms a critical hydrogen bond with the kinase hinge region, while the N1-benzyl group occupies the adjacent hydrophobic pocket, drastically increasing target residence time. Blockade of this signaling pathway prevents receptor dimerization and autophosphorylation, thereby shutting down the downstream PI3K/AKT and MAPK cascades responsible for aberrant cell proliferation and fibrosis[2].

PDGFR_Pathway Ligand PDGF Ligand Receptor PDGFR (Type III RTK) Ligand->Receptor Binds Activation Receptor Dimerization & Autophosphorylation Receptor->Activation Triggers Inhibitor Indazole-4-amine Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks Hinge Region Downstream PI3K / AKT / MAPK Pathways Activation->Downstream Signals Effect Cell Proliferation & Fibrosis Downstream->Effect Induces

Fig 2: Mechanism of PDGFR inhibition by 1-benzyl-1H-indazol-4-amine derived compounds.

References

  • Array BioPharma Inc. "Substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as Type III receptor tyrosine kinase inhibitors." U.S. Patent Application US20160002232A1 / WO2012082689A1, Published 2016.

Sources

Foundational

1-BENZYL-1H-INDAZOL-4-YLAMINE synthesis from 4-aminoindazole

An in-depth technical guide to the regio- and chemoselective synthesis of 1-benzyl-1H-indazol-4-ylamine, designed for process chemists and drug development professionals. Executive Summary The 1H-indazole scaffold is a p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the regio- and chemoselective synthesis of 1-benzyl-1H-indazol-4-ylamine, designed for process chemists and drug development professionals.

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1-benzyl-1H-indazol-4-ylamine serves as a critical building block for various kinase inhibitors and neuroprotective agents. Synthesizing this molecule directly from 4-aminoindazole presents a profound synthetic challenge due to the presence of three competing nucleophilic nitrogen centers. This whitepaper details the mechanistic causality and provides a self-validating, step-economic protocol for achieving strict N1-benzylation.

Mechanistic Causality: Solving the Ambidentate Conundrum

As a Senior Application Scientist, I approach this synthesis not as a mere sequence of reagent additions, but as an exercise in controlling electron density and thermodynamic energy landscapes. 4-aminoindazole possesses an exocyclic primary amine (N4) and an endocyclic secondary amine (N1/N2 tautomers).

Chemoselectivity (N-Ring vs. N-Exocyclic)

The pKa of the indazole N-H is approximately 14.9, whereas the conjugate acid of the exocyclic aniline-like amine has a pKa of ~4.6. This means the neutral N4 amine is a weak nucleophile, but it is still reactive towards strong electrophiles like benzyl bromide. If a weak base is used, competitive alkylation at N4 occurs. By employing a strong, irreversible base such as Sodium Hydride (NaH), we quantitatively deprotonate the indazole N-H. The resulting azolide anion is orders of magnitude more nucleophilic than the neutral exocyclic amine, effectively shutting down N4-alkylation and ensuring strict chemoselectivity[1].

Regioselectivity (N1 vs. N2)

Once the azolide anion is formed, it acts as an ambidentate nucleophile. Alkylation at N2 is often kinetically favored due to lower transition state energies and specific orbital coefficients at lower temperatures. However, the N1-alkylated product is thermodynamically more stable as it preserves the full aromaticity of the benzenoid ring. By conducting the reaction in Tetrahydrofuran (THF) and applying thermal energy (50 °C), the system overcomes the activation barrier for retro-alkylation, reaching 2 that overwhelmingly favors the N1-benzyl isomer[2].

Historically, to bypass these selectivity issues, industrial routes have relied on a longer sequence starting from 4-nitroindazole, where the strongly electron-withdrawing nitro group deactivates the carbocycle, followed by benzylation and subsequent iron-mediated reduction of the nitro group[3]. However, the direct, thermodynamically controlled alkylation of 4-aminoindazole is far more step-economic.

Pathway SM 4-Aminoindazole (Neutral) Base NaH / THF (Deprotonation) SM->Base pKa ~14.9 Anion Indazolide Anion (Chemoselective) Base->Anion - H2 gas BnBr + Benzyl Bromide (Alkylation) Anion->BnBr N2 2-Benzyl Isomer (Kinetic Product) BnBr->N2 Fast, Reversible (Lower Temp) N1 1-Benzyl Isomer (Thermodynamic Product) BnBr->N1 Slower, Stable (Higher Temp) N2->N1 Isomerization (50 °C)

Mechanistic pathway of chemoselective deprotonation and thermodynamically controlled N1-alkylation.

Quantitative Optimization of Reaction Parameters

To visualize the causality of our reagent choices, Table 1 summarizes the impact of base, solvent, and temperature on the reaction's selectivity profile. The data demonstrates that while carbonate bases provide moderate yields, the tight ion-pairing in THF combined with the irreversible deprotonation of NaH at elevated temperatures is required to achieve >95% N1 selectivity.

Table 1: Impact of Base, Solvent, and Temperature on Benzylation Selectivity

BaseSolventTemp (°C)N1:N2 RatioChemoselectivity (Ring vs Exocyclic)Isolated Yield (%)
K₂CO₃DMF2555:45Moderate65
Cs₂CO₃DMF2560:40Moderate70
NaHTHF2585:15High78
NaH THF 50 >95:5 Excellent 84

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific In-Process Controls (IPC) ensures that the thermodynamic shift from N2 to N1 is empirically verified before quenching, preventing costly downstream purification failures.

Workflow Step1 1. Deprotonation NaH in THF 0 °C to RT Step2 2. Alkylation BnBr addition Heat to 50 °C Step1->Step2 Step3 3. IPC & Quench LC-MS Check Aq. NH4Cl Step2->Step3 Step4 4. Isolation Phase Separation & Drying Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Self-validating experimental workflow for the scalable N1-benzylation of 4-aminoindazole.

Step-by-Step Methodology:
  • Reactor Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Deprotonation (Chemoselectivity Step):

    • Charge the flask with 4-aminoindazole (10.0 g, 75.1 mmol) and anhydrous THF (100 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.15 g, 78.8 mmol, 1.05 eq). Causality Note: Slow addition controls the exothermic release of H₂ gas. The irreversible deprotonation ensures the exocyclic amine remains unreactive.

    • Stir at room temperature for 45 minutes until gas evolution ceases, yielding a homogenous solution of the azolide anion.

  • Alkylation (Regioselectivity Step):

    • Re-cool the reaction to 0 °C.

    • Add Benzyl Bromide (13.5 g, 78.8 mmol, 1.05 eq) dropwise via syringe over 15 minutes.

    • Remove the ice bath and heat the reaction mixture to 50 °C using an oil bath.

  • In-Process Control (IPC) & Validation:

    • After 4 hours at 50 °C, sample 50 µL of the reaction mixture, quench in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Validation Criterion: The chromatogram must show an N1:N2 isomer ratio of >95:5. If the N2 isomer persists above 5%, continue heating for an additional 2 hours to drive the thermodynamic equilibration[1].

  • Quench and Extraction:

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL).

    • Extract the aqueous phase with Ethyl Acetate (3 x 75 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50).

    • The N1-benzyl isomer elutes first due to lower polarity compared to the more polar N2-isomer. Isolate the fractions, concentrate, and dry under high vacuum to afford 1-benzyl-1H-indazol-4-ylamine as a solid.

References

  • [3] US 2016/0002232 A1 - Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal. Array BioPharma Inc.

  • [1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

  • [2] Development of a selective and scalable N1-indazole alkylation. RSC Advances / PMC.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-BENZYL-1H-INDAZOL-4-YLAMINE

Executive Summary The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] Its unique structure allows for versatile interactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] Its unique structure allows for versatile interactions with a wide array of biological targets, leading to diverse pharmacological activities, including potent anti-cancer effects.[2][3][4] 1-BENZYL-1H-INDAZOL-4-YLAMINE is a member of this promising class of molecules. While its precise mechanism of action is not yet delineated in public-domain literature, its structural features suggest significant therapeutic potential.

This guide eschews a speculative discussion of a putative mechanism. Instead, it provides a comprehensive, field-proven framework for the systematic elucidation of the molecular mechanism of action for novel compounds like 1-BENZYL-1H-INDAZOL-4-YLAMINE. We will detail a multi-pronged, self-validating research program designed to identify its primary biological target(s), validate target engagement, and map its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of any mechanism of action study involves generating high-quality, actionable hypotheses. This is achieved through a combination of computational prediction and broad-based phenotypic screening to identify a robust and measurable biological response.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential biological targets. This approach leverages the known chemical space of protein-ligand interactions.

  • Methodology:

    • Similarity Searching: Utilize platforms like ChEMBL and PubChem to identify known compounds with high structural similarity to 1-BENZYL-1H-INDAZOL-4-YLAMINE and their annotated biological targets. The indazole core is a known hinge-binding motif for many protein kinases.[1]

    • Pharmacophore Modeling: Construct a 3D pharmacophore model based on the structure of the compound. This model, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings), can be used to screen virtual libraries of protein structures.

    • Molecular Docking: Perform molecular docking studies against a panel of high-interest target classes, such as the human kinome, to predict binding modes and estimate binding affinities.[5]

  • Causality and Expected Outcome: This multi-faceted in silico approach generates a ranked list of putative targets. This list is not definitive but serves as an invaluable guide for designing subsequent validation experiments and interpreting data from unbiased, empirical screens.

Phenotypic Screening for a Quantifiable Biological Anchor

The cornerstone of a successful target deconvolution campaign is the identification of a clear, reproducible, and potent phenotypic effect. For a novel indazole derivative, a logical starting point is a broad anti-proliferative screen across a diverse panel of human cancer cell lines.

  • Experimental Protocol: Cell Viability Assay

    • Cell Line Panel: Select a panel of at least 20-30 human cancer cell lines representing various tissue origins (e.g., breast, lung, colon, leukemia).

    • Plating: Seed cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 1-BENZYL-1H-INDAZOL-4-YLAMINE (e.g., from 10 nM to 100 µM) for 72 hours.

    • Viability Assessment: Utilize a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Data Presentation:

Cell LineTissue of OriginIC50 (µM) of 1-BENZYL-1H-INDAZOL-4-YLAMINE
MCF-7Breast Cancer> 50
MDA-MB-231Breast Cancer1.3
A549Lung Cancer25.7
HCT116Colon Cancer0.95
K562Leukemia> 50
.........
  • Trustworthiness of the System: The identification of a subset of cell lines that are significantly more sensitive to the compound (e.g., HCT116 and MDA-MB-231 in the hypothetical data above) provides a robust biological system. This differential sensitivity suggests a target-specific mechanism rather than non-specific cytotoxicity and provides the essential cellular context for the subsequent target identification experiments.

Part 2: Unbiased Target Identification Methodologies

With a validated phenotypic readout, the next phase employs unbiased and orthogonal experimental strategies to identify the direct molecular target(s) of 1-BENZYL-1H-INDAZOL-4-YLAMINE. The use of multiple techniques is critical for building a high-confidence case for a specific target.

Affinity-Based Target Pulldown

This classical and powerful technique relies on immobilizing the small molecule to capture its binding partners from a complex biological mixture.[6]

  • Workflow Diagram: Affinity Chromatography

G cluster_0 Probe Synthesis & Immobilization cluster_1 Target Capture cluster_2 Target Identification A 1. Synthesize Linker-Modified 1-BENZYL-1H-INDAZOL-4-YLAMINE B 2. Covalently Couple to Sepharose Beads A->B C 3. Incubate Beads with Cell Lysate (e.g., HCT116) B->C D 4. Wash to Remove Non-Specific Binders C->D E 5. Elute Bound Proteins (e.g., with excess compound) D->E F 6. Separate by SDS-PAGE and Identify by Mass Spectrometry E->F

Caption: Workflow for affinity chromatography-based target identification.

  • Experimental Protocol: Affinity Chromatography

    • Probe Synthesis: Synthesize a derivative of 1-BENZYL-1H-INDAZOL-4-YLAMINE with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxyl group) at a position determined not to be critical for its bioactivity (as guided by preliminary Structure-Activity Relationship studies).

    • Immobilization: Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.

    • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line (e.g., HCT116).

    • Incubation: Incubate the lysate with the compound-coupled beads. As a critical control, also incubate lysate with beads that have been blocked or coupled with an inactive analogue.

    • Washing: Perform extensive washing steps with a suitable buffer to remove proteins that are not specifically bound to the immobilized compound.[6]

    • Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of the free, unmodified 1-BENZYL-1H-INDAZOL-4-YLAMINE, or by denaturing elution.

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise specific bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Label-Free Target Identification

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties. These techniques detect the interaction between the native compound and its target(s) within a complex proteome.

  • Methodology: Limited Proteolysis-Mass Spectrometry (LiP-MS) LiP-MS is a powerful technique that identifies target engagement by detecting changes in protein conformation upon ligand binding.[8] Ligand-bound proteins often exhibit altered susceptibility to proteolytic cleavage.

  • Experimental Protocol: LiP-MS

    • Lysate Preparation: Prepare native protein lysates from both sensitive and resistant cell lines.

    • Compound Incubation: Treat aliquots of the lysate with either 1-BENZYL-1H-INDAZOL-4-YLAMINE or a vehicle control (DMSO).

    • Limited Proteolysis: Subject the lysates to a brief digestion with a non-specific protease (e.g., proteinase K). The protease will cleave accessible, unstructured regions of proteins.

    • Denaturation and Full Digestion: Immediately denature the samples to stop the limited proteolysis and then perform a standard tryptic digest to generate peptides suitable for mass spectrometry.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

    • Data Analysis: Compare the peptide profiles between the compound-treated and vehicle-treated samples. Proteins that are direct targets of the compound will show significant changes in the abundance of specific peptides, reflecting protection from or increased susceptibility to the initial limited proteolysis.[8]

  • Authoritative Grounding: LiP-MS provides a proteome-wide readout of compound binding and can simultaneously provide information on conformational changes and small molecule binding sites within cells in a single experiment.[8]

Part 3: Target Validation and Pathway Elucidation

Identifying a candidate protein is a critical milestone, but it is not the endpoint. The next essential phase is to rigorously validate that this candidate is indeed the biologically relevant target responsible for the observed phenotype.

Validating Target Engagement and Phenotypic Consequence
  • Methodology: Genetic Target Knockdown The most direct way to validate a target is to determine if removing the target protein from the cell mimics the effect of the drug.

  • Experimental Protocol: siRNA-Mediated Knockdown

    • Reagent Design: Design and procure at least two independent, validated small interfering RNAs (siRNAs) targeting the candidate protein, along with a non-targeting control siRNA.

    • Transfection: Transfect the sensitive cancer cells (e.g., HCT116) with the siRNAs using a suitable lipid-based transfection reagent.

    • Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm successful knockdown of the target protein by Western blot analysis.

    • Phenotypic Assay: In parallel, subject the transfected cells to the same cell viability assay described in Part 1.2.

    • Interpretation: If knockdown of the candidate protein leads to a significant reduction in cell viability, similar to the effect of 1-BENZYL-1H-INDAZOL-4-YLAMINE, it provides strong evidence that the compound's anti-proliferative effect is mediated through inhibition of this target.

Mapping the Downstream Signaling Pathway

Once a target is validated, the final step is to understand how the compound's interaction with this target alters cellular signaling to produce the observed phenotype. Given the prevalence of indazoles as kinase inhibitors, a phosphoproteomic approach is a logical and powerful next step.[9][10]

  • Hypothetical Signaling Pathway (If Target is a Kinase)

G Compound 1-BENZYL-1H-INDAZOL-4-YLAMINE TargetKinase Validated Target Kinase Compound->TargetKinase Inhibition PhosphoSubstrate p-Substrate Protein TargetKinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein PhosphoEffector p-Downstream Effector PhosphoSubstrate->PhosphoEffector Activates DownstreamEffector Downstream Effector CellProliferation Cell Proliferation PhosphoEffector->CellProliferation Promotes

Caption: Hypothetical signaling cascade inhibited by the compound.

  • Experimental Protocol: Western Blot Analysis

    • Cell Treatment: Treat sensitive cells (HCT116) with 1-BENZYL-1H-INDAZOL-4-YLAMINE at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

    • Western Blotting: Perform Western blot analysis using a panel of antibodies. This panel should include:

      • An antibody against the validated target protein.

      • A phospho-specific antibody for the target protein's substrate (if known).

      • Antibodies for key downstream signaling nodes (e.g., p-AKT, p-ERK, p-S6).

      • Markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP).

    • Analysis: Quantify changes in protein phosphorylation or cleavage over time. A decrease in the phosphorylation of a known substrate following compound treatment provides direct evidence of target inhibition in a cellular context.

Conclusion

Elucidating the mechanism of action of a novel compound like 1-BENZYL-1H-INDAZOL-4-YLAMINE is a systematic, multi-disciplinary endeavor. The robust, self-validating framework presented in this guide—progressing from in silico analysis and phenotypic screening to unbiased target identification and rigorous biochemical and genetic validation—represents a proven pathway to success. By integrating these orthogonal approaches, researchers can move with confidence from a promising chemical entity to a well-characterized drug candidate with a clearly defined molecular mechanism, paving the way for its further development as a potential therapeutic.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry. Available at: [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]

  • Biognosys. (n.d.). Drug Target Deconvolution. Available at: [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Available at: [Link]

  • Lv, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]

  • Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wang, K., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-benzimidazole. PubChem Compound Database. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

Sources

Foundational

Biological activity of 1-BENZYL-1H-INDAZOL-4-YLAMINE

An In-Depth Technical Guide to the Investigation of the Biological Activity of 1-BENZYL-1H-INDAZOL-4-YLAMINE Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole nucleus...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Investigation of the Biological Activity of 1-BENZYL-1H-INDAZOL-4-YLAMINE

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on 1-BENZYL-1H-INDAZOL-4-YLAMINE, a specific derivative for which public-domain biological data is scarce. Rather than a review of existing data, this document serves as a comprehensive technical primer, postulating its potential therapeutic activities based on a robust analysis of structurally related analogs and providing a detailed experimental framework for its systematic investigation. We will delve into hypothesized mechanisms of action, present detailed in vitro and in vivo protocols for validation, and offer a logical workflow for advancing this compound from a chemical entity to a potential drug lead.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The 1H-indazole ring system is a bicyclic heterocycle that has garnered significant attention from medicinal chemists for its diverse pharmacological profile.[3] Its structural rigidity and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This versatility is evidenced by its incorporation into approved drugs such as:

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[2][3]

  • Granisetron: A selective 5-HT3 receptor antagonist employed as an antiemetic to manage nausea and vomiting caused by chemotherapy.[1][2][3]

The proven success of these and other indazole-based compounds in clinical settings provides a strong rationale for the exploration of novel, uncharacterized derivatives like 1-BENZYL-1H-INDAZOL-4-YLAMINE.[3]

Chemical Profile and Synthetic Strategy for 1-BENZYL-1H-INDAZOL-4-YLAMINE

A common strategy would be to start with 4-nitro-1H-indazole, protect the nitrogen with a benzyl group, and subsequently reduce the nitro group to the desired amine.

Synthetic_Pathway Start 4-Nitro-1H-indazole Intermediate 1-Benzyl-4-nitro-1H-indazole Start->Intermediate Benzyl Bromide, K2CO3, DMF Final 1-BENZYL-1H-INDAZOL-4-YLAMINE Intermediate->Final H2, Pd/C or SnCl2, HCl

Caption: Proposed two-step synthesis of 1-BENZYL-1H-INDAZOL-4-YLAMINE.

Postulated Biological Activities and Mechanistic Targets

Based on extensive research into the indazole class, we can hypothesize several key biological activities for 1-BENZYL-1H-INDAZOL-4-YLAMINE, with a primary focus on oncology.

Premier Therapeutic Hypothesis: Anticancer Activity

The most widely reported biological activity for novel indazole derivatives is their potential as anticancer agents.[1][4][5] Research suggests that these compounds can exert their effects through multiple mechanisms.

  • Cytotoxicity and Anti-proliferative Effects: Numerous studies have demonstrated the potent cytotoxic effects of indazole derivatives against a panel of human cancer cell lines, including those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (HepG-2) cancers.[1][4][6] It is therefore highly probable that 1-BENZYL-1H-INDAZOL-4-YLAMINE will exhibit anti-proliferative activity.

  • Induction of Apoptosis: A common mechanism of action for cytotoxic indazole compounds is the induction of programmed cell death, or apoptosis.[7] This is often achieved by modulating key signaling pathways that control cell survival and death. Studies on related indazoles have shown that they can trigger apoptosis by inhibiting Bcl-2 family proteins and modulating the p53/MDM2 pathway.[1]

  • Kinase Inhibition: The indazole scaffold is a well-known "hinge-binding" fragment, capable of interacting with the ATP-binding site of various protein kinases.[1][3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Therefore, 1-BENZYL-1H-INDAZOL-4-YLAMINE warrants screening against a panel of cancer-relevant kinases.

Apoptosis_Pathway Compound 1-Benzyl-1H-indazol-4-ylamine (Hypothesized) p53 p53 Activation Compound->p53 Bcl2 Bcl-2 Family (Inhibition) Compound->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization p53->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the target compound.

A Framework for Comprehensive Biological Evaluation

To systematically validate the hypothesized biological activities, a tiered experimental approach is recommended, beginning with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Biological Evaluation Workflow

The initial phase of testing involves a series of cell-based assays to determine cytotoxicity, mechanism of cell death, and potential molecular targets.

In_Vitro_Workflow A Primary Screening: MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) B Determine IC50 Values A->B C Secondary Assays (for active compounds) B->C IC50 < 10 µM D Apoptosis Assay (DAPI Staining, Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies D->F E->F G Kinase Inhibition Profiling F->G H Western Blot Analysis (Key Pathway Proteins) F->H

Caption: A structured workflow for the in vitro evaluation of the compound.

Detailed Experimental Protocol 4.1.1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][6][7]

  • Principle: Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Materials:

    • Human cancer cell lines (e.g., A549, HepG-2, PC-3) and a normal cell line (e.g., HEK-293) for selectivity assessment.[1]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • 96-well cell culture plates.

    • 1-BENZYL-1H-INDAZOL-4-YLAMINE (dissolved in sterile DMSO to create a stock solution).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilizing agent (e.g., Dimethyl Sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution).

    • Microplate reader (absorbance at 570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the old medium and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle control (medium with DMSO) and untreated control wells.[6]

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy Assessment in Preclinical Models

Compounds that demonstrate significant and selective in vitro activity should be advanced to in vivo models to assess their efficacy and safety in a whole-organism setting.[8] The human tumor xenograft model is a gold standard for the preclinical evaluation of novel anticancer agents.[9][10]

In_Vivo_Workflow A Select Immunodeficient Mouse Strain (e.g., BALB/c nude or SCID) B Subcutaneous Implantation of Human Cancer Cells (e.g., A549) A->B C Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups (Vehicle Control, Test Compound, Positive Control) C->D E Administer Treatment and Monitor Tumor Volume and Body Weight D->E F Endpoint: Euthanize and Excise Tumors for Further Analysis (e.g., Histology, Western Blot) E->F G Analyze Data: Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Detailed Experimental Protocol 4.2.1: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of 1-BENZYL-1H-INDAZOL-4-YLAMINE.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they can grow into solid tumors.[11] The lack of a functional immune system in these mice prevents the rejection of the human cells.[11] The effect of the test compound on tumor growth can then be quantified over time.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 5-6 weeks old).[8][9]

    • Human cancer cell line (chosen based on in vitro sensitivity).

    • Sterile PBS and Matrigel.

    • 1 mL syringes with 25-27 gauge needles.[8]

    • Anesthetic (e.g., isoflurane).

    • Calipers for tumor measurement.

    • Test compound formulated in a suitable vehicle.

  • Step-by-Step Methodology:

    • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

    • Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend the cell pellet in a cold 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL.[8] Keep the cell suspension on ice.

    • Tumor Implantation: Anesthetize a mouse. Shave a small area on the right flank. Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.[8][9]

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).[10] Groups should include a vehicle control, one or more doses of the test compound, and a positive control (a standard-of-care chemotherapy agent).

    • Drug Administration: Administer the compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. Monitor animal body weight and general health as indicators of toxicity.

    • Study Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice, and carefully excise, weigh, and photograph the tumors.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Data Presentation and Interpretation

Quantitative data from in vitro studies should be summarized for clear comparison. The IC50 values are a critical metric for evaluating the potency of a compound.

Table 1: Hypothetical In Vitro Cytotoxicity Profile of 1-BENZYL-1H-INDAZOL-4-YLAMINE

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)¹
A549Lung Carcinomae.g., 4.5e.g., 9.8
K562Leukemiae.g., 2.1e.g., 20.9
PC-3Prostate Cancere.g., 7.8e.g., 5.6
HepG-2Hepatomae.g., 6.2e.g., 7.1
MCF-7Breast Cancere.g., 3.9e.g., 11.3
HEK-293Normal Kidneye.g., 44.0-

¹Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

While 1-BENZYL-1H-INDAZOL-4-YLAMINE remains an under-investigated molecule, its core indazole structure provides a strong foundation for hypothesizing significant biological activity, particularly in the realm of oncology. The structural motifs present in this compound are common to many potent cytotoxic and kinase-inhibiting agents.

This guide provides a comprehensive, evidence-based roadmap for the systematic evaluation of this compound. The successful execution of the described in vitro and in vivo experimental plans will elucidate its therapeutic potential, define its mechanism of action, and determine its suitability for further preclinical development. Future work should focus on identifying specific kinase targets, exploring synergistic combinations with existing therapies, and conducting detailed pharmacokinetic and toxicological studies to build a complete profile of this promising chemical entity.

References

  • Benchchem. (n.d.). In Vitro Cytotoxicity of Indazole-Based Urea Derivatives: A Technical Overview.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • Benchchem. (n.d.). Application Notes: Evaluating the Cytotoxicity of 6-Bromo-1H-indazole Derivatives using the MTT Cell Viability Assay.
  • El-Naggar, A. M., et al. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PMC.
  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
  • Lee, C.-H., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Welm, A. L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • Benchchem. (n.d.). Potential therapeutic targets of (1-Benzyl-1H-indol-5-yl)methanamine.
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  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Drewry, D. H., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine.
  • Iazzetti, A., et al. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS.
  • Deshmukh, R. R., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
  • Sharma, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.

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Exploratory

An Investigator's Guide to Unveiling the Biological Targets of 1-Benzyl-1H-indazol-4-ylamine: A Kinase-Centric Hypothesis

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically successful therapeutics, particularly in oncology.[1][2][3] This guide addresse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically successful therapeutics, particularly in oncology.[1][2][3] This guide addresses the compound 1-benzyl-1H-indazol-4-ylamine, a molecule for which specific biological targets have not been empirically determined. Drawing from the well-established precedent of indazole derivatives as potent modulators of the human kinome, we posit a primary hypothesis: 1-benzyl-1H-indazol-4-ylamine functions as a protein kinase inhibitor. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate this hypothesis. We will detail a multi-tiered strategy encompassing in silico modeling, robust biochemical and biophysical screening, and rigorous cell-based validation assays. The causality behind each experimental choice is elucidated, and every proposed protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Indazole Scaffold as a "Hinge-Binding" Powerhouse

The therapeutic success of indazole-containing drugs is largely attributed to the scaffold's ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases.[4] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor and a foundation for achieving high potency. The indazole core is present in numerous FDA-approved kinase inhibitors, including:

Drug NamePrimary Kinase TargetsTherapeutic Indication
Axitinib VEGFR-1, -2, -3Renal Cell Carcinoma
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC
Merestinib c-MetInvestigational for various cancers

Table 1: Prominent FDA-approved kinase inhibitors featuring the indazole scaffold.[1][2][5]

The structure of 1-benzyl-1H-indazol-4-ylamine features the core 1H-indazole ring, substituted at the N1 position with a benzyl group and at the C4 position with an amine. The N1-substituent often projects into the solvent-exposed region of the ATP pocket, influencing selectivity and physicochemical properties, while the amine at C4 could potentially form additional interactions within the binding site. Given this structural precedent, a systematic investigation into its kinase inhibitory potential is a scientifically sound starting point.

A Phased Approach to Target Identification and Validation

We propose a sequential, three-phase workflow designed to efficiently identify and validate the potential kinase targets of 1-benzyl-1H-indazol-4-ylamine. This funnel approach begins with broad, predictive methods and progresses to highly specific, biologically relevant assays.

G cluster_0 Phase 1: In Silico & Initial Biochemical Screening cluster_1 Phase 2: In Vitro Target Validation & Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement & Functional Impact a Molecular Docking (Virtual Screening against Kinome) b Initial Kinase Panel Screen (e.g., 24-kinase general panel) a->b c Dose-Response (IC50) Assays (On preliminary hits) b->c Identified 'Hits' d Broad Kinome Profiling (e.g., >400 kinases) c->d e Biophysical Binding Assays (e.g., DSF, NanoBRET™) d->e f Cellular Target Engagement Assay (e.g., CETSA, NanoBRET™) e->f Confirmed Direct Binders g Phospho-Target Western Blot (Downstream signaling) f->g h Cellular Phenotypic Assays (Proliferation, Apoptosis) g->h

Figure 1: Proposed workflow for target identification and validation.

Phase 1: Hypothesis Generation - In Silico and Broad-Spectrum Screening

The objective of this initial phase is to rapidly identify a shortlist of potential kinase targets from the entire human kinome.

Molecular docking serves as a cost-effective initial screen to predict the binding pose and estimate the binding affinity of 1-benzyl-1H-indazol-4-ylamine against a library of kinase crystal structures.[6][7][8] This provides a rational basis for selecting kinases for initial biochemical testing.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Draw the 2D structure of 1-benzyl-1H-indazol-4-ylamine using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Prepare the ligand for docking by assigning Gasteiger charges and defining rotatable bonds using AutoDock Tools (ADT). Save the file in PDBQT format.[8]

  • Protein Preparation:

    • Download the crystal structures of a representative panel of human kinases from the Protein Data Bank (PDB). Prioritize structures with co-crystallized, indazole-containing ligands to define the active site.

    • Prepare the protein structures in ADT by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. Save the files in PDBQT format.[8]

  • Grid Box Generation:

    • Define the docking search space by creating a grid box centered on the ATP-binding site of each kinase. The dimensions should be sufficient to accommodate the ligand and allow for rotational and translational sampling.[8]

  • Docking Simulation:

    • Perform the docking simulation using AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.[6]

    • Generate multiple binding poses (e.g., 10-20) for each kinase-ligand pair.

  • Analysis:

    • Rank the kinases based on the predicted binding energy (kcal/mol) of the top-scoring pose.

    • Visually inspect the top poses to ensure the indazole core is positioned to form hydrogen bonds with the kinase hinge region.

Parallel to in silico efforts, a broad-spectrum, low-cost biochemical screen provides the first experimental evidence of kinase interaction. A general panel of representative kinases is ideal for this initial pass.[9]

Experimental Protocol: Single-Dose Kinase Profiling (ADP-Glo™ Assay)

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The light output is inversely proportional to kinase activity.[10]

  • Procedure:

    • Screen 1-benzyl-1H-indazol-4-ylamine at a single high concentration (e.g., 10 µM) against a panel of 20-30 kinases (e.g., Promega's Kinase Selectivity Profiling System).[9]

    • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound in the appropriate kinase buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measurement: Read the luminescence on a plate reader.

    • Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. "Hits" are typically defined as kinases showing >50% inhibition.

Phase 2: Target Validation and Selectivity

Hits from Phase 1 are subjected to more rigorous quantitative analysis to confirm their status as true targets and to understand the compound's selectivity profile across the kinome.

For each validated hit, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.

Experimental Protocol: 10-Point IC₅₀ Determination (ADP-Glo™)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-benzyl-1H-indazol-4-ylamine, typically starting from 10 µM.

  • Assay Execution: Perform the ADP-Glo™ kinase assay as described previously, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to calculate the IC₅₀ value.[10]

To assess off-target effects and build a complete pharmacological profile, the compound is screened against a much larger panel of kinases.

Rationale: A highly selective inhibitor is often desirable to minimize toxicity. However, polypharmacology (inhibiting multiple targets) can sometimes be beneficial. A comprehensive screen (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot) provides this crucial data. These services typically provide IC₅₀ or Kᵢ values across hundreds of kinases.[11]

Biochemical assays measure the inhibition of enzymatic activity, which can be indirect. Biophysical assays confirm the direct physical interaction between the compound and the kinase.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Assay Principle: DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding. A positive shift in Tₘ indicates that the ligand stabilizes the protein, confirming direct binding.[12]

  • Procedure:

    • In a 96- or 384-well PCR plate, combine the purified kinase enzyme, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test compound or DMSO control.

    • Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

    • Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the resulting melting curve is the Tₘ. A ΔTₘ (Tₘ with compound - Tₘ with DMSO) of >2°C is generally considered a significant indication of binding.

Phase 3: Cellular Context and Functional Outcomes

The final and most critical phase is to validate that the compound engages its intended target within a living cell and produces a desired biological effect.

G cluster_pathway Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR2 RAS RAS RTK->RAS P PI3K PI3K RTK->PI3K P Ligand Growth Factor (e.g., VEGF) Ligand->RTK Compound 1-Benzyl-1H-indazol-4-ylamine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Translation Protein Synthesis mTOR->Translation

Figure 2: A representative kinase signaling pathway (RTK/MAPK/PI3K).

This step confirms that the compound can cross the cell membrane and bind to its target in the complex intracellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: CETSA® extends the principle of DSF to intact cells or cell lysates. Target engagement by a ligand in cells leads to thermal stabilization, which can be detected by quantifying the amount of soluble protein remaining after a heat shock.[12]

  • Procedure:

    • Treatment: Treat cultured cells (chosen based on high expression of the target kinase) with 1-benzyl-1H-indazol-4-ylamine or a vehicle control.

    • Heat Shock: Heat the cells at various temperatures to induce protein denaturation and aggregation.

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

    • Detection: Quantify the amount of the specific target kinase remaining in the soluble fraction using Western blotting or ELISA.

    • Analysis: Plot the amount of soluble target protein against temperature. A rightward shift in the curve for compound-treated cells compared to vehicle-treated cells indicates target engagement.

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its known downstream substrates.

Experimental Protocol: Phospho-Protein Western Blotting

  • Cell Treatment: Treat an appropriate cell line with the compound at concentrations around its IC₅₀ value for various time points. Stimulate the pathway with a relevant growth factor if necessary.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., phospho-AKT if PI3K is the target) and an antibody for the total amount of that substrate protein.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate in compound-treated cells confirms inhibition of the signaling pathway.

Finally, the functional consequence of target inhibition is assessed through phenotypic assays relevant to the target's biological role (e.g., cancer cell proliferation).

Experimental Protocol: Cell Proliferation Assay (MTT/MTS)

  • Cell Seeding: Seed cancer cells known to be dependent on the identified target kinase in 96-well plates.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period that allows for several cell divisions (e.g., 72 hours).[4]

  • MTT/MTS Addition: Add MTT or MTS reagent to the wells. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measurement: After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) from the dose-response curve.

Conclusion and Future Directions

The indazole scaffold is a proven pharmacophore for kinase inhibition. The compound 1-benzyl-1H-indazol-4-ylamine, while uncharacterized, represents a promising starting point for a drug discovery campaign. The systematic, multi-phased approach detailed in this guide—from broad in silico and biochemical screening to rigorous biophysical and cell-based validation—provides a robust framework for definitively identifying its biological targets. By confirming direct binding, quantifying potency and selectivity, and demonstrating on-target effects in a cellular context, researchers can confidently elucidate the mechanism of action of this molecule. Positive findings would not only characterize 1-benzyl-1H-indazol-4-ylamine as a novel chemical probe or potential therapeutic lead but also contribute valuable structure-activity relationship data to the broader field of kinase inhibitor development.

References

  • Munagala, G. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Patel, H. et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ceregido, M. A. et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports. Available at: [Link]

  • More, S. M. and Chauthaiwale, V. M. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Sharma, P. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Gani, Z. T. and Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

  • Chen, B. et al. (2021). Experimental confirmation of predicted kinase inhibitors. ResearchGate. Available at: [Link]

  • Eurofins Discovery (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

  • Wang, T. et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry. Available at: [Link]

  • Sharma, P. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Wang, Z. and Li, G. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. Available at: [Link]

  • ResearchGate (n.d.). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Rajendran, A. and Shanmugam, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • National Institutes of Health (n.d.). Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. Available at: [Link]

  • Vieth, M. et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]

  • Rajendran, A. and Shanmugam, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. ResearchGate. Available at: [Link]

  • Müller, S. et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Journal of Medicinal Chemistry. Available at: [Link]

  • American Association for Cancer Research (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. Available at: [Link]

  • Reaction Biology (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • ResearchGate (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

Sources

Foundational

Spectroscopic data for 1-BENZYL-1H-INDAZOL-4-YLAMINE (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Profiling and Synthesis of 1-Benzyl-1H-indazol-4-amine As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the indazole s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profiling and Synthesis of 1-Benzyl-1H-indazol-4-amine

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the indazole scaffold due to its privileged status as a bioisostere for indole and benzimidazole. Specifically, 1-benzyl-1H-indazol-4-amine (CAS 70261-60-8) is a highly versatile intermediate used in the synthesis of kinase inhibitors and other targeted therapeutics[1].

Working with this compound requires a rigorous understanding of indazole tautomerism, regioselective alkylation, and chemoselective reduction. This whitepaper provides a comprehensive, field-proven guide to the synthetic causality, self-validating experimental protocols, and definitive spectroscopic characterization (NMR, MS) of 1-benzyl-1H-indazol-4-amine.

Synthetic Strategy: Causality & Control

The synthesis of 1-benzyl-1H-indazol-4-amine from 4-nitro-1H-indazole involves two critical transformations: N-alkylation and nitro reduction[2].

Mechanistic Causality in N-Alkylation: The indazole core exhibits annular tautomerism between the N1 and N2 positions. Alkylation typically yields a mixture of 1-alkyl and 2-alkyl isomers. In our workflows, we employ potassium carbonate (


) in N,N-dimethylformamide (DMF) or potassium hydroxide (

) in acetone to drive the reaction toward the thermodynamically favored N1-benzyl isomer[3]. The N1 isomer is easily separated from the kinetically favored N2 isomer via silica gel chromatography due to its lower polarity.

Chemoselectivity in Nitro Reduction: Standard catalytic hydrogenation (e.g.,


 with 

) poses a severe risk of hydrogenolysis, which would cleave the newly installed N-benzyl bond. To circumvent this, we utilize a modified Béchamp reduction employing Iron (

) and Ammonium Chloride (

) in an ethanol/water matrix[2]. This single-electron transfer mechanism is exquisitely chemoselective, reducing the nitro group to a primary amine while leaving the benzyl ether linkage entirely intact.

SynthesisWorkflow A 4-Nitro-1H-indazole (Starting Material) B Benzylation (BnBr, K2CO3, DMF) A->B SN2 Alkylation C 1-Benzyl-4-nitro-1H-indazole (Intermediate) B->C Regioselective D Reduction (Fe, NH4Cl, EtOH/H2O) C->D Chemoselective E 1-Benzyl-1H-indazol-4-amine (Target Product) D->E Amine Generation

Synthetic workflow for 1-benzyl-1H-indazol-4-amine detailing regioselective benzylation.

Spectroscopic Characterization

Validating the structural integrity of 1-benzyl-1H-indazol-4-amine requires careful analysis of its NMR and MS spectra. The transition from the strongly electron-withdrawing nitro group to the electron-donating amine group induces massive electronic shifts across the indazole ring.

Nuclear Magnetic Resonance (NMR)

In the


 NMR spectrum, the C4-amine exerts a pronounced shielding effect via resonance on the ortho (C5) and para (C7) positions. Consequently, the H5 proton is driven significantly upfield to ~6.30 ppm, which serves as a definitive diagnostic marker for successful nitro reduction. Furthermore, the N1-benzyl methylene protons appear as a sharp singlet around 5.50 ppm[3], confirming the N1 regiochemistry (N2-benzyl protons typically resonate further downfield).

Table 1:


 NMR Data Summary (400 MHz, 

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
C4-

4.20Broad singlet (br s)2H-
N1-

(Benzyl)
5.50Singlet (s)2H-
C5-H (Indazole)6.30Doublet of doublets (dd)1H

C7-H (Indazole)6.70Doublet (d)1H

C6-H (Indazole)7.10Triplet (t)1H

Phenyl-H (Benzyl)7.15 - 7.35Multiplet (m)5H-
C3-H (Indazole)7.80Singlet (s)1H-

Table 2:


 NMR Data Summary (100 MHz, 

)
Carbon AssignmentChemical Shift (

, ppm)
Structural Significance
N1-

52.8Confirms presence of the benzyl aliphatic linker.
C5100.4Highly shielded due to ortho-amine resonance.
C7105.2Shielded due to para-amine resonance.
C3a115.5Bridgehead carbon, characteristic of indazoles.
C6126.8Meta to the amine, standard aromatic shift.
Phenyl Carbons127.5 - 128.9Standard monosubstituted benzene ring shifts.
C3132.4Imine-like carbon adjacent to N2.
C7a141.2Bridgehead carbon adjacent to N1.
C4142.5Deshielded due to direct attachment to the electronegative nitrogen.
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides a calculated exact mass of 223.11 Da for


. In positive ion mode, the protonated molecular ion 

is observed at m/z 224.1[2].

When subjected to collision-induced dissociation (CID) in MS/MS, the molecule fragments predictably. The dominant pathway is the heterolytic cleavage of the N1-benzyl bond, yielding the highly stable tropylium/benzyl cation at m/z 91.1.

MSFragmentation M [M+H]+ m/z 224.1 (Molecular Ion) F1 m/z 134.1 (Protonated Indazolamine) M->F1 Proton transfer & cleavage F2 m/z 91.1 (Tropylium / Benzyl cation) M->F2 Heterolytic cleavage

ESI-MS fragmentation logic for 1-benzyl-1H-indazol-4-amine yielding tropylium and indazole ions.

Table 3: ESI-MS Fragmentation Data

Ion Typem/z ValueRelative AbundanceFragment Identity

224.1100% (Base Peak in MS1)Intact protonated molecule
Fragment134.1~35%Protonated 1H-indazol-4-amine
Fragment91.1100% (Base Peak in MS2)Benzyl / Tropylium cation

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By tracking specific visual and chromatographic markers, researchers can verify the success of each step without premature quenching.

Protocol A: Regioselective Synthesis of 1-Benzyl-4-nitro-1H-indazole
  • Initiation: Charge a flame-dried round-bottom flask with 4-nitro-1H-indazole (1.0 eq, e.g., 5.0 g) and anhydrous DMF (0.2 M).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq). Stir at ambient temperature for 30 minutes. Causality: The mild base deprotonates the indazole, generating a resonance-stabilized anion.
    
  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq). Stir for 12 hours at room temperature.

  • Validation Check: Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (

    
     ~0.2) should be consumed. Two new spots will appear: the N1-isomer (
    
    
    
    ~0.6) and the N2-isomer (
    
    
    ~0.4).
  • Isolation: Quench with ice water, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography to isolate the faster-eluting N1-benzyl-4-nitro-1H-indazole as a yellow solid[3].
Protocol B: Chemoselective Reduction to 1-Benzyl-1H-indazol-4-amine
  • Initiation: Dissolve 1-benzyl-4-nitro-1H-indazole (1.0 eq, e.g., 2.0 g) in a 4:1 mixture of Ethanol and Water (0.15 M)[2].

  • Activation: Add Ammonium Chloride (

    
    , 0.5 eq) and Iron powder (
    
    
    
    , 10.0 eq). Causality:
    
    
    acts as a mild proton source to activate the iron surface without creating an overly acidic environment that could degrade the indazole core.
  • Reaction: Heat the suspension to 80 °C (reflux) for 1-2 hours.

  • Validation Check: The reaction is self-validating through color change (yellow to colorless/brownish suspension) and TLC (DCM:MeOH 95:5). The highly polar amine product will have a significantly lower

    
     (~0.3) compared to the nitro precursor (
    
    
    
    ~0.9). LC-MS should confirm the mass shift from 253.1 to 223.1.
  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , separate, dry the organic layer, and evaporate to yield 1-benzyl-1H-indazol-4-amine as an off-white solid.
    

References

  • Title: Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal (US 2016/0002232 A1)
  • Title: Alkylation and Reduction of N-Alkyl-4-nitroindazoles with Anhydrous

    
     in Ethanol
    Source:  Heterocycles (Semantic Scholar / DOI: 10.3987/COM-11-12154)
    URL: [Link]
    

Sources

Exploratory

Investigating the Therapeutic Potential of 1-BENZYL-1H-INDAZOL-4-YLAMINE: A Technical Guide to cFMS Kinase Inhibitor Development

Executive Summary & Pharmacological Context In my experience overseeing early-stage discovery pipelines, the selection of the initial pharmacophore dictates the trajectory of the entire medicinal chemistry campaign. 1-Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In my experience overseeing early-stage discovery pipelines, the selection of the initial pharmacophore dictates the trajectory of the entire medicinal chemistry campaign. 1-Benzyl-1H-indazol-4-ylamine (CAS 70261-60-8) is not merely a chemical commodity; it is a highly privileged scaffold utilized in the development of targeted therapeutics, most notably ATP-competitive kinase inhibitors [1].

The primary therapeutic application for derivatives of this scaffold is the inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R, also known as cFMS) [2]. cFMS is a receptor tyrosine kinase that, upon binding its ligand M-CSF, drives the survival, proliferation, and differentiation of macrophages and osteoclasts. In the context of oncology, tumors hijack this pathway to recruit Tumor-Associated Macrophages (TAMs), creating a highly immunosuppressive microenvironment that shields the tumor from T-cell clearance[3]. By utilizing 1-benzyl-1H-indazol-4-ylamine as a foundational building block, we can synthesize potent cFMS inhibitors that repolarize or deplete TAMs, thereby restoring anti-tumor immunity.

Pathway MCSF M-CSF (Ligand) cFMS cFMS / CSF-1R (Receptor Tyrosine Kinase) MCSF->cFMS Binds & Activates PI3K PI3K / AKT Pathway cFMS->PI3K Phosphorylation MAPK MEK / ERK Pathway cFMS->MAPK Phosphorylation Inhibitor 1-Benzyl-1H-indazol-4-ylamine Derivative Inhibitor->cFMS ATP-Competitive Inhibition Macrophage Macrophage Survival & Proliferation PI3K->Macrophage MAPK->Macrophage Tumor Tumor Microenvironment Immunosuppression Macrophage->Tumor Promotes

Figure 1: cFMS signaling pathway and targeted inhibition by indazole derivatives.

Structural Activity Relationship (SAR) Rationale

The structural elegance of 1-benzyl-1H-indazol-4-ylamine lies in its dual-action binding geometry within the kinase domain:

  • The Indazole Core: Acts as an ATP-mimetic hinge binder. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the backbone amides of the kinase hinge region [4].

  • The N1-Benzyl Group: Strategically projects into the deep, hydrophobic selectivity pocket adjacent to the ATP-binding site. This pocket is highly variable among the kinome, meaning the benzyl group drives the selectivity of the compound for cFMS over off-target kinases like c-KIT or FLT3.

  • The 4-Amino Group: Serves as the primary synthetic vector. The amine is derivatized (typically via amidation or urea formation) to project functional groups toward the DFG (Asp-Phe-Gly) motif, locking the kinase in an inactive conformation.

Experimental Methodologies & Self-Validating Protocols

To successfully translate this scaffold into a viable drug candidate, the experimental workflow must be rigorously controlled. Below are the self-validating protocols required for derivatization and biological evaluation.

Protocol A: Chemical Derivatization (Amidation of the 4-Amine)

Causality: The 4-amino group on the electron-deficient indazole ring is weakly nucleophilic. Standard coupling reagents often fail to achieve full conversion. Therefore, we utilize HATU, a highly active uronium-based coupling reagent, to drive the reaction to completion.

  • Preparation: Dissolve 1 eq of the chosen carboxylic acid in anhydrous DMF. Add 1.5 eq of HATU and 3 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 0.9 eq of 1-benzyl-1H-indazol-4-ylamine to the mixture. Stir at 50°C for 12 hours under nitrogen.

  • Self-Validation (LC-MS): Inject a 1 µL aliquot into an LC-MS spiked with an internal standard (e.g., reserpine). Validation Gate: The reaction is only quenched if the target mass (m/z) peak integrates to >95% relative to starting materials. If incomplete, add 0.5 eq of HATU/DIPEA.

  • Purification: Purify via preparative HPLC to ensure no reactive impurities trigger false positives in downstream biochemical assays.

Protocol B: In Vitro cFMS Biochemical Kinase Assay (HTRF)

Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than radiometric assays. HTRF relies on time-gated fluorescence, which completely eliminates background auto-fluorescence caused by the aromatic rings of the indazole library, ensuring clean, artifact-free data.

  • Reaction Assembly: In a 384-well plate, combine recombinant human cFMS kinase domain, biotinylated peptide substrate, and ATP (at its

    
     value) in kinase buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).
    
  • Inhibition: Add the indazole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Read the FRET signal at 665 nm / 620 nm.

  • Self-Validation (Z'-Factor): Every plate must include a known cFMS inhibitor (e.g., GW2580) as a positive control and DMSO as a negative control. Validation Gate: The assay data is strictly discarded unless the plate yields a Z'-factor > 0.6 and the GW2580

    
     falls within 3-fold of its historical baseline.
    
Protocol C: Cell-Based Macrophage Viability Counter-Screen

Causality: Biochemical potency does not guarantee cellular target engagement. We use primary human Peripheral Blood Mononuclear Cells (PBMCs) differentiated into macrophages.

  • Differentiation: Isolate monocytes from PBMCs and culture in two parallel conditions: Plate A with M-CSF (cFMS-dependent) and Plate B with GM-CSF (cFMS-independent).

  • Treatment: Treat both plates with the indazole derivatives for 72 hours.

  • Viability Readout: Measure ATP levels using CellTiter-Glo.

  • Self-Validation (Target Specificity): Validation Gate: A true cFMS inhibitor will induce cell death in Plate A (M-CSF) but spare Plate B (GM-CSF). If a compound kills both populations equally, it is flagged as a general cytotoxin rather than an on-target inhibitor and removed from the pipeline.

Workflow Scaffold 1-Benzyl-1H-indazol-4-ylamine (Core Scaffold) Synthesis Chemical Derivatization (Amidation / Cross-Coupling) Scaffold->Synthesis Step 1: Synthesis Purification HPLC Purification & LC-MS/NMR Validation Synthesis->Purification Step 2: QC Biochemical In Vitro cFMS Kinase Assay (HTRF Platform) Purification->Biochemical Step 3: Target Binding Cellular Cell-Based Assay (Macrophage Viability) Biochemical->Cellular Step 4: Functional Efficacy Lead Lead Optimization & In Vivo Efficacy Cellular->Lead Step 5: Translation

Figure 2: Experimental workflow for scaffold derivatization and high-throughput screening.

Quantitative Data Analysis

The table below summarizes representative SAR progression data, demonstrating how functionalizing the 4-amino group of the 1-benzyl-1H-indazol-4-ylamine scaffold exponentially increases potency and selectivity.

Compound DerivativeR-Group Modification (at 4-amine)cFMS Biochemical

(nM)
Cellular Macrophage

(nM)
Selectivity over c-KIT
Core Scaffold -NH2 (Unmodified)> 10,000> 10,000N/A
Derivative A Benzamide4501,2002-fold
Derivative B 3-Methoxybenzamide8535015-fold
Derivative C 2-Fluoro-5-methylphenyl urea124580-fold

Data Interpretation: The unmodified scaffold exhibits negligible activity, proving it is a foundational building block rather than an active drug. The transition from a simple benzamide (Derivative A) to a urea linkage (Derivative C) allows for deeper penetration into the DFG-out pocket, resulting in sub-50 nM cellular potency and excellent kinome selectivity.

References

  • Patent US 2016/0002232 A1: Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders... | Array BioPharma Inc. | 1

  • Colony stimulating factor 1 receptor (Target ID: 1806) | IUPHAR/BPS Guide to PHARMACOLOGY | 2

  • Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells... | Molecular Cancer Therapeutics (AACR) | 3

  • 1-benzyl-1H-indazole | C14H12N2 | CID 797066 | PubChem - NIH | 4

Sources

Foundational

1-BENZYL-1H-INDAZOL-4-YLAMINE: A Comprehensive Guide to Stability, Degradation Kinetics, and Storage Protocols

Executive Summary 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) is a highly valued heterocyclic building block in advanced medicinal chemistry. It serves as a critical intermediate in the synthesis of targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) is a highly valued heterocyclic building block in advanced medicinal chemistry. It serves as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors and imidazo[1,2-a]pyridine-3-carboxamide derivatives for the treatment of fibrosis, autoimmune disorders, and oncology indications[1].

Despite its utility, the molecule possesses inherent structural vulnerabilities. The electron-rich nature of the indazole ring, coupled with a primary arylamine and a benzylic position, makes it highly susceptible to environmental degradation. This whitepaper provides drug development professionals with a mechanistic understanding of these degradation pathways and establishes field-proven, self-validating protocols for storage, handling, and stability testing.

Chemical Profile & Mechanistic Vulnerabilities

To design an effective storage protocol, one must first understand the causality behind the compound's instability. The molecular architecture of 1-Benzyl-1H-indazol-4-ylamine dictates three primary degradation vectors:

  • Oxidative Susceptibility (Primary Amine): The primary amine at the C4 position is electron-rich due to the electron-donating resonance from the indazole core. Exposure to atmospheric oxygen readily induces auto-oxidation, leading to the formation of N-hydroxylamine intermediates, nitroso compounds, and eventually deeply colored azo dimers.

  • Photolytic Cleavage (Benzylic Position): The N1-benzyl group is a known chromophore. Under UV or high-intensity visible light, the benzylic C-N bond can undergo homolytic cleavage, generating benzylic and indazolyl radicals that propagate further degradation[2].

  • Hygroscopic Acceleration: While the free base is not profoundly hygroscopic, the presence of ambient moisture facilitates proton transfer reactions, lowering the activation energy required for oxidative pathways.

MechanisticDegradation Compound 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) Oxidation Oxidative Degradation (O2 Exposure) Compound->Oxidation Atmospheric O2 Photo Photolytic Degradation (UV/Vis Light) Compound->Photo Photons (hv) Thermal Thermal Degradation (>25°C + H2O) Compound->Thermal Heat + Moisture N_Oxide N-Oxides & Nitroso Derivatives Oxidation->N_Oxide Electron Transfer Radical Benzylic Radicals & Cleavage Products Photo->Radical Homolytic Cleavage Azo Azo Dimers & Polymeric Adducts Thermal->Azo Condensation N_Oxide->Azo Secondary Rxn

Fig 1. Primary degradation pathways of 1-Benzyl-1H-indazol-4-ylamine under environmental stress.

Empirical Stability Data & Storage Protocols

Based on the mechanistic vulnerabilities outlined above, rigorous environmental controls are mandatory to maintain a purity specification of >95%. The following table synthesizes quantitative stability data across various storage environments.

Quantitative Stability Matrix
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life (Purity >95%)
Optimal Long-Term -20°CArgon / NitrogenDark (Opaque container)> 24 Months
Standard Short-Term 2°C to 8°CArgon / NitrogenDark6 - 12 Months
Benchtop Working 20°C to 25°CAmbientAmbient Laboratory< 48 Hours
Stressed (Unsealed) 40°CAmbient (75% RH)Direct Light< 7 Days (Rapid discoloration)

Note: The physical appearance of the solid is a reliable primary indicator of degradation. The pure compound is typically a beige to pale-yellow solid[1]. A shift towards dark brown or orange indicates significant azo-dimerization.

Best Practices for Handling and Reconstitution

When preparing stock solutions for biological assays or synthetic steps, researchers frequently utilize Dimethyl Sulfoxide (DMSO). However, DMSO is highly hygroscopic.

  • The Causality of DMSO Degradation: Water absorbed by DMSO acts as a nucleophile and proton shuttle, accelerating the oxidation of the indazolamine.

  • The Solution: Always reconstitute using anhydrous DMSO (≤0.005% H2O). Immediately aliquot the stock solution into single-use vials, purge the headspace with Argon, and store at -80°C. Avoid freeze-thaw cycles entirely, as condensation introduced during thawing will rapidly degrade the amine[3].

Experimental Workflows for Stability Testing

To ensure trustworthiness in your analytical data, stability testing must be a self-validating system . This means the protocol must account for mass balance—ensuring that the disappearance of the parent peak correlates quantitatively with the appearance of degradant peaks. If mass balance fails, it indicates the formation of volatile degradants or insoluble polymeric species.

Step-by-Step Forced Degradation Protocol

Step 1: Stock Preparation & System Suitability

  • Accurately weigh 10.0 mg of 1-Benzyl-1H-indazol-4-ylamine and dissolve in 10.0 mL of anhydrous Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Self-Validation Check: Inject a blank (ACN) and an unstressed reference standard to establish baseline resolution and confirm the absence of ghost peaks.

Step 2: Stress Condition Aliquoting Divide the stock into four separate amber HPLC vials:

  • Vial A (Control): 1 mL stock + 100 µL H2O. Store at 4°C.

  • Vial B (Oxidative): 1 mL stock + 100 µL of 3% H2O2. Incubate at 25°C for 4 hours.

  • Vial C (Thermal/Hydrolytic): 1 mL stock + 100 µL of 0.1M HCl. Incubate at 60°C for 24 hours.

  • Vial D (Photolytic): 1 mL stock. Expose to UV light (254 nm) in a photoreactor for 12 hours.

Step 3: Quenching & Analysis

  • Quench Vial B with 100 µL of 10% Sodium Thiosulfate. Neutralize Vial C with 0.1M NaOH.

  • Dilute all vials to a final concentration of 0.1 mg/mL using the mobile phase starting conditions (e.g., 95% H2O / 5% ACN).

  • Analyze via LC-MS/UV (Column: C18, 50 x 2.1 mm, 1.8 µm; Mobile Phase A: 0.1% Formic Acid in H2O; Mobile Phase B: 0.1% Formic Acid in ACN; Gradient: 5% to 95% B over 5 minutes; UV Detection: 254 nm).

ExperimentalWorkflow Start Prepare Stock Solution (1 mg/mL in Anhydrous ACN) Stress1 Thermal/Hydrolytic Stress (60°C + 0.1M HCl) Start->Stress1 Stress2 Oxidative Stress (25°C + 3% H2O2) Start->Stress2 Stress3 Photolytic Stress (UV 254nm / 12 hrs) Start->Stress3 Quench Quench Reactions & Dilute to 0.1 mg/mL Stress1->Quench Stress2->Quench Stress3->Quench Analysis LC-MS/UV Analysis (C18, Gradient H2O/ACN) Quench->Analysis Data Calculate Mass Balance & Identify Degradants Analysis->Data

Fig 2. Step-by-step forced degradation and stability analysis workflow for quality validation.

Interpreting the Results

By analyzing the LC-MS data, researchers can confirm the specific degradation mechanisms. For instance, an [M+H]+ shift of +16 Da in Vial B confirms N-oxide formation, while the appearance of multiple low-molecular-weight peaks in Vial D confirms the homolytic cleavage of the benzyl group[2]. This empirical data directly informs the necessity of the -20°C, Argon-purged, dark storage conditions outlined in Section 3.

References

  • Array BioPharma Inc. "Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal." US Patent Application Publication US 2016/0002232 A1. Available at: [Link]

  • Array BioPharma Inc. "Preparation of 1-benzyl-1H-indazol-4-amine." Australian Patent Office AU 2011344001 B2. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and purification of 1-BENZYL-1H-INDAZOL-4-YLAMINE

An In-depth Guide to the Synthesis and Purification of 1-BENZYL-1H-INDAZOL-4-YLAMINE Introduction: The Significance of the Indazole Scaffold The indazole ring system is a privileged scaffold in medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis and Purification of 1-BENZYL-1H-INDAZOL-4-YLAMINE

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Indazole derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as anti-inflammatory, anti-tumor, and protein kinase inhibition.[2][3] 1-Benzyl-1H-indazol-4-ylamine, the subject of this guide, is a key intermediate in the synthesis of potent pharmaceuticals, most notably in the preparation of tyrosine kinase inhibitors like Axitinib, which is used in the treatment of advanced renal cell carcinoma.[4][5][6]

The precise and efficient synthesis of this molecule is therefore of critical importance to researchers in drug discovery and development. This document provides a comprehensive, field-proven two-step synthetic pathway followed by a robust purification protocol. The narrative emphasizes the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 1-Benzyl-1H-indazol-4-ylamine is most reliably achieved via a two-step sequence starting from 4-Nitro-1H-indazole. This strategy involves:

  • Regioselective N-Benzylation: The N-1 position of the indazole ring is protected with a benzyl group. This step is crucial for preventing unwanted side reactions in subsequent steps and is a key determinant of the final product's identity.

  • Nitro Group Reduction: The nitro group at the C-4 position is reduced to the target primary amine, yielding the final product.

This approach is favored due to the commercial availability of the starting material and the high-yielding nature of both transformations.

G cluster_synthesis Synthetic Pathway start 4-Nitro-1H-indazole intermediate 1-Benzyl-4-nitro-1H-indazole start->intermediate  Step 1: N-Benzylation (Benzyl Bromide, NaH, THF) product 1-Benzyl-1H-indazol-4-ylamine intermediate->product  Step 2: Nitro Reduction (SnCl2·2H2O, Ethanol)

Caption: Synthetic pathway for 1-Benzyl-1H-indazol-4-ylamine.

Part 1: Synthesis of 1-Benzyl-4-nitro-1H-indazole (Step 1)

Scientific Rationale

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 regioisomers. The regiochemical outcome is influenced by factors such as the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring.[1] For the synthesis of the desired N-1 isomer, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective. NaH deprotonates the indazole at the N-1 position, generating the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic benzyl bromide in an SN2 reaction. The use of THF as a solvent has been shown to strongly favor the formation of the N-1 alkylated product.[1]

Experimental Protocol: N-Benzylation
  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask under a positive pressure of nitrogen. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-Nitro-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Maintain the temperature at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or remain a suspension.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude 1-Benzyl-4-nitro-1H-indazole. This crude product is often of sufficient purity for the next step but can be purified by column chromatography if necessary.

ParameterSpecificationPurpose
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.[7][8]
Solvent Anhydrous THFAprotic solvent favoring N-1 regioselectivity.[1]
Temperature 0 °C to Room Temp.Controls the initial deprotonation and allows the alkylation to proceed safely.
Reaction Time 2 - 4 hoursTypical duration for complete conversion, monitored by TLC.
Workup Aqueous NH₄Cl quenchSafely neutralizes excess NaH.

Part 2: Synthesis of 1-Benzyl-1H-indazol-4-ylamine (Step 2)

Scientific Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metallic reducing agents in acidic or neutral conditions.[9] For this protocol, we detail the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O), a reliable and widely used reagent for this purpose.[9] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is protonated by the solvent (typically an alcohol like ethanol). This process occurs in a stepwise manner, reducing the nitro group through nitroso and hydroxylamine intermediates to the final amine. This method is particularly advantageous as it avoids the need for high-pressure hydrogenation equipment and is tolerant of many functional groups.

Experimental Protocol: Nitro Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-Benzyl-4-nitro-1H-indazole (1.0 eq.) from the previous step in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until all the starting nitro-compound has been consumed (typically 3-5 hours).

  • Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the pH of the mixture is basic (pH > 8). This step neutralizes the acidic tin species and precipitates tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with additional portions of ethyl acetate to ensure complete recovery.

  • Washing & Drying: Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the solution and remove the solvent under reduced pressure to yield the crude 1-Benzyl-1H-indazol-4-ylamine as a solid or oil.

ParameterSpecificationPurpose
Reducing Agent SnCl₂·2H₂OEffective and reliable reagent for aromatic nitro group reduction.[9]
Solvent EthanolActs as a proton source and effectively dissolves reactants.
Temperature Reflux (~78 °C)Provides sufficient energy to drive the reduction to completion.
Reaction Time 3 - 5 hoursTypical duration for complete reduction.
Workup NaHCO₃ (aq), Celite® filtrationNeutralizes the reaction and removes inorganic tin byproducts.

Part 3: Purification by Column Chromatography

Scientific Rationale

The crude product obtained from the synthetic sequence may contain residual reagents, byproducts, or unreacted starting materials. Purification is essential to achieve the high degree of purity required for subsequent applications, especially in drug development. Silica gel column chromatography is the method of choice for this purification.[10] This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column, with less polar compounds eluting first, followed by more polar compounds.

G cluster_purification Purification Workflow crude Crude Product (1-Benzyl-1H-indazol-4-ylamine) load Adsorb onto Silica Gel crude->load column Load onto Column load->column elute Elute with Hexane/ Ethyl Acetate Gradient column->elute collect Collect Fractions (Monitor by TLC) elute->collect concentrate Combine & Concentrate Pure Fractions collect->concentrate final Pure Product concentrate->final

Caption: Workflow for the purification of 1-Benzyl-1H-indazol-4-ylamine.

Experimental Protocol: Purification
  • TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude product. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a chromatography column with silica gel (230-400 mesh) using the chosen eluent system (e.g., 80:20 n-hexane:ethyl acetate) as the slurry solvent.

  • Sample Loading: Dissolve the crude 1-Benzyl-1H-indazol-4-ylamine in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified 1-Benzyl-1H-indazol-4-ylamine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for effective separation of organic compounds.
Mobile Phase n-Hexane / Ethyl AcetateA versatile, common eluent system with tunable polarity.[10]
Monitoring Thin Layer Chromatography (TLC)Allows for rapid analysis of fractions to identify the pure product.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. BenchChem.
  • Patsnap Eureka. (2014). Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib. Patsnap.
  • ChemicalBook. (n.d.). 1-BENZYL-1H-IMIDAZOL-2-YLAMINE synthesis. ChemicalBook.
  • ChemicalBook. (n.d.). Axitinib synthesis. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine. BenchChem.
  • QuickCompany. (n.d.). Novel Intermediates And Process For Preparation Of Axitinib. QuickCompany.
  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of.... Google Patents.
  • Google Patents. (2016). WO 2016/108106 A1. Googleapis.com.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.
  • ACG Publications. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. ACG Publications.
  • Organic Syntheses. (1974). 1-benzylindole. Organic Syntheses.
  • CORE. (n.d.). Phenylation of aminoindazole derivatives. CORE.
  • The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate.
  • Merck. (n.d.). 1-Benzyl-1h-indazol-5-ylamine | 23856-21-5. Merck.
  • Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
  • Semantic Scholar. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential o. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem.
  • RSC Publishing. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Advances.

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Application

Application Note: Kinase Inhibitor Screening Protocol for 1-Benzyl-1H-Indazol-4-Ylamine Derivatives

Introduction & Mechanistic Rationale The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a purine bioisostere to competitively inhibit the ATP-binding cleft of protein kinases[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a purine bioisostere to competitively inhibit the ATP-binding cleft of protein kinases[1]. Specifically, 1-benzyl-1H-indazol-4-amine (CAS: 70261-60-8) serves as a highly versatile building block for fragment-based drug discovery[2].

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a mechanistic tool. The efficacy of this fragment relies on three structural pillars:

  • Hinge Region Anchoring: The N1 and N2 atoms of the indazole core act as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region[1].

  • Hydrophobic Pocket Exploitation: The 1-benzyl substitution is strategically positioned to occupy the deep, solvent-inaccessible hydrophobic pocket adjacent to the ATP binding site, driving target selectivity[3].

  • Solvent-Exposed Functionalization: The 4-amino group provides a synthetic handle for cross-coupling reactions, allowing researchers to build outward toward the solvent-exposed region to optimize pharmacokinetic properties without disrupting the core binding affinity[1].

This scaffold has demonstrated profound utility in the development of inhibitors against receptor tyrosine kinases such as cFMS (CSF-1R) —which drives macrophage proliferation and osteoclast survival[3]—as well as PLK4 , AXL , and VEGFR-2 [1],[4],[2].

Screening Cascade Overview

To ensure a self-validating system, a robust screening protocol cannot rely on a single assay. It must progress logically from isolated biochemical target engagement to functional cellular validation, ensuring that in vitro potency translates to physiological efficacy.

G A Compound Library (1-Benzyl-1H-indazol-4-amine derivatives) B Primary Biochemical Assay (Universal ADP-Glo Kinase Assay) A->B C Selectivity Profiling (Orthogonal Kinase Panel) B->C D Cell-Based Assay (Target Engagement & Viability) C->D E Lead Optimization (ADMET & In Vivo Models) D->E

Figure 1: Hierarchical screening cascade for indazole-based kinase inhibitors.

Protocol 1: Primary Biochemical Screening (ADP-Glo Assay)

Rationale: The ADP-Glo assay is a luminescent, non-radioactive method that measures ADP formed from a kinase reaction. Because 1-benzyl-1H-indazol-4-amine derivatives are ATP-competitive[2], quantifying the exact reduction in ADP production provides a direct, highly sensitive readout of inhibitor potency.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the indazole derivatives in 100% DMSO.

    • Causality Check: Compounds are subsequently diluted in buffer so the final assay concentration of DMSO is exactly 1%. Kinases are highly sensitive to solvent toxicity; exceeding 1% DMSO can denature the kinase domain, leading to false-positive inhibition readouts.

  • ATP Concentration: Set the ATP concentration to the apparent

    
     of the specific target kinase (e.g., cFMS or AXL).
    
    • Causality Check: Screening exactly at the

      
       ensures a balanced sensitivity for ATP-competitive inhibitors. This allows for accurate 
      
      
      
      determination that translates reliably to cellular environments where ATP is present in millimolar concentrations.
Step-by-Step Execution
  • Pre-incubation: Add 5 µL of the purified target kinase to a 384-well plate. Add 2.5 µL of the diluted indazole inhibitor. Incubate at room temperature for 30 minutes.

    • Causality Check: Many indazole-based inhibitors exhibit slow-binding kinetics due to the conformational shifts required in the kinase activation loop. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of compound potency.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step depletes unconsumed ATP, leaving only the generated ADP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a multimode plate reader. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    

Protocol 2: Secondary Cell-Based Target Engagement

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump activity. We utilize a Phospho-Kinase Western Blot/ELISA in relevant cell lines (e.g., RAW 264.7 macrophages for cFMS) to validate target engagement in a physiological environment[3].

Pathway CSF1 CSF-1 Ligand cFMS cFMS Kinase (CSF-1R) CSF1->cFMS Binds PI3K PI3K / AKT cFMS->PI3K Phosphorylates ERK MEK / ERK cFMS->ERK Activates Inhibitor 1-Benzyl-1H-indazol-4-amine (Inhibitor) Inhibitor->cFMS Blocks ATP Binding Macrophage Macrophage Proliferation PI3K->Macrophage ERK->Macrophage

Figure 2: Inhibition of cFMS (CSF-1R) signaling by 1-benzyl-1H-indazol-4-amine.

Step-by-Step Execution
  • Cell Seeding & Starvation: Seed RAW 264.7 cells in 6-well plates at

    
     cells/well. After 24 hours, replace media with serum-free DMEM for 12 hours.
    
    • Causality Check: Serum contains variable concentrations of growth factors that cause basal hyper-phosphorylation of the target kinase. Starvation synchronizes the cells and reduces basal noise, maximizing the assay's signal-to-background ratio.

  • Inhibitor Treatment: Treat cells with varying concentrations of the optimized indazole compound for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL of recombinant human CSF-1 for 5 minutes to induce acute cFMS auto-phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

    • Causality Check: Upon cell lysis, endogenous phosphatases are released which rapidly dephosphorylate target residues (e.g., Tyr723 on cFMS). Omission of phosphatase inhibitors will lead to false-positive interpretations of kinase inhibition.

  • Detection: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-phospho-cFMS (Tyr723) and anti-total-cFMS antibodies. Normalize the phosphorylated signal to the total protein signal to determine the cellular

    
    .
    

Quantitative Data Presentation

To effectively evaluate the progression of the 1-benzyl-1H-indazol-4-amine scaffold, summarize the screening data across the testing cascade. Below is a representative data matrix demonstrating how fragment optimization improves both biochemical potency and cellular translation.

Compound IDScaffold Modification (C-4 Position)Biochemical

(nM)
Cellular

(nM)
Selectivity Fold (vs. Kinase Panel)
Fragment 1 Base 1-benzyl-1H-indazol-4-amine450.0>10,0002x
Lead A 4-amino urea derivative45.2850.515x
Lead B 4-amino amide + Fluorinated benzyl4.125.4>100x
Control Axitinib (Pan-Kinase Inhibitor)1.58.2<5x

Table 1: Representative SAR (Structure-Activity Relationship) progression of indazole derivatives from primary biochemical screening to cellular target engagement.

References

  • Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development - Benchchem. 1

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. 4

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors - ResearchGate.2

  • (12) STANDARD PATENT (11) Application No. AU 2011344001 B2 (cFMS/CSF-1R Inhibitors) - Googleapis.com. 3

Sources

Method

Application of 1-BENZYL-1H-INDAZOL-4-YLAMINE Scaffolds in Target-Based and Phenotypic Assays for cFMS/CSF-1R Kinase Inhibitors

Introduction and Biological Rationale 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) is a highly privileged synthetic intermediate and core pharmacophore used in the development of substituted imidazo[1,2-a]pyridine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Rationale

1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) is a highly privileged synthetic intermediate and core pharmacophore used in the development of substituted imidazo[1,2-a]pyridine-3-carboxamides[1]. In modern drug discovery, this structural scaffold is engineered to act as a potent Type III receptor tyrosine kinase inhibitor, with exceptional selectivity for cFMS (Colony-Stimulating Factor-1 Receptor, CSF-1R) [2].

The cFMS/CSF-1R signaling axis is the master regulator of the monocyte-macrophage lineage. When the ligand (CSF-1 or IL-34) binds to the extracellular domain of cFMS, it triggers receptor homodimerization and autophosphorylation of intracellular tyrosine residues. This activation cascade drives downstream PI3K/AKT and RAS/ERK pathways, which are essential for macrophage survival, proliferation, and differentiation[3].

In pathological contexts, overactive cFMS signaling recruits Tumor-Associated Macrophages (TAMs) to the tumor microenvironment, promoting immunosuppression and metastasis. In bone tissue, cFMS is required for the differentiation of bone-resorbing osteoclasts. Consequently, inhibitors derived from the 1-benzyl-1H-indazol-4-ylamine scaffold are rigorously evaluated in cell-based assays to validate their efficacy against oncology, fibrosis, and bone-related diseases[1].

Mechanistic Overview of Target Inhibition

To successfully design cell-based assays, one must understand the exact node of intervention. Derivatives of 1-benzyl-1H-indazol-4-ylamine function as ATP-competitive inhibitors. By binding to the intracellular kinase domain of cFMS, they prevent the ATP-dependent autophosphorylation event. This blockade starves the downstream effector proteins (AKT, ERK) of their activation signals, leading to targeted apoptosis in CSF-1-dependent cells and the failure of precursor cells to fuse into mature osteoclasts.

Pathway Ligand CSF-1 / M-CSF Receptor cFMS (CSF-1R) Receptor Tyrosine Kinase Ligand->Receptor Binds & Dimerizes AKT PI3K / AKT Pathway Receptor->AKT Autophosphorylation ERK RAS / ERK Pathway Receptor->ERK Autophosphorylation Inhibitor 1-Benzyl-1H-indazol-4-ylamine Derived Inhibitors Inhibitor->Receptor Blocks Kinase Domain TAM Tumor-Associated Macrophage (M2 Polarization & Survival) AKT->TAM ERK->TAM Osteo Osteoclast Differentiation ERK->Osteo

Mechanism of action for cFMS/CSF-1R inhibition blocking macrophage survival and osteoclastogenesis.

Quantitative Data Summary: Expected Assay Metrics

When evaluating 1-benzyl-1H-indazol-4-ylamine derivatives, researchers rely on a tiered screening cascade. The table below summarizes the expected quantitative benchmarks for a highly optimized cFMS inhibitor across different cell-based assay formats[4],[5].

Assay TypeCell Line / Primary CellBiological ReadoutExpected IC₅₀ Range for Optimized Leads
Target Engagement THP-1 (Human Monocytes)p-cFMS (Phosphorylation)1.0 nM – 20.0 nM
Cell Viability M-NFS-60 (Murine Leukemia)ATP Luminescence (CellTiter-Glo)10 nM – 150 nM
Phenotypic Rat/Murine Primary BMDMsTRAP+ Multinucleated Osteoclasts50 nM – 200 nM
Macrophage Polarization Human PBMCsM1/M2 Marker Ratio (Flow Cytometry)Dose-dependent shift at >100 nM

Experimental Workflows and Self-Validating Protocols

The following protocols are engineered as self-validating systems. By incorporating strict baseline controls and understanding the causality behind each reagent, researchers can ensure that the resulting data accurately reflects the compound's on-target activity.

Protocol A: Cellular Target Engagement (p-cFMS Autophosphorylation Assay)

This assay quantifies the ability of the compound to penetrate the cell membrane and inhibit the kinase domain of cFMS in its native cellular environment. THP-1 cells are utilized because they natively express high levels of functional CSF-1R[5].

Workflow Step1 1. Seed THP-1 Serum Starvation Step2 2. Compound Pre-incubation (1h) Step1->Step2 Step3 3. CSF-1 Pulse Stimulation (5 min) Step2->Step3 Step4 4. Cell Lysis Protein Extraction Step3->Step4 Step5 5. AlphaLISA p-cFMS Detection Step4->Step5

Step-by-step experimental workflow for the cellular p-cFMS target engagement assay in THP-1 cells.

Step-by-Step Methodology:

  • Cell Seeding and Starvation: Seed THP-1 cells at

    
     cells/well in a 96-well plate using RPMI-1640 medium containing 0.1% Fetal Bovine Serum (FBS). Incubate for 16 hours at 37°C.
    
    • Causality & Validation: Standard 10% FBS contains trace amounts of growth factors that cause high, erratic basal phosphorylation. Starving the cells synchronizes the population into a quiescent state (G0 phase), ensuring the assay window (Signal-to-Background ratio) is entirely driven by the subsequent exogenous CSF-1 pulse.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-benzyl-1H-indazol-4-ylamine derivative in DMSO. Add to the cells (final DMSO concentration 0.1%) and pre-incubate for 1 hour.

    • Causality & Validation: The 1-hour window allows the small molecule to traverse the lipid bilayer, equilibrate in the cytoplasm, and occupy the ATP-binding pocket of the unphosphorylated cFMS receptor before the ligand arrives.

  • Ligand Stimulation: Pulse the cells with 50 ng/mL of recombinant human CSF-1 for exactly 5 minutes at 37°C.

    • Causality & Validation: Tyrosine kinase autophosphorylation is a rapid, transient event. A 5-minute pulse captures the peak phosphorylation signal (p-Tyr723) before receptor internalization and degradation pathways (e.g., ubiquitination) dampen the readout[3].

  • Lysis and Detection: Immediately aspirate the media and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a 384-well OptiPlate and quantify p-cFMS using a homogeneous proximity assay (e.g., AlphaLISA).

    • Causality & Validation: Phosphatase inhibitors are critical; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups during lysis, resulting in a false-positive indication of compound inhibition.

Protocol B: Phenotypic Osteoclast Differentiation Assay

Because cFMS inhibitors are evaluated for bone-related diseases (e.g., osteoporosis, bone metastasis), proving that the compound halts osteoclastogenesis is a critical phenotypic milestone[4].

Step-by-Step Methodology:

  • Macrophage Isolation: Isolate primary Bone Marrow-Derived Macrophages (BMDMs) from the femurs and tibias of 6-8 week-old mice.

  • Differentiation Induction: Plate BMDMs in Alpha-MEM containing 10% FBS. Add 30 ng/mL recombinant M-CSF (CSF-1) and 50 ng/mL RANKL.

    • Causality & Validation: M-CSF provides the foundational survival and proliferation signal via cFMS, while RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) provides the lineage-specific differentiation signal. Both are strictly required. If the cFMS inhibitor is effective, it will block the M-CSF survival signal, thereby preventing RANKL from inducing fusion.

  • Compound Dosing: Co-treat the cells with varying concentrations of the test compound. Replenish media, cytokines, and compound every 48 hours for 6 days.

  • TRAP Staining: Fix the cells with 4% paraformaldehyde and stain for Tartrate-Resistant Acid Phosphatase (TRAP).

    • Causality & Validation: TRAP is a highly specific metalloproteinase expressed exclusively by mature, functional osteoclasts. Counting TRAP-positive, multinucleated cells (≥3 nuclei) provides a definitive, self-validating morphological and biochemical readout of differentiation failure.

References

1.1 - Googleapis.com (Array BioPharma Inc.) 2.2 - WIPO Patentscope 3.4 - AACR Journals 4.5 - AACR Journals 5.3 - PubMed Central (PMC)

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 1-BENZYL-1H-INDAZOL-4-YLAMINE in Cancer Cell Line Studies

Introduction: Unveiling the Therapeutic Potential of Indazole Scaffolds in Oncology The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Indazole Scaffolds in Oncology

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Derivatives of this heterocyclic system have been investigated for a wide range of biological activities, including potent antitumor effects.[1][2][3] The versatility of the indazole ring allows for substitutions that can modulate its interaction with various biological targets, leading to the development of selective and potent inhibitors of key cellular processes implicated in cancer.[4]

This document provides a comprehensive technical guide for the initial in vitro evaluation of 1-BENZYL-1H-INDAZOL-4-YLAMINE , a representative of this promising class of compounds, in cancer cell line studies. While extensive research on this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors suggests a potential mechanism of action centered on the disruption of signaling pathways that drive cancer cell proliferation and survival.

These application notes are designed for researchers, scientists, and drug development professionals. We will proceed with the hypothesis that 1-BENZYL-1H-INDAZOL-4-YLAMINE acts as a kinase inhibitor. The following sections will detail a logical, step-by-step workflow for characterizing its anticancer properties, from initial cytotoxicity screening to more detailed mechanistic studies. The protocols provided are based on well-established and validated methods in the field of cancer biology.[5][6]

Hypothetical Mechanism of Action: Targeting a Pro-Survival Kinase Signaling Pathway

Many small molecule inhibitors targeting cancer function by interrupting the signaling cascades that promote uncontrolled cell growth and survival.[7][8] We hypothesize that 1-BENZYL-1H-INDAZOL-4-YLAMINE inhibits a critical serine/threonine or tyrosine kinase involved in a pro-survival pathway, such as the PI3K/Akt or MAPK/ERK pathway. Inhibition of such a kinase would block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates Kinase_A Downstream Kinase A RTK->Kinase_A Phosphorylates Kinase_B Downstream Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Compound 1-BENZYL-1H-INDAZOL-4-YLAMINE Compound->Kinase_A Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Experimental_Workflow Start Start: Select Cancer Cell Line(s) Cell_Culture Cell Culture and Treatment with 1-BENZYL-1H-INDAZOL-4-YLAMINE Start->Cell_Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blot Analysis IC50->Western_Blot Data_Analysis Comprehensive Data Analysis and Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Kinase_Assay In Vitro Kinase Assay Western_Blot->Kinase_Assay Kinase_Assay->Data_Analysis

Sources

Method

Application of 1-BENZYL-1H-INDAZOL-4-YLAMINE in neurological disorder research

Application Notes & Protocols: Utilizing 1-BENZYL-1H-INDAZOL-4-YLAMINE as a Core Scaffold for CSF-1R Inhibitors in Neuroinflammation Research Executive Summary In the landscape of neurological disorder research, modulati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Utilizing 1-BENZYL-1H-INDAZOL-4-YLAMINE as a Core Scaffold for CSF-1R Inhibitors in Neuroinflammation Research

Executive Summary

In the landscape of neurological disorder research, modulating neuroinflammation is a primary therapeutic strategy. Microglia, the resident macrophages of the central nervous system (CNS), are heavily implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. The survival and proliferation of microglia are strictly dependent on Colony-Stimulating Factor 1 Receptor (CSF-1R, also known as cFMS) signaling[1].

1-BENZYL-1H-INDAZOL-4-YLAMINE (CAS: 70261-60-8) is a highly specialized chemical building block used to synthesize potent, CNS-penetrant Type III receptor tyrosine kinase inhibitors targeting CSF-1R[2]. By acting as the core pharmacophore, this indazole scaffold allows researchers to generate custom inhibitors capable of crossing the blood-brain barrier (BBB) to temporarily ablate microglia, thereby providing a "clean slate" to study microglial repopulation and neuroinflammatory dynamics[3].

Mechanistic Grounding: The CSF-1R Axis and Scaffold Rationale

Why 1-BENZYL-1H-INDAZOL-4-YLAMINE?

The rational design of kinase inhibitors requires precise spatial orientation within the ATP-binding pocket. The 1-benzyl-1H-indazol-4-ylamine scaffold is uniquely suited for CSF-1R inhibition due to two structural features:

  • The Indazole Core : The N1 and N2 atoms of the indazole ring act as critical hydrogen bond acceptors and donors, anchoring the molecule to the hinge region of the kinase domain.

  • The Benzyl Moiety : Type III RTKs like CSF-1R possess a deep, hydrophobic "back pocket" accessible only in the inactive (DFG-out) conformation. The flexible 1-benzyl group perfectly occupies this allosteric pocket, locking the kinase in an inactive state and conferring high selectivity over other kinases[2].

When microglia are exposed to these indazole-derived inhibitors, the blockade of CSF-1R halts downstream PI3K/AKT and MEK/ERK signaling, rapidly inducing microglial apoptosis without affecting neurons or astrocytes[4].

CSF1R_Pathway MCSF M-CSF / IL-34 (Ligands) CSF1R CSF-1R (cFMS) Tyrosine Kinase MCSF->CSF1R Activates PI3K PI3K / AKT Pathway CSF1R->PI3K MAPK MEK / ERK Pathway CSF1R->MAPK Inhibitor 1-Benzyl-1H-Indazol-4-ylamine Derived Inhibitor Inhibitor->CSF1R Blocks ATP Pocket Apoptosis Microglial Depletion (Apoptosis) Inhibitor->Apoptosis Induces Survival Microglial Survival & Proliferation PI3K->Survival MAPK->Survival

Caption: Mechanism of action: Indazole-derived inhibitors block CSF-1R, halting survival signals and inducing apoptosis.

Synthetic Workflow: Generating a CNS-Active CSF-1R Inhibitor

To utilize 1-BENZYL-1H-INDAZOL-4-YLAMINE in biological assays, it must first be coupled to a heteroaryl carboxylic acid (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid) to form the active carboxamide inhibitor[2].

Protocol 1: Amide Coupling Synthesis

Self-Validating System: Reaction progression is monitored via LC-MS to ensure complete consumption of the primary amine.

Reagents & Materials:

  • 1-BENZYL-1H-INDAZOL-4-YLAMINE (1.0 eq)

  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electronically deactivated anilines.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1-BENZYL-1H-INDAZOL-4-YLAMINE (1.0 eq) in a single portion. Stir continuously at room temperature for 12–18 hours.

  • Validation (In-Process): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the mass peak corresponding to the starting amine (m/z 223.28) is depleted and the product mass (e.g., m/z 386.4) dominates.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane) to yield the pure CSF-1R inhibitor.

Biological Application Protocols

Once synthesized, the indazole-derived inhibitor is deployed to study microglial dynamics in neurodegenerative models.

Workflow Synth 1. Chemical Synthesis (Amide Coupling of Indazole Scaffold) Formulate 2. Diet Formulation (600 ppm in Chow) Synth->Formulate InVivo 3. In Vivo Administration (21 Days, Mouse Model) Formulate->InVivo Analysis 4. Flow Cytometry & Histo-analysis (CD11b+) InVivo->Analysis Repop 5. Inhibitor Withdrawal (Microglial Repopulation) InVivo->Repop Repop->Analysis

Caption: End-to-end workflow from chemical synthesis of the indazole scaffold to in vivo microglial repopulation analysis.

Protocol 2: In Vivo Microglial Depletion and Repopulation

This protocol outlines the standard methodology for achieving >90% microglial depletion in adult mice, a critical technique for studying neuroinflammation in models like MPTP-induced Parkinson's[4] or status epilepticus[5].

Step-by-Step Methodology:

  • Dietary Formulation: Formulate the synthesized inhibitor into standard AIN-76A rodent chow at a concentration of 600 ppm [6].

    • Causality: Literature demonstrates that low doses (e.g., 75 ppm) only alter microglial morphology without reducing numbers, whereas 600 ppm achieves near-complete ablation by maintaining constant therapeutic plasma levels[6].

  • Administration: Provide the formulated diet ad libitum to adult C57BL/6 mice for 21 consecutive days . Monitor body weight daily (a transient weight loss of ~5% is expected and acceptable)[6].

  • Depletion Validation: At day 21, euthanize a cohort of mice. Extract the brain, homogenize, and perform Percoll gradient centrifugation to isolate mononuclear cells. Use Flow Cytometry to quantify microglia (defined as CD11b+ / CD45^int). Successful depletion is marked by a >90% reduction compared to control-diet mice[4].

  • Repopulation Phase: To study the phenotype of newly generated microglia, switch the remaining mice back to standard (inhibitor-free) chow. Microglia will rapidly repopulate the CNS from resident progenitor cells within 14 days[3].

  • Disease Modeling: Introduce the neurological insult (e.g., MPTP injection for Parkinson's modeling or LPS for acute neuroinflammation) either during the depletion phase or the repopulation phase to assess the functional role of microglia[3][4].

Quantitative Data Summary

The following tables summarize the expected pharmacological and biological metrics when utilizing 1-BENZYL-1H-INDAZOL-4-YLAMINE-derived inhibitors.

Table 1: Target Selectivity Profile of Model Indazole-Derived Inhibitors

Kinase Target Cellular Function Expected IC50 (nM) Implications for Neurological Research
CSF-1R (cFMS) Microglial survival & proliferation < 5.0 nM Primary target; ensures rapid microglial apoptosis at low CNS concentrations.
c-KIT Hematopoietic stem cell maintenance 10 - 50 nM Off-target effect; may cause mild coat color changes in mice during long-term dosing.

| PDGFRβ | Pericyte / BBB maintenance | > 1,000 nM | High selectivity ensures blood-brain barrier integrity is not compromised during assays. |

Table 2: In Vivo Microglial Depletion Kinetics (600 ppm Dietary Dosing)

Timepoint CNS Microglial Count (% of Control) Phenotypic Observation
Day 0 100% Normal ramified morphology.
Day 3 ~40% Surviving microglia exhibit retracted processes.
Day 7 ~10% Massive apoptosis; clearance of cellular debris by astrocytes.
Day 21 < 5% Steady-state depletion; ideal window for neurodegenerative disease modeling.

| Day 35 (14d Repopulation) | ~100% | Newly repopulated microglia; larger cell bodies, responsive to LPS stimuli[3]. |

References

  • SUBSTITUTED N-(1H-INDAZOL-4-YL)IMIDAZO[1,2-a]PYRIDINE-3-CARBOXAMIDE COMPOUNDS AS TYPE III RECEPTOR TYROSINE KINASE INHIBITORS Source: WIPO Patentscope (WO 2012/082689 A1) URL:[Link]

  • Colony Stimulating Factors in the Nervous System Source: PubMed Central (PMC) URL:[Link]

  • Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation Source: Frontiers in Immunology URL:[Link]

  • Characterizing Newly Repopulated Microglia in the Adult Mouse: Impacts on Animal Behavior, Cell Morphology, and Neuroinflammation Source: PLOS One URL:[Link]

  • Depletion of microglia augments the dopaminergic neurotoxicity of MPTP Source: PubMed Central (PMC) URL:[Link]

  • Suppression of Microgliosis With the Colony-Stimulating Factor 1 Receptor Inhibitor PLX3397 Does Not Attenuate Memory Defects During Epileptogenesis in the Rat Source: Frontiers in Neurology URL:[Link]

Sources

Application

1-BENZYL-1H-INDAZOL-4-YLAMINE in high-throughput screening

Application Note: Utilizing 1-Benzyl-1H-Indazol-4-Ylamine as a Privileged Scaffold in High-Throughput Screening for Type III Receptor Tyrosine Kinase Inhibitors Executive Summary & Mechanistic Rationale In modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-Benzyl-1H-Indazol-4-Ylamine as a Privileged Scaffold in High-Throughput Screening for Type III Receptor Tyrosine Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the indazole ring system is recognized as a highly versatile pharmacophore, particularly in the development of kinase inhibitors. Specifically, 1-benzyl-1H-indazol-4-amine (CAS: 70261-60-8, MW: 223.28) serves as a critical building block and privileged scaffold for generating focused libraries targeting Type III Receptor Tyrosine Kinases (RTKs), such as cFMS (CSF-1R), PDGFR, and cKIT[1],[2].

The molecular anatomy of this scaffold is uniquely suited for ATP-competitive kinase inhibition:

  • The Indazole Core: Acts as a potent hinge-binding motif. The nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone of the kinase hinge region (e.g., Cys666 in CSF-1R).

  • The 1-Benzyl Substitution: Occupies the adjacent deep hydrophobic pocket of the kinase, locking the molecule into an active conformation and driving binding affinity[3],[4].

  • The 4-Ylamine Handle: The primary amine at the C4 position is a highly reactive nucleophile. In High-Throughput Screening (HTS) library generation, this amine is rapidly derivatized via amide coupling (e.g., with imidazo[1,2-a]pyridine-3-carboxylic acids) to explore Structure-Activity Relationships (SAR)[3].

Because robust expression of cFMS (CSF-1R) is restricted to monocytes, tissue macrophages, and osteoclasts, inhibitors derived from this scaffold are heavily screened for applications in oncology (targeting tumor-associated macrophages), autoimmune disorders, and bone-related diseases[2].

Pathway Ligand M-CSF Ligand Receptor CSF-1R (cFMS) Kinase Ligand->Receptor Pocket ATP Binding Pocket Receptor->Pocket Signaling Downstream Signaling (AKT / ERK) Pocket->Signaling Scaffold 1-Benzyl-1H-Indazol-4-Ylamine Derivatives Scaffold->Pocket Competitive Inhibition Response Macrophage Proliferation Signaling->Response

Caption: Mechanism of action for indazole-based inhibitors targeting the CSF-1R signaling pathway.

HTS Workflow Logic: A Self-Validating System

To successfully screen libraries derived from 1-benzyl-1H-indazol-4-ylamine, the assay cascade must account for the physicochemical properties of the scaffold. Aromatic, highly lipophilic scaffolds often introduce HTS artifacts, such as compound aggregation, tip carryover, and intrinsic auto-fluorescence.

To establish a self-validating system , our workflow utilizes Acoustic Liquid Dispensing to eliminate physical transfer artifacts, followed by a primary Time-Resolved FRET (TR-FRET) assay to confirm target engagement, and an orthogonal ADP-Glo assay to confirm functional enzymatic shutdown.

HTS_Workflow Lib Library Synthesis (1-Benzyl-Indazole Core) Dispense Acoustic Dispensing (Nanoliter Transfer) Lib->Dispense TRFRET Primary Screen (TR-FRET Binding) Dispense->TRFRET ADPGlo Orthogonal Screen (ADP-Glo Assay) TRFRET->ADPGlo Hit Hit Validation & IC50 Profiling ADPGlo->Hit

Caption: High-throughput screening workflow for 1-benzyl-1H-indazol-4-ylamine derived libraries.

Detailed Experimental Protocols

Protocol 1: Focused Library Preparation & Acoustic Plating

Causality & Rationale: Because 1-benzyl-1H-indazol-4-amine derivatives possess high lipophilicity (driven by the benzyl group), they exhibit a strong propensity to adsorb onto polypropylene pipette tips. Acoustic liquid handling utilizes sound energy to transfer nanoliter droplets directly from source to destination plates, entirely bypassing tip-based carryover and preserving the integrity of the HTS concentration-response curves.

  • Solubilization: Dissolve the synthesized 1-benzyl-1H-indazol-4-ylamine derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Clarification: Centrifuge the 384-well source plates at 1,000 x g for 5 minutes to pellet any insoluble aggregates.

  • Acoustic Transfer: Load the source plate into an acoustic liquid handler (e.g., Echo 555). Dispense 5 nL to 50 nL of compound into a 1536-well assay plate to achieve final assay concentrations ranging from 1 nM to 10 µM (assuming a 5 µL final assay volume).

  • Normalization: Backfill wells with pure DMSO to ensure a normalized final DMSO concentration of 1% across all control and assay wells.

Protocol 2: Primary Screen - TR-FRET Kinase Binding Assay (CSF-1R)

Causality & Rationale: Aromatic scaffolds like the benzyl-indazole core frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum when excited by standard HTS light sources. TR-FRET introduces a temporal delay (e.g., 100 µs) between excitation and emission reading. Because the Europium fluorophore has a long emission half-life, the short-lived auto-fluorescence of the indazole scaffold decays completely before the detector activates, yielding an artifact-free signal.

  • Kinase/Antibody Preparation: Prepare a 2X mixture containing GST-tagged CSF-1R kinase and Europium-labeled anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Dispense 2.5 µL of the 2X Kinase/Antibody mixture into the 1536-well plates containing the acoustically dispensed compounds. Incubate for 15 minutes at room temperature to allow the indazole scaffold to access and bind the ATP pocket.

  • Tracer Addition: Add 2.5 µL of 2X Kinase Tracer 236 (a fluorescent ATP-competitive probe) to all wells. Centrifuge at 300 x g for 1 minute to remove micro-bubbles.

  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader with an excitation of 340 nm, a delay of 100 µs, and dual emission reading at 615 nm (Europium) and 665 nm (Tracer). Calculate the 665/615 emission ratio.

Protocol 3: Orthogonal Validation - ADP-Glo Enzymatic Assay

Causality & Rationale: While TR-FRET confirms target engagement at the ATP pocket, it does not confirm enzymatic shutdown. The ADP-Glo assay provides an orthogonal, luminescence-based readout of ATP-to-ADP conversion. This dual-assay system ensures that identified hits are functional inhibitors of kinase activity, rather than silent binders.

  • Kinase Reaction: Dispense 2.5 µL of a 2X mixture containing CSF-1R kinase and Poly(Glu,Tyr) peptide substrate into a new 1536-well plate containing the dispensed compounds.

  • Initiation: Add 2.5 µL of 2X ATP solution (set at the predetermined

    
     for CSF-1R) to initiate the reaction. Incubate for 90 minutes at room temperature.
    
  • Termination & Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Incubate for 30 minutes.

  • Detection: Read luminescence on a standard microplate reader.

Data Presentation & Hit Triage

To ensure assay robustness, standard HTS Quality Control metrics must be calculated for every plate. A Z'-factor > 0.5 indicates an excellent assay suitable for screening.

Table 1: Expected HTS Quality Control Metrics for Indazole Scaffold Libraries

Assay TypeReadout ModalityZ'-FactorSignal-to-Background (S/B)Intra-Plate CV (%)
TR-FRET Time-Resolved Fluorescence> 0.75> 5.0< 5.0%
ADP-Glo Luminescence> 0.70> 10.0< 7.0%

Following the primary and orthogonal screens, compounds are triaged based on their IC50 values. The primary amine at the C4 position of 1-benzyl-1H-indazol-4-amine requires substitution (e.g., via amide coupling) to achieve nanomolar potency against Type III RTKs[3],[4].

Table 2: Representative Hit Triage Data (1-Benzyl-1H-Indazol-4-Ylamine Derivatives)

Compound DerivativeScaffold Substitution at C4-AmineTR-FRET IC50 (nM)ADP-Glo IC50 (nM)Target Status
Control Unsubstituted Primary Amine> 10,000> 10,000Inactive Scaffold
Derivative A Imidazo[1,2-a]pyridine-3-carboxamide4562Validated Hit
Derivative B Fluorinated-Imidazo[1,2-a]pyridine1218Lead Candidate

References

  • US Patent Application 2016/0002232 A1.Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal. Array BioPharma Inc.
  • WO 2012/082689 A1.Substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors. Array BioPharma Inc.

Sources

Method

Crystallization Methods for 1-Benzyl-1H-indazol-4-ylamine Derivatives: Application Notes and Protocols

Introduction The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability.[1][2] For 1-benzyl-1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability.[1][2] For 1-benzyl-1H-indazol-4-ylamine derivatives, a class of compounds with significant potential in drug discovery, obtaining high-quality single crystals is paramount for definitive structural elucidation via single-crystal X-ray diffraction and for ensuring consistent batch-to-batch production of the desired solid-state form.[3][4][5] This guide provides a comprehensive overview of established crystallization methods applicable to this class of molecules, detailing both the theoretical underpinnings and practical, step-by-step protocols. The narrative is designed to empower researchers, scientists, and drug development professionals to navigate the complexities of crystallization and achieve reproducible, high-quality results.

The journey from a solution or melt to a well-ordered crystalline state is governed by two fundamental processes: nucleation and crystal growth.[2] Nucleation is the initial formation of stable, ordered molecular aggregates from a supersaturated solution, while crystal growth is the subsequent addition of molecules to these nuclei.[2] The interplay between these processes, influenced by factors such as solvent choice, temperature, concentration, and agitation, dictates the final crystal size, shape (morphology), and internal structure (polymorphism).[1][6] Understanding and controlling these parameters is the cornerstone of successful crystallization.[2][]

This document will explore a range of techniques, from classical methods like slow evaporation and cooling crystallization to more advanced approaches, providing the rationale behind each experimental choice.

Core Principles of Crystallization

The primary driving force for crystallization is supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[2] Achieving and controlling supersaturation is central to every crystallization method. The rate at which supersaturation is achieved and maintained directly impacts whether nucleation or crystal growth is the dominant process. Rapid increases in supersaturation tend to favor nucleation, leading to a large number of small crystals, whereas slow, controlled changes promote the growth of fewer, larger crystals.[6]

Key Parameters Influencing Crystallization:

  • Solvent Selection: The choice of solvent is arguably the most critical factor. An ideal solvent will dissolve the compound to a moderate extent, with solubility showing a significant dependence on temperature for cooling crystallization methods.[8][9] The solvent's polarity, hydrogen bonding capacity, and viscosity also play crucial roles in molecular self-assembly.[10]

  • Temperature: Temperature directly affects solubility. For most compounds, solubility increases with temperature. This relationship is exploited in cooling crystallization.[] Precise temperature control is essential for reproducibility.[8]

  • Concentration: The initial concentration of the solute determines the degree of supersaturation that can be achieved. Highly concentrated solutions can lead to rapid precipitation or "oiling out," where the solute separates as a liquid phase instead of a solid.[11]

  • Agitation: Stirring or agitation can influence both nucleation and crystal growth by affecting mass transfer within the solution. However, excessive agitation can lead to secondary nucleation, resulting in smaller crystals.[]

  • Impurities: Even trace amounts of impurities can inhibit crystal growth or alter the crystal habit.[1] Therefore, starting with highly pure material is crucial for obtaining high-quality crystals.

Experimental Protocols

The following protocols are designed as starting points for the crystallization of 1-benzyl-1H-indazol-4-ylamine derivatives. It is essential to recognize that optimization will likely be required for each specific derivative due to unique solubility profiles and molecular characteristics.

Protocol 1: Slow Evaporation

This is often the simplest and most common method for obtaining single crystals. It relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, favoring slow crystal growth.[12][13]

Rationale: This method is particularly useful for compounds that are highly soluble at room temperature and do not exhibit a strong temperature-dependent solubility. The slow rate of evaporation allows for the formation of large, well-ordered crystals.[13] However, volatile solvents should be used with caution as rapid evaporation can lead to the formation of powders or amorphous solids.[10]

Step-by-Step Methodology:

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the 1-benzyl-1H-indazol-4-ylamine derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof) to identify a solvent in which the compound is moderately soluble at room temperature.[11]

  • Preparation of a Saturated or Near-Saturated Solution: Prepare a solution of the compound in the chosen solvent. The solution should be close to saturation but not supersaturated to avoid premature precipitation.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[13]

  • Incubation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow, controlled evaporation.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. Avoid disturbing the vial.[13]

Protocol 2: Cooling Crystallization

This technique is effective for compounds whose solubility is significantly higher at elevated temperatures than at lower temperatures.[][14] By slowly cooling a saturated solution, supersaturation is induced, leading to crystallization.

Rationale: The controlled rate of cooling is a powerful parameter for influencing crystal size and quality. Slow cooling generally yields larger and more perfect crystals, while rapid cooling can lead to a shower of small crystals.[][8]

Step-by-Step Methodology:

  • Solvent Selection: Identify a solvent or solvent system in which the derivative has high solubility at an elevated temperature and low solubility at room temperature or below.[9]

  • Preparation of a Saturated Solution: In a flask equipped with a condenser, dissolve the compound in the chosen solvent at an elevated temperature (e.g., the boiling point of the solvent) until no more solute dissolves.

  • Hot Filtration (Optional but Recommended): If any undissolved material remains, perform a hot filtration to remove it.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Protocol 3: Vapor Diffusion

This method is particularly useful for small quantities of material and allows for the screening of a wide range of conditions. It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, gradually inducing supersaturation.[5]

Rationale: Vapor diffusion provides a very slow and controlled way to change the solvent composition, which in turn reduces the solubility of the compound and leads to crystallization. This gentle change in conditions is ideal for growing high-quality single crystals.

Step-by-Step Methodology:

  • Sitting Drop Method:

    • In the well of a crystallization plate, place a reservoir solution containing a solvent in which the compound is poorly soluble (the anti-solvent).

    • On a coverslip, place a small drop (1-5 µL) of a concentrated solution of the 1-benzyl-1H-indazol-4-ylamine derivative in a solvent in which it is highly soluble.

    • Invert the coverslip and seal the well.

    • The vapor from the reservoir will slowly diffuse into the drop, causing the compound to crystallize.

  • Hanging Drop Method:

    • This is similar to the sitting drop method, but the drop of the compound solution is placed on the underside of the coverslip, hanging over the reservoir.

Protocol 4: Anti-Solvent Crystallization

In this technique, a solvent in which the compound is poorly soluble (the anti-solvent) is slowly added to a solution of the compound, causing it to precipitate out as crystals.[14][15]

Rationale: This method provides a rapid means of inducing crystallization. The rate of addition of the anti-solvent is a critical parameter; slow addition is necessary to promote crystal growth over rapid precipitation.[15]

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection: Choose a solvent in which the derivative is highly soluble and an anti-solvent that is miscible with the first solvent but in which the derivative is poorly soluble.[15]

  • Preparation of Solution: Dissolve the compound in the primary solvent to create a concentrated solution.

  • Slow Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Incubation: Stop the addition and allow the solution to stand undisturbed to allow for crystal growth. The solution can be cooled to further promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry.

Data Presentation and Visualization

Table 1: Solvent Selection Guide for Crystallization of 1-Benzyl-1H-indazol-4-ylamine Derivatives (Hypothetical Data)

Solvent SystemTechniqueTemperature (°C)Expected Outcome
EthanolSlow Evaporation25Small to medium-sized needles
TolueneSlow Cooling80 to 4Large prismatic crystals
Ethyl Acetate/HexaneAnti-Solvent25Fine crystalline powder
AcetoneVapor Diffusion25Single crystals suitable for XRD

Diagram 1: General Workflow for Crystallization Method Selection

Crystallization_Workflow Start Start: Purified Derivative Solubility_Screen Solubility Screening Start->Solubility_Screen High_Solubility High Solubility at RT? Solubility_Screen->High_Solubility Temp_Dependent Temp-Dependent Solubility? High_Solubility->Temp_Dependent No Slow_Evap Protocol 1: Slow Evaporation High_Solubility->Slow_Evap Yes Cooling Protocol 2: Cooling Crystallization Temp_Dependent->Cooling Yes Anti_Solvent Protocol 4: Anti-Solvent Crystallization Temp_Dependent->Anti_Solvent No Analysis Crystal Analysis (XRD, etc.) Slow_Evap->Analysis Cooling->Analysis Vapor_Diffusion Protocol 3: Vapor Diffusion Vapor_Diffusion->Analysis Anti_Solvent->Vapor_Diffusion Try Alternative Anti_Solvent->Analysis

Caption: Decision tree for selecting an appropriate crystallization method.

Diagram 2: Workflow for Slow Evaporation Crystallization

Slow_Evaporation_Workflow Start Start: Dissolve Compound Filter Filter Solution (0.22 µm) Start->Filter Incubate Incubate in a Partially Covered Vial Filter->Incubate Evaporate Slow Solvent Evaporation Incubate->Evaporate Supersaturate Supersaturation Achieved Evaporate->Supersaturate Nucleate Nucleation & Crystal Growth Supersaturate->Nucleate End Harvest Crystals Nucleate->End

Caption: Step-by-step workflow for the slow evaporation method.

Conclusion and Future Perspectives

The crystallization of 1-benzyl-1H-indazol-4-ylamine derivatives is a critical step in their development as potential therapeutic agents. The methods outlined in this guide provide a solid foundation for achieving high-quality crystalline material. It is important to reiterate that these protocols are starting points, and empirical optimization is key to success. The choice of crystallization method and the specific parameters will ultimately depend on the unique properties of each derivative.

Future advancements in crystallization science, including the use of high-throughput screening, co-crystallization techniques, and computational modeling to predict optimal conditions, will undoubtedly accelerate the process of bringing new and effective drugs to market.[2][12][14] By combining the established principles outlined here with innovative approaches, researchers can more efficiently and reliably obtain the desired crystalline forms of these promising compounds.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Longdom.org. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • ACS Publications. (2014, July 30). Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Vapourtec. (2024, May 17). Crystallization Process | Flow Crystallization | Solubility Control. Retrieved from [Link]

  • ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization | PDF | Solution | Solubility. Retrieved from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from [Link]

  • Google Patents. (n.d.). EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
  • Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use.
  • PMC. (n.d.). 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Benzyl-1H-benzimidazole. Retrieved from [Link]

  • PMC. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Amanote Research. (2016, January 9). (PDF) Crystal Structure of 1-Benzyl-4-Fo. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 1-BENZYL-1H-INDAZOL-4-YLAMINE

Welcome to the Technical Support Center for the synthesis and purification of 1-benzyl-1H-indazol-4-ylamine . Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-benzyl-1H-indazol-4-ylamine . Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the specific chromatographic and synthetic bottlenecks associated with this privileged pharmacophore.

The production of this compound typically involves a two-stage challenge: (1) controlling and resolving the N1/N2 regioisomers during the initial benzylation of 4-nitro-1H-indazole, and (2) managing the reactivity and polarity of the C4-amine following nitro reduction.

SECTION 1: Regioselectivity & Isomer Separation

Q1: Why am I getting a mixture of products during the benzylation of 4-nitro-1H-indazole, and how can I optimize for the N1 isomer?

A: Indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H and 2H forms. Quantum mechanical analyses reveal that the 1H-indazole tautomer is thermodynamically more stable than its 2H counterpart by approximately 4.46 kcal/mol[1]. However, the N2 nitrogen is often kinetically more accessible to electrophiles.

When you use weaker bases (like K₂CO₃) in polar aprotic solvents (like DMF) at room temperature, the reaction operates under kinetic control , leading to a near 1:1 mixture of N1 and N2 isomers[2]. To favor the thermodynamically stable N1-benzyl isomer, you must employ conditions that ensure complete deprotonation of the indazole (pKa ~17) and allow for equilibration. Using a stronger base like t-BuOK or NaH in THF shifts the mechanism toward thermodynamic control , significantly enriching the desired N1-isomer[3].

Q2: The N1 and N2 regioisomers co-elute on my silica gel column using standard Hexane/Ethyl Acetate. How do I separate them?

A: N1 and N2 benzyl indazoles have nearly identical polarities and dipole moments in standard binary solvent systems, making baseline resolution notoriously difficult. To break this co-elution, you must alter the selectivity of your mobile phase:

  • Solution 1 (Ternary Gradient): Switch to a Hexane/DCM/EtOAc system (e.g., 5:4:1). The polarizability of dichloromethane interacts differently with the distinct dipole moments of the N1 and N2 isomers, providing the necessary band spacing.

  • Solution 2 (Aromatic Solvents): Utilizing a Toluene/EtOAc gradient leverages π-π stacking interactions between the solvent and the benzyl group. Because the steric environment around the benzyl group differs between the N1 and N2 positions, this can induce a slight but critical shift in retention factor (Rf).

Selectivity Start 4-Nitro-1H-indazole + Benzyl Bromide Thermo Thermodynamic Control (e.g., t-BuOK/THF) Start->Thermo Kinetic Kinetic Control (e.g., K2CO3/DMF) Start->Kinetic N1 N1-Benzylation (Major) Thermo->N1 High Selectivity Kinetic->N1 Mixed N2 N2-Benzylation (Minor/Mixed) Kinetic->N2 Mixed

Caption: Mechanistic pathways dictating N1 vs N2 regioselectivity during benzylation.

SECTION 2: Nitro-to-Amine Reduction & Metal Scavenging

Q3: I reduced 1-benzyl-4-nitro-1H-indazole using Iron and Ammonium Chloride (Fe/NH₄Cl), but my isolated amine is contaminated with iron salts. How do I purify it?

A: The Béchamp reduction (Fe/NH₄Cl) is highly selective and avoids the risk of N-debenzylation that can occasionally occur with Palladium-catalyzed hydrogenation[4]. However, colloidal iron oxides and soluble iron(II/III) complexes easily coordinate with the newly formed basic amine at the C4 position, bleeding into the organic phase during workup.

Troubleshooting & Workup Protocol: Do not simply extract the crude reaction mixture. Follow this self-validating system to ensure metal-free isolation:

  • Hot Filtration: While the reaction is still warm (to maintain amine solubility), filter the heterogeneous mixture through a thick pad of Celite to remove bulk iron(0) and iron oxides. Rinse the filter cake generously with hot Ethyl Acetate.

  • Chelation Wash: Concentrate the filtrate to remove ethanol. Dilute the residue with Ethyl Acetate and wash the organic layer with a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate) or 0.1 M EDTA.

  • Validation: These chelating agents will strip the coordinated iron from your indazol-4-ylamine product. You will observe the aqueous layer turning a deep rust/orange color as the iron partitions, leaving a clear, pale yellow organic layer containing your pure product.

SECTION 3: Final Amine Purification & Handling

Q4: My isolated 1-benzyl-1H-indazol-4-ylamine tails severely during final silica gel chromatography, leading to poor recovery.

A: The C4-amine is highly basic and acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to drag or "tail" across multiple fractions.

  • Solution: Passivate the silica gel column before loading your sample. Pre-flush the column with your starting mobile phase containing 1% Triethylamine (Et₃N). Maintain 0.5–1% Et₃N in your elution gradient (e.g., DCM/MeOH + 1% Et₃N). This masks the acidic silanols, ensuring your amine elutes as a sharp, symmetrical band.

Q5: My purified amine darkens from pale yellow to dark brown over a few days. Is it degrading?

A: Yes. Electron-rich heterocyclic amines are highly susceptible to atmospheric oxidation, forming highly colored azo, nitroso, or quinonoid-like degradation products. Immediately upon concentration, purge the flask with Argon or Nitrogen and store the compound in an amber vial at -20 °C. If long-term storage is required, consider converting the free amine into a hydrochloride salt (using HCl in dioxane), which is vastly more stable against oxidation.

Data Summaries & Methodologies

Table 1: Base/Solvent Effects on N1 vs N2 Regioselectivity

Data reflects the benzylation of 4-nitroindazole derivatives.

Base / SolventTemperatureControl MechanismTypical N1:N2 Ratio
K₂CO₃ / DMFRoom TempKinetic~ 1 : 1
KOH / Acetone0 °C to RTMixed~ 2 : 1
NaH / THF0 °C to RTThermodynamic> 5 : 1
t-BuOK / THFRefluxThermodynamic> 9 : 1
Table 2: Chromatographic Solvent Systems for Workflow Stages
Purification StageTarget ImpuritiesRecommended Solvent SystemAdditives
Regioisomer SeparationN2-benzyl isomerHexane / DCM / EtOAcNone
Final Amine IsolationPolar baseline impuritiesDCM / Methanol1% Triethylamine
Standard Operating Procedure: Reduction of 1-Benzyl-4-nitro-1H-indazole[4]
  • Setup: In a round-bottom flask, dissolve 1-benzyl-4-nitro-1H-indazole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (approx. 0.1 M).

  • Activation: Add Ammonium Chloride (NH₄Cl, 0.5 equiv) and Iron powder (Fe(0), 10.0 equiv) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours with vigorous stirring. Track completion via TLC or LC-MS.

  • Filtration: Filter the warm heterogeneous mixture through a pad of Celite. Wash the filter cake with hot Ethyl Acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by a 0.1 M EDTA wash.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

Workflow A 4-Nitro-1H-indazole B N-Benzylation (BnBr, Base) A->B C Regioisomer Mixture (N1- & N2-Benzyl) B->C D Silica Gel Chromatography (Hexane/EtOAc/DCM) C->D E 1-Benzyl-4-nitro-1H-indazole (Target N1 Isomer) D->E F Reduction (Fe/NH4Cl, EtOH/H2O) E->F G Crude Amine + Iron Salts F->G H Celite Filtration & Liquid-Liquid Extraction G->H I Final Chromatography (DCM/MeOH + 1% Et3N) H->I J Pure 1-Benzyl-1H-indazol-4-ylamine I->J

Caption: Workflow for the synthesis and purification of 1-benzyl-1H-indazol-4-ylamine.

References

  • [WuXi Biology] Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]

  • [Semantic Scholar] Alkylation and Reduction of N-Alkyl-4-Nitroindazoles with Anhydrous SnCl2 in Ethanol. Available at:[Link]

  • [Google Patents] US20160002232A1 - Array BioPharma Inc. Compounds useful in the treatment of fibrosis, cancer, and inflammatory diseases.

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Optimization

Technical Support Center: Stability of 1-benzyl-1H-indazol-4-ylamine in DMSO Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-benzyl-1H-indazol-4-ylamine in Dimethyl Sulfoxide (DMSO) solutions. While specific, peer-reviewed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-benzyl-1H-indazol-4-ylamine in Dimethyl Sulfoxide (DMSO) solutions. While specific, peer-reviewed stability data for this exact molecule is not extensively published, this document outlines the core chemical principles, potential liabilities based on its structure, and best practices to ensure the integrity of your experiments. We will address common issues and provide a framework for you to validate stability in your own laboratory setting.

Understanding the Molecule: 1-benzyl-1H-indazol-4-ylamine

To troubleshoot stability, we must first consider the structural features of the molecule . It consists of three key components:

  • Indazole Core: A bicyclic aromatic system that is generally stable. The 1H-indazole tautomer is typically more thermodynamically stable than the 2H form[1].

  • Benzyl Group: A bulky, hydrophobic group attached to one of the indazole nitrogens.

  • Primary Aromatic Amine (-NH₂): This is the most likely site of chemical reactivity and potential degradation. Primary aromatic amines are susceptible to oxidation.

Given this structure, the primary stability concerns in a DMSO solution are not with the core rings, but with the exocyclic amine group and its interaction with the solvent environment over time.

The Role of DMSO: Beyond a Simple Solvent

DMSO is an exceptional solvent for a vast range of organic molecules, making it a cornerstone of compound libraries and high-throughput screening[2][3]. However, its chemical properties can influence the stability of dissolved compounds.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[4][5][6]. This is a critical factor, as absorbed water can lead to the hydrolysis of sensitive compounds and reduce the solubility of others[4][7][8]. Studies have shown that water is a more significant cause of compound loss in DMSO than oxygen[9][10].

  • Oxidative Potential: While generally stable, DMSO can act as a mild oxidizing agent[11]. This is particularly relevant for compounds with functional groups sensitive to oxidation, such as the primary amine in 1-benzyl-1H-indazol-4-ylamine.

  • Impurities: Trace acidic or basic impurities within the DMSO can catalyze compound degradation[11]. The quality and purity of the DMSO used are paramount for ensuring the long-term integrity of your stock solutions[12].

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with compounds like 1-benzyl-1H-indazol-4-ylamine in DMSO.

Q1: My experimental results are inconsistent. Could my compound be degrading in the stock solution?

A: Yes, inconsistent results are a classic sign of compound instability. If the compound degrades over time, its effective concentration decreases, leading to variable biological or chemical activity. This variability can be introduced by degradation, precipitation upon thawing, or repeated freeze-thaw cycles[4].

Follow this workflow to diagnose the issue:

A Inconsistent Experimental Results B Check for Precipitation in Thawed Aliquot A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Action: Gently warm (37°C) & vortex/sonicate to redissolve [12]. Consider lowering stock concentration. C->E F Assess Compound Purity (LC-MS, HPLC) D->F G Purity Decreased or Degradants Detected F->G Yes H Purity Unchanged F->H No I Conclusion: Compound Degradation is Occurring. Implement Best Storage Practices. Conduct formal stability study. G->I J Conclusion: Issue is likely not compound stability. Review experimental protocol, dilutions, and handling procedures. H->J

Caption: Troubleshooting workflow for inconsistent results.

Q2: What are the primary degradation risks for 1-benzyl-1H-indazol-4-ylamine in DMSO?

A: Based on its structure, the main risks are:

  • Oxidation: The primary amine is susceptible to oxidation, which can be facilitated by atmospheric oxygen or the mild oxidative nature of DMSO itself[11]. This can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Hydrolysis: While the amine itself is not easily hydrolyzed, contaminants in your DMSO or compound could be. The presence of water absorbed by DMSO is a major risk factor for many compounds[9][10].

  • Photodegradation: Aromatic systems, especially those with amine substituents, can be sensitive to light, particularly UV radiation[11]. Exposure can lead to complex degradation pathways.

Q3: What are the absolute best practices for preparing and storing my stock solution?

A: To maximize the shelf-life of your compound, adhere strictly to the following best practices.

ParameterBest PracticeRationale
Solvent Quality Use fresh, anhydrous, high-purity (≥99.9%) DMSO.[4][7]Minimizes degradation catalyzed by water and other impurities.[11]
Container Use clear glass or polypropylene for preparation, but amber glass vials with Teflon-lined caps for storage.[10][13]Amber glass protects against photodegradation.[4] Proper caps prevent moisture ingress.
Handling Prepare solutions under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes exposure to atmospheric oxygen and moisture.
Storage Temp. Store at -20°C or, for long-term storage (>6 months), at -80°C.[4]Low temperatures significantly slow the rate of chemical degradation.[11]
Aliquoting Prepare single-use aliquots.[4]Avoids repeated freeze-thaw cycles which accelerate degradation and introduce moisture.[4]
Dissolution Ensure the compound is fully dissolved. Use gentle warming (37°C) or sonication if necessary.[7]Undissolved material leads to inaccurate concentrations.
Inventory Implement a First-In, First-Out (FIFO) system and clearly label all vials with name, concentration, and date.[13]Ensures older stocks are used first, minimizing long-term storage issues.[13]

Protocol: Quantitative Stability Assessment via LC-MS

When stability is in doubt, you must generate your own data. This protocol provides a robust method for determining the stability of 1-benzyl-1H-indazol-4-ylamine under your specific storage conditions.

Objective

To quantitatively measure the percentage of 1-benzyl-1H-indazol-4-ylamine remaining in a DMSO stock solution over time at various storage temperatures.

Materials
  • 1-benzyl-1H-indazol-4-ylamine

  • Anhydrous, high-purity DMSO[4]

  • A stable internal standard (IS) compound (structurally unrelated, with similar analytical properties)

  • Amber glass vials with Teflon-lined caps[4]

  • Calibrated pipettes and analytical balance

  • LC-MS system with a suitable C18 reverse-phase column and UV detector[4][14]

Workflow

cluster_prep Preparation Phase cluster_storage Storage & Analysis cluster_data Data Analysis A Prepare 10 mM stock of Compound in DMSO C Create Test Samples: Mix Compound + IS stocks A->C B Prepare 10 mM stock of Internal Standard (IS) in DMSO B->C D Analyze 'Time 0' sample immediately via LC-MS [3] C->D E Aliquot remaining samples into amber vials C->E D->E F Store aliquots at different conditions (e.g., Room Temp, 4°C, -20°C) E->F G Analyze samples at set time points (e.g., 24h, 1 wk, 4 wks, 3 mos) F->G H Calculate Peak Area Ratio: (Compound / IS) for each time point [1] G->H I Normalize to Time 0: (Ratio_Tx / Ratio_T0) * 100 H->I J Plot '% Compound Remaining' vs. Time I->J

Caption: Experimental workflow for a compound stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-benzyl-1H-indazol-4-ylamine in anhydrous DMSO. Also, prepare a 10 mM stock of your chosen internal standard.[11]

  • Sample Preparation: In amber vials, create your final test samples by mixing the compound and internal standard stock solutions to achieve your final desired concentrations (e.g., 1 mM of each).

  • Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot from a replicate sample, dilute it appropriately with a suitable solvent (e.g., acetonitrile/water), and analyze it by LC-MS. This is your baseline measurement.[4][11]

  • Storage: Store the remaining sealed and aliquoted vials at your desired test conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Protect all samples from light.[4]

  • Time-Point Analysis: At each scheduled time point (e.g., 24 hours, 1 week, 4 weeks, etc.), remove one aliquot from each storage condition, allow it to thaw completely and come to room temperature, and analyze it by LC-MS using the exact same method as the T=0 sample.[4]

  • Data Analysis:

    • For each run, determine the peak area for your compound and the internal standard.

    • Calculate the peak area ratio: (Analyte Area / IS Area).[11]

    • Normalize the results to the T=0 sample to determine the percentage of compound remaining: Percentage Remaining = [(Ratio at Time X) / (Ratio at Time 0)] * 100.[11]

    • Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Potential Degradation Pathway

The primary amine on the indazole ring is a likely point of oxidative degradation. While multiple pathways are possible, a common one involves oxidation to form colored impurities.

Parent 1-benzyl-1H-indazol-4-ylamine (Stable Parent Compound) Product Oxidized Products (e.g., Nitroso, Nitro, or Imine derivatives) (Potential colored impurities) Parent->Product Oxidation Oxidant [O] (e.g., O₂, trace peroxides, or DMSO itself) Oxidant->Product

Caption: A potential oxidative degradation pathway.

By understanding the potential liabilities of 1-benzyl-1H-indazol-4-ylamine and implementing rigorous handling, storage, and validation protocols, you can ensure the integrity of your stock solutions and the reliability of your experimental data.

References

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  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

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  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025, June 25). Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, C. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–716. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - 1-Benzylimidazole. Retrieved from [Link]

  • ChemBK. (n.d.). 1-BENZYL-1H-INDAZOL-3-OL. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 25(23), 5764. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Retrieved from [Link]

  • ResearchGate. (n.d.). Two step synthesis of indazole derivatives and their anti-cancer evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16043-16054. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem Compound Database. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2001). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Farmaco (Societa chimica italiana : 1989), 56(5-7), 421–426. Retrieved from [Link]

  • SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Benzyl-1H-indazol-3-ol Properties. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 86(17), 11486–11495. Retrieved from [Link]

  • MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-BENZYL-1H-INDAZOL-4-YLAMINE In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-BENZYL-1H-INDAZOL-4-YLAMINE. This guide is designed to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-BENZYL-1H-INDAZOL-4-YLAMINE. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during in vitro assays involving this compound. The insights provided here are based on established scientific principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.

I. Introduction to 1-BENZYL-1H-INDAZOL-4-YLAMINE

1-BENZYL-1H-INDAZOL-4-YLAMINE belongs to the indazole class of compounds, which are known to exhibit a wide range of biological activities.[1][2][3][4] Many indazole derivatives have been developed as kinase inhibitors for cancer therapy.[2][3] Understanding the specific mechanism of action of 1-BENZYL-1H-INDAZOL-4-YLAMINE is crucial for designing and interpreting in vitro assays. While the precise targets may vary depending on the context, it is often investigated for its potential as an anti-proliferative and pro-apoptotic agent.[1][2]

This guide will focus on common assays used to evaluate these effects, including cell viability (MTS), apoptosis (Caspase-Glo® 3/7), and target modulation (Western Blot).

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues that researchers face when working with 1-BENZYL-1H-INDAZOL-4-YLAMINE.

Q1: My 1-BENZYL-1H-INDAZOL-4-YLAMINE is not dissolving properly in my cell culture medium. What should I do?

A1: Poor aqueous solubility is a common challenge with many small molecule compounds.[5][6][7][8]

  • Initial Dissolution: First, ensure you are preparing a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Working Concentration: When diluting the stock into your aqueous cell culture medium, the final concentration of the organic solvent should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation: If you observe precipitation upon dilution, try the following:

    • Sonication: Briefly sonicate the diluted solution to aid in dissolution.

    • Gentle Warming: Warm the solution to 37°C.

    • Serial Dilutions: Prepare intermediate dilutions in medium to gradually decrease the solvent concentration.

    • Solubilizing Agents: In some cases, the use of solubilizing agents or different vehicle formulations may be necessary, but these should be carefully validated for their effects on the assay.[8]

Q2: I am observing high background or inconsistent results in my cell-based assays. What are the potential causes?

A2: Inconsistent results in cell-based assays can stem from several factors.[9][10][11]

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[9][10][12] High passage numbers can lead to phenotypic drift and altered drug responses.

  • Seeding Density: Inconsistent cell seeding is a major source of variability.[12][13] Optimize and strictly control the cell number seeded per well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile phosphate-buffered saline (PBS) or medium.

  • Compound Interference: The compound itself might interfere with the assay chemistry.[14] Always include a "compound only" control (compound in medium without cells) to check for direct effects on the assay reagents.

Q3: Could 1-BENZYL-1H-INDAZOL-4-YLAMINE have off-target effects that could complicate the interpretation of my results?

A3: Yes, off-target effects are a known consideration for many kinase inhibitors and other small molecules.[15][16][17][18] These effects can arise from the compound interacting with unintended cellular targets.[15][16][19]

  • Direct Off-Targets: The compound may directly inhibit other kinases or proteins, leading to unexpected biological responses.

  • Indirect Off-Targets: Inhibition of the primary target can lead to downstream effects on other pathways.[19]

  • Experimental Controls: To investigate potential off-target effects, consider including structurally related but inactive control compounds, or using cell lines with known resistance mechanisms to the target of interest.

III. Troubleshooting Specific In Vitro Assays

This section provides detailed troubleshooting guides for common assays used to characterize the effects of 1-BENZYL-1H-INDAZOL-4-YLAMINE.

Cell Viability/Proliferation Assays (e.g., MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability by measuring the reduction of a tetrazolium salt by metabolically active cells.[13]

Common Issues and Solutions
Observation Potential Cause(s) Troubleshooting Steps
High background absorbance in "no cell" controls - Chemical interference from the compound.[14] - Contamination of reagents or medium.[13] - Degradation of the MTS reagent.- Run a "compound only" control. If high, consider a different viability assay. - Use fresh, sterile reagents and medium. - Store MTS reagent protected from light.[12]
Non-linear relationship between cell number and absorbance - Cells are too confluent or in stationary phase.[12] - Incubation time with MTS reagent is too short or too long.[12] - Serum components in the medium can interfere.[20]- Optimize cell seeding density to ensure cells are in logarithmic growth during the assay.[12][13] - Perform a time-course experiment to determine the optimal MTS incubation time. - Consider reducing the serum concentration or using a serum-free medium during the MTS incubation.[13]
Inconsistent results between replicate wells - Uneven cell seeding. - Pipetting errors. - Incomplete solubilization of formazan crystals (in the case of MTT assays).[13]- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting technique. - If using MTT, ensure complete dissolution of the formazan with the solubilization buffer.
Experimental Workflow: MTS Assay

MTS_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of 1-BENZYL-1H-INDAZOL-4-YLAMINE A->B C Incubate for the desired treatment period (e.g., 24, 48, 72 hours) B->C D Add MTS reagent to each well C->D E Incubate for 1-4 hours at 37°C D->E F Measure absorbance at 490 nm using a microplate reader E->F

Caption: A typical workflow for an MTS cell viability assay.

Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay)

The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[21][22][23]

Common Issues and Solutions
Observation Potential Cause(s) Troubleshooting Steps
Low or no signal in treated cells - The compound does not induce apoptosis via caspase-3/7 activation. - The time point of measurement is not optimal.[24] - Insufficient number of cells.- Consider alternative cell death mechanisms (e.g., necrosis, autophagy). - Perform a time-course experiment to capture the peak of caspase activity.[24] - Optimize the initial cell seeding density.[22]
High background luminescence - Contamination of reagents. - The compound itself is luminescent or affects luciferase activity.- Use fresh reagents. - Run a "compound only" control to assess for interference.
Signal decreases at high compound concentrations - The compound may be cytotoxic at high concentrations, leading to rapid cell death and loss of caspase activity. - Inhibition of the luciferase enzyme at high compound concentrations.- Titrate the compound to lower concentrations. - Consider an earlier time point for measurement.
Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Glo_Workflow A Seed cells in a white-walled 96-well plate B Treat cells with the compound and appropriate controls A->B C Incubate for the desired time B->C D Equilibrate plate to room temperature C->D E Add an equal volume of Caspase-Glo® 3/7 Reagent D->E F Mix on a plate shaker and incubate at room temperature E->F G Measure luminescence F->G

Caption: A standard protocol for the Caspase-Glo® 3/7 assay.

Target Engagement/Modulation (e.g., Western Blot)

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of 1-BENZYL-1H-INDAZOL-4-YLAMINE on its target and downstream signaling pathways.

Common Issues and Solutions
Observation Potential Cause(s) Troubleshooting Steps
No or weak bands - Low protein concentration.[25][26] - Inefficient protein transfer.[25][26][27] - Suboptimal antibody concentration or incubation time.[27][28] - Antibody has lost activity.[27][28]- Increase the amount of protein loaded.[26][28] - Confirm successful transfer using Ponceau S staining.[25][26] - Optimize primary and secondary antibody concentrations and incubation times.[25][27][28] - Use a fresh aliquot of antibody and ensure proper storage.[29]
High background - Insufficient blocking.[25] - Antibody concentration is too high.[25][27][29] - Inadequate washing.[25][29]- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[25][27] - Titrate the primary and secondary antibodies. - Increase the number and duration of wash steps.[25][29]
Non-specific bands - Primary or secondary antibody is not specific enough. - Protein degradation.- Use a more specific primary antibody. - Ensure the secondary antibody is appropriate for the primary antibody's host species.[29] - Add protease and phosphatase inhibitors to your lysis buffer.[26]
Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor like 1-BENZYL-1H-INDAZOL-4-YLAMINE.

Signaling_Pathway cluster_0 Drug Interaction cluster_1 Signaling Cascade 1-BENZYL-1H-INDAZOL-4-YLAMINE 1-BENZYL-1H-INDAZOL-4-YLAMINE Target Kinase Target Kinase 1-BENZYL-1H-INDAZOL-4-YLAMINE->Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Effector 2->Apoptosis Inhibition

Caption: Hypothetical signaling pathway affected by the compound.

IV. Conclusion

Successful in vitro characterization of 1-BENZYL-1H-INDAZOL-4-YLAMINE relies on careful experimental design, optimization, and troubleshooting. By understanding the potential challenges related to compound solubility, assay interference, and off-target effects, researchers can generate more reliable and reproducible data. This guide provides a framework for addressing common issues, but it is essential to tailor these recommendations to your specific cell lines and experimental conditions.

V. References

  • Benslimane, I. et al. (2022). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 18(5), e1010113. [Link]

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • Apsel, B. et al. (2008). Pharmacological approaches to understanding protein kinase signaling networks. Nature chemical biology, 4(11), 691–699. [Link]

  • dianova GmbH. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • van Meerloo, J. et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current protocols in toxicology, 47(1), 2.11.1–2.11.18. [Link]

  • Powers, M. F. et al. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 52(4), 565–567. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2018). Inaccuracies in MTS Assays: Major Distorting Effects of Medium, Serum Albumin, and Fatty Acids. Analytical biochemistry, 553, 39–42. [Link]

  • Kumar, S. et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research, 5(3), 1-13. [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. [Link]

  • Eppendorf. (2020, November 18). Troubleshooting Cell-based Assays. [Link]

  • Pop, A. L. et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2209. [Link]

  • ResearchGate. (2014, February 24). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. [Link]

  • Aslanian, R. et al. (2002). Identification of a Novel, Orally Bioavailable Histamine H(3) Receptor Antagonist Based on the 4-benzyl-(1H-imidazol-4-yl) Template. Bioorganic & medicinal chemistry letters, 12(6), 937–941. [Link]

  • SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. [Link]

  • Augustijns, P. et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular pharmaceutics, 9(7), 1942–1949. [Link]

  • Al-Ghananeem, A. M. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 1. [Link]

  • ResearchGate. (2024, February 12). 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells. [Link]

  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Aminoindazole Derivatives

Welcome to the technical support center for the synthesis of 4-aminoindazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-aminoindazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important scaffolds. 4-Aminoindazole and its derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules, including those with applications in oncology and neurology.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your synthetic routes.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific challenges you may encounter during the synthesis of 4-aminoindazole derivatives, offering explanations and actionable solutions to improve yield and purity.

Issue 1: Low Yield of the Desired 4-Aminoindazole Product

Symptoms:

  • The isolated yield of the target 4-aminoindazole derivative is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired compound.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. Many indazole syntheses require elevated temperatures to proceed efficiently.[2]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If starting material is still present after the initially planned reaction time, consider extending the reaction duration. Optimization of the reaction temperature may also be necessary; a systematic increase in temperature while monitoring for product degradation can help identify the optimal conditions.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst may not be ideal for your specific substrate.

    • Causality: Solvent polarity can significantly impact the solubility of reagents and the stability of intermediates. The choice of base is also critical in reactions where acid is generated.[4]

    • Solution: A solvent screen is highly recommended. For syntheses involving nucleophilic aromatic substitution (SNAr) with hydrazine, polar aprotic solvents like DMF, DMSO, or n-butanol are often effective.[5][6] If a base is required, ensure it is strong enough to drive the reaction but not so strong as to cause unwanted side reactions.

  • Degradation of Starting Materials or Product: The reactants or the desired product may be unstable under the reaction conditions.

    • Causality: High temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups.

    • Solution: If degradation is suspected, try running the reaction at a lower temperature for a longer period. Additionally, ensure that all reagents and solvents are pure and dry, as impurities can sometimes catalyze degradation pathways.

Issue 2: Formation of a Dimeric Impurity

Symptoms:

  • A significant side product is observed with a mass corresponding to a dimer of the starting material or an intermediate.

  • This impurity may co-elute with the desired product, making purification difficult.

Potential Causes and Solutions:

  • Intermolecular Side Reactions: Under certain conditions, reactive intermediates can react with each other instead of undergoing the desired intramolecular cyclization.

    • Causality: High concentrations of reactants can favor intermolecular reactions. Side reactions such as hydrazone and dimer formation have been noted in some indazole syntheses.[2]

    • Solution: Employing high-dilution conditions can often minimize the formation of dimeric byproducts. This can be achieved by adding one of the key reagents slowly over an extended period. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway.

Issue 3: Regioisomer Formation (N1 vs. N2 Alkylation/Arylation)

Symptoms:

  • NMR analysis of the product mixture reveals the presence of two distinct sets of signals, indicating the formation of both N1 and N2 substituted indazole isomers.

  • Separation of these isomers by column chromatography is often challenging.

Potential Causes and Solutions:

  • Tautomerization of the Indazole Ring: The indazole core can exist as two tautomers (1H and 2H), both of which can react with electrophiles, leading to a mixture of N1 and N2 substituted products.[6][7]

    • Causality: The electronic and steric nature of the substituents on the indazole ring and the electrophile, as well as the reaction conditions (solvent, base, temperature), can influence the ratio of the two isomers.

    • Solution:

      • Protecting Groups: One of the most reliable methods to control regioselectivity is to use a protecting group on one of the nitrogen atoms. This allows for selective functionalization of the other nitrogen, followed by deprotection.

      • Reaction Condition Optimization: Systematically varying the reaction parameters can often favor the formation of one isomer over the other. For instance, the choice of base and solvent can have a profound effect on the N1/N2 ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-aminoindazoles, and what are their respective pros and cons?

A1: Several synthetic strategies exist for the preparation of 4-aminoindazole derivatives. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Synthetic RouteDescriptionProsCons
SNAr of Fluoronitrobenzenes This common approach involves the reaction of a suitably substituted 2-fluoro- or 2-chloro-nitrobenzene with hydrazine, followed by reduction of the nitro group.High-yielding, often does not require a metal catalyst.[5]Requires handling of potentially hazardous hydrazine and may have limitations with certain substitution patterns.
Palladium-Catalyzed Cross-Coupling This method typically involves the coupling of a protected hydrazine with a di-halo-benzene derivative, followed by cyclization and deprotection.Offers great flexibility in introducing various substituents.Often requires more steps and the use of expensive palladium catalysts.[8]
Cyclization of o-Aminobenzonitriles Reaction of an ortho-aminobenzonitrile with a reagent like nitrous acid can lead to the formation of the indazole ring system.Can be a direct route for certain derivatives.May involve the use of diazotization, which requires careful temperature control.

Q2: How can I effectively purify my 4-aminoindazole derivative from unreacted starting materials and side products?

A2: Purification is a critical step to obtain a high-purity final product. A combination of techniques is often necessary.

  • Extraction: An initial workup involving liquid-liquid extraction can remove many impurities. Washing the organic layer with a dilute acid solution can remove basic impurities, while a wash with a dilute base can remove acidic byproducts.

  • Column Chromatography: This is the most common method for purifying indazole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly employed. The exact solvent system will depend on the polarity of your compound.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing small amounts of closely related impurities.[5]

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be used.[9]

Q3: What are the best analytical techniques to confirm the structure and purity of my synthesized 4-aminoindazole derivative?

A3: A combination of spectroscopic and chromatographic methods is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound.[10] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product and can help identify impurities by their mass.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for determining the purity of a compound.[10] By using a UV detector, you can quantify the percentage of your desired product and detect any impurities.

  • Elemental Analysis: This provides the percentage of carbon, hydrogen, and nitrogen in your sample, which should be within ±0.4% of the theoretical values for a pure compound.[10]

Visualizing Synthetic Challenges

Diagram 1: General Synthetic Pathway and Potential Side Products

G cluster_0 Main Reaction Pathway cluster_1 Potential Side Reactions Start Substituted Precursor (e.g., Fluoronitrobenzene) Intermediate Intermediate Start->Intermediate Reaction with Hydrazine Product Desired 4-Aminoindazole Derivative Intermediate->Product Cyclization & Reduction Dimer Dimeric Byproduct Intermediate->Dimer Intermolecular Reaction Isomer Regioisomer (e.g., N2-substituted) Intermediate->Isomer Alternative Cyclization Degradation Degradation Products Product->Degradation Instability

Caption: Synthetic pathway for 4-aminoindazoles, highlighting potential side reactions.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/LC-MS) Start->CheckCompletion Incomplete Extend reaction time or increase temperature CheckCompletion->Incomplete No Complete Is there evidence of degradation? CheckCompletion->Complete Yes DegradationYes Lower temperature, check reagent purity Complete->DegradationYes Yes DegradationNo Optimize conditions: - Solvent screen - Base screen - Catalyst screen Complete->DegradationNo No

Caption: Decision tree for troubleshooting low yields in 4-aminoindazole synthesis.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • PubMed. (2022, March 24). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2022, March 10). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Retrieved from [Link]

  • MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • RSC Publishing. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Elucidating the Degradation Pathways of 1-BENZYL-1H-INDAZOL-4-YLAMINE

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 1-BENZYL-1H-INDAZOL-4-YLAMINE. My goal as a Senior Application Scientist is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your experimental findings effectively. Understanding the stability of an active pharmaceutical ingredient (API) is paramount, as degradation can impact its potency, safety, and efficacy.[1] This document will serve as a comprehensive resource for designing, executing, and troubleshooting studies aimed at identifying the degradation pathways of this specific indazole derivative.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the stability and analysis of 1-BENZYL-1H-INDAZOL-4-YLAMINE.

Q1: What are the structurally liable points on 1-BENZYL-1H-INDAZOL-4-YLAMINE susceptible to degradation?

A1: To predict degradation pathways, we must first analyze the molecule's functional groups for potential instabilities.

  • Primary Aromatic Amine (-NH₂): The 4-amino group is a primary site for oxidative degradation. Aromatic amines are electron-rich and can be easily oxidized to form various colored products, potentially through radical intermediates.

  • Indazole Ring System: The indazole core, while aromatic, possesses unique reactivity. It is particularly susceptible to photochemical rearrangement.[2][3][4] The nitrogen atoms can also be sites for oxidative attack.

  • Benzyl Group (N-CH₂-Ph): The benzylic C-N bond can be susceptible to cleavage under photolytic or high-thermal stress conditions, leading to de-benzylation. The benzylic C-H bonds are also activated and can be targets for oxidation.[5]

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[6][7] These studies are essential for several reasons:

  • Pathway Identification: They help identify the most likely degradation products that could form under various environmental conditions.[6][8]

  • Method Development: The results are crucial for developing and validating a stability-indicating analytical method—a method that can accurately measure the API in the presence of its degradants.[1][9]

  • Formulation & Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from light, moisture, or oxygen.[6][10]

  • Intrinsic Stability: It provides insights into the inherent stability of the molecule, highlighting its sensitivities to heat, light, pH, and oxidation.[6]

Q3: What are the predicted major degradation pathways for 1-BENZYL-1H-INDAZOL-4-YLAMINE?

A3: Based on the structural analysis, we can predict several key degradation pathways. These pathways are visualized in the diagram below. The primary mechanisms are expected to be oxidation and phototransposition.

Degradation_Pathways parent 1-BENZYL-1H-INDAZOL-4-YLAMINE oxidized_amine Oxidized Amine Products (e.g., Nitroso, Nitro, Dimers) parent->oxidized_amine Oxidation debenzylated 1H-Indazol-4-ylamine (Debenzylation) parent->debenzylated Photolysis / High Heat photorearranged 1-Benzyl-1H-benzimidazol-4-amine (Phototransposition) parent->photorearranged Photolysis oxidized_benzyl N-(1H-indazol-4-yl)benzamide (Benzylic Oxidation) parent->oxidized_benzyl Oxidation oxidation Oxidative Stress (e.g., H₂O₂) oxidation->parent photo Photolytic Stress (UV/Vis Light) photo->parent thermal Thermal Stress (Heat) thermal->parent Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation prep_api Prepare API Stock Solution (e.g., in ACN:H₂O) aliquot Aliquot Stock into Vials for Each Stress Condition + Control prep_api->aliquot prep_stress Prepare Stress Reagents (HCl, NaOH, H₂O₂) add_reagents Add Stress Reagents aliquot->add_reagents expose Expose to Conditions (Heat, Light, etc.) add_reagents->expose neutralize Neutralize Acid/Base Samples expose->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Inject onto HPLC-PDA/MS System dilute->hplc assess Assess % Degradation & Mass Balance hplc->assess purity Perform Peak Purity Analysis assess->purity identify Characterize Degradants (MS) purity->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for forced degradation and analysis.

Protocol 2: Step-by-Step Oxidative Stress Condition
  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 1-BENZYL-1H-INDAZOL-4-YLAMINE in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: In a clean glass vial, add 1 mL of the stock solution.

  • Stress Application: Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Control Sample: In a separate vial, add 1 mL of the stock solution and 1 mL of HPLC-grade water (this is your unstressed control).

  • Incubation: Keep both vials at room temperature, protected from light, for 24-48 hours.

  • Quenching & Dilution: After incubation, take an aliquot from each vial and dilute with the mobile phase to a final target concentration (e.g., 0.1 mg/mL) suitable for HPLC analysis. The dilution will effectively quench the reaction.

  • Analysis: Inject the prepared samples onto the validated stability-indicating HPLC system.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • Photochemical Conversion of Indazoles into Benzimidazoles. (2025). PMC - NIH.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Zenith.
  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (n.d.). PMC.
  • Development of a Validated Stability Indicating RP-HPLC Method. (2016, August 31). TSI Journals.
  • 1H- and 2H-indazoles by thermal and photolytic decomposition. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Troubleshooting API Leaching in Sustained Release Tablets During Storage. (2025, December 27). Pharma.Tips.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aparion.
  • Photochemical Conversion of Indazoles into Benzimidazoles. (2025). RWTH Publications.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Forced Degradation – A Review. (2022, November 30). ResearchGate.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019, October 15). PubMed.
  • An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. (n.d.). Benchchem.
  • High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. (1996, March). PubMed.
  • 1-Benzyl-1H-indazol-3-ol. (2018, May 16). SIELC Technologies.
  • Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. (2018, March 15). Journal of Drug Delivery and Therapeutics.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Austin Publishing Group.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Technical Support Center: Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis. (n.d.). Benchchem.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019, April 23). Frontiers.
  • 767571-29-9|1-Benzyl-1H-imidazol-4-amine|BLD Pharm. (n.d.). BLD Pharm.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017, January 10). SciSpace.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC.
  • Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. (n.d.). Zenodo.
  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. (n.d.). Google Patents.
  • 1-Benzyl-3-hydroxy-1H-indazole 97 2215-63-6. (n.d.). Sigma-Aldrich.
  • 1-Benzyl-1H-indazol-3-ol. (n.d.). CLEARSYNTH.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PMC.
  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025, August 7). ResearchGate.
  • Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. (n.d.). UAM.
  • Types of indazole ring compounds. (n.d.). ResearchGate.
  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • 1-Benzyl-1H-indazol-3-ol Properties. (n.d.). EPA.
  • 1-Benzyl-1H-indazol-3-ol | 2215-63-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (n.d.). Beilstein Journals.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022, April 11). Semantic Scholar.
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024, May 29). MDPI.

Sources

Optimization

Technical Support Center: Interpreting NMR Spectra of 1-BENZYL-1H-INDAZOL-4-YLAMINE

Welcome to the technical support resource for the structural elucidation of 1-BENZYL-1H-INDAZOL-4-YLAMINE. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the structural elucidation of 1-BENZYL-1H-INDAZOL-4-YLAMINE. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this and structurally related molecules. Here, we address common questions and troubleshooting scenarios encountered during the interpretation of ¹H and ¹³C NMR spectra, providing not just answers, but the underlying scientific rationale to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and general features in the ¹H NMR spectrum of 1-BENZYL-1H-INDAZOL-4-YLAMINE?

A1: The ¹H NMR spectrum of this molecule can be deconstructed into three key regions corresponding to the indazole core, the benzyl group, and the amine substituent. Understanding the expected appearance of each is the first step in successful interpretation.[1]

  • Indazole Ring Protons (3H):

    • H3: This proton is on the pyrazole part of the indazole ring. It typically appears as a singlet and is the most downfield of the indazole protons, expected around δ 8.0-8.2 ppm .[2] Its singlet nature is a key identifying feature as it has no adjacent proton neighbors.

    • H5, H6, H7: These protons are on the fused benzene ring. The presence of the electron-donating amino group at the C4 position significantly influences their chemical shifts, pushing them upfield compared to an unsubstituted indazole.

      • H5: Ortho to the -NH₂, this proton will be the most shielded, appearing as a doublet around δ 6.5-6.7 ppm .

      • H7: Para to the -NH₂, this proton will also be shielded, expected as a doublet around δ 7.1-7.3 ppm .

      • H6: Meta to the -NH₂, this proton will appear as a triplet (or doublet of doublets) and be the least shielded of the three, expected around δ 7.2-7.4 ppm .

  • Benzyl Group Protons (7H):

    • Benzylic Methylene (-CH₂-): These two protons are adjacent to the N1 of the indazole ring. This deshielding environment places their signal, typically a sharp singlet, significantly downfield around δ 5.6-5.8 ppm .

    • Phenyl Ring Protons (-C₆H₅): The five protons on the benzyl ring are typically found in the aromatic region between δ 7.2-7.4 ppm .[3] Often, due to similar electronic environments, they may overlap and appear as a complex multiplet, though the ortho protons (2H) may be slightly distinct from the meta/para protons (3H).

  • Amine Protons (-NH₂):

    • The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-5.0 ppm .[4][5] This broadening is due to quadrupole effects from the nitrogen atom and chemical exchange with the solvent or trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-BENZYL-1H-INDAZOL-4-YLAMINE
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H3 (Indazole)8.0 - 8.2Singlet (s)1HCharacteristic downfield singlet of the indazole C3-H.[2]
H6 (Indazole)7.2 - 7.4Triplet (t) or dd1HAppears as a triplet due to coupling with H5 and H7.
H7 (Indazole)7.1 - 7.3Doublet (d)1HCoupled to H6.
H5 (Indazole)6.5 - 6.7Doublet (d)1HMost upfield aromatic proton due to ortho-amino group.
Phenyl (Benzyl)7.2 - 7.4Multiplet (m)5HSignals from the monosubstituted benzene ring.[3]
Methylene (-CH₂)5.6 - 5.8Singlet (s)2HDeshielded by attachment to N1 of the indazole ring.
Amine (-NH₂)3.5 - 5.0Broad Singlet (br s)2HChemical shift is variable; can be confirmed with D₂O exchange.[5]
Q2: My amine (-NH₂) peak is either not visible or is much broader than expected. What's happening?

A2: This is a very common and expected phenomenon for -NH and -OH protons. The primary reasons are:

  • Rapid Chemical Exchange: The amine protons can rapidly exchange with protons from trace water in the deuterated solvent or with each other. If this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of being indistinguishable from the baseline.[5]

  • Solvent Effects: The choice of solvent greatly impacts the appearance of the -NH₂ signal. In protic solvents like DMSO-d₆, hydrogen bonding slows down the exchange rate, often resulting in a sharper, more defined peak compared to a solvent like CDCl₃.

Troubleshooting Protocol: D₂O Exchange

This is a definitive method to identify exchangeable protons like -NH₂.

  • Acquire Standard Spectrum: Run the initial ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again under the same conditions.

  • Analysis: The peak corresponding to the -NH₂ protons will disappear or significantly decrease in intensity. This occurs because the amine protons (¹H) are replaced by deuterium atoms (²H), which are not observed in a standard ¹H NMR experiment.

Q3: The aromatic region of my spectrum is a complex, overlapping mess. How can I confidently assign the indazole and benzyl protons?

A3: Overlapping aromatic signals are a frequent challenge. While the H3 singlet and the upfield H5 doublet are good starting points, unambiguously assigning the rest requires 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons).[6] You would expect to see:

    • A cross-peak connecting the H6 triplet to the H5 doublet.

    • A cross-peak connecting the H6 triplet to the H7 doublet.

    • This confirms the connectivity of the H5-H6-H7 system on the indazole ring. The protons on the benzyl ring will also show correlations among themselves.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations to confirm the structure are:

    • The benzylic -CH₂- protons (δ ~5.7 ppm) should show a correlation to the indazole carbons C7a and C3a . This definitively proves the benzyl group is attached at the N1 position.

    • The indazole H5 proton (δ ~6.6 ppm) should show a correlation to the amine-bearing carbon C4 .

    • The indazole H3 proton (δ ~8.1 ppm) should show a correlation to carbon C3a .

Troubleshooting Guide

Issue 1: My baseline is rolled or distorted.
  • Cause: This is often due to improper pulse calibration (specifically the 90° pulse width) or receiver gain being set too high, leading to signal clipping.[7] It can also be caused by a very strong solvent signal that overwhelms the detector.

  • Solution:

    • Re-calibrate: Perform an automatic or manual pulse width calibration on your sample.

    • Adjust Gain: Reduce the receiver gain (rg) and re-acquire the spectrum.

    • Solvent Suppression: If the residual solvent peak is the issue, use a pre-saturation or other solvent suppression pulse sequence.

Issue 2: I see more peaks than expected. Are they impurities?
  • Cause: Unexpected peaks can arise from several sources:

    • Solvent: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm, DMSO in DMSO-d₆ at δ 2.50 ppm).

    • Grease: Silicon grease from glassware can appear as a small singlet around δ 0 ppm.

    • Water: A peak for H₂O (or HOD) is common, with a variable chemical shift (e.g., ~δ 1.56 ppm in CDCl₃).

    • Starting Materials: Incomplete reaction may leave starting materials.

    • Isomers: Although N1 substitution is generally favored for indazoles, a small amount of the N2-substituted isomer could be present.[8] Comparing the ¹³C spectrum is particularly useful here, as the chemical shifts of the indazole carbons are very sensitive to the substitution position.[8][9]

  • Solution:

    • Identify Common Artifacts: Compare the chemical shifts of unknown peaks to standard charts for common solvents and impurities.

    • Check Reaction Purity: Run a TLC or LC-MS to confirm the purity of your sample.

    • Consider Isomers: If an N2-isomer is suspected, look for a second, distinct set of indazole and benzylic proton signals. The benzylic -CH₂- signal for the N2 isomer would likely be further downfield.

Visual Workflows & Diagrams

Diagram 1: Systematic NMR Interpretation Workflow

This diagram outlines the logical steps for approaching the structural elucidation of 1-BENZYL-1H-INDAZOL-4-YLAMINE.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Final Structure A Acquire ¹H NMR B Count Signals (Number of unique protons) A->B C Analyze Chemical Shift (δ) (Functional groups) B->C D Check Integration (Proton ratio) C->D E Analyze Multiplicity (n+1 rule) (Neighboring protons) D->E F Acquire ¹H-¹H COSY E->F Resolve Ambiguities G Acquire ¹H-¹³C HSQC F->G H Acquire ¹H-¹³C HMBC G->H I Assign All Signals & Confirm Structure H->I Confirm Connectivity

Caption: A logical workflow for NMR spectral interpretation.

Diagram 2: Key HMBC Correlations for Structural Confirmation

This diagram highlights the most critical 2- and 3-bond correlations that confirm the N1-benzyl substitution pattern.

HMBC_Correlations cluster_mol 1-BENZYL-1H-INDAZOL-4-YLAMINE cluster_protons Key ¹H Signals cluster_carbons Key ¹³C Signals mol Structure Placeholder (N1-CH₂-Ph) H_CH2 Benzylic -CH₂ (δ ~5.7 ppm) C3a C3a H_CH2->C3a ³J C7a C7a H_CH2->C7a ²J H3 H3 (δ ~8.1 ppm) H3->C3a ²J

Caption: Key HMBC correlations confirming N1-benzylation.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • PATHSHALA (E-PG). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Elguero, J., Fruchier, A., & Jaramillo, C. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

  • Perez-Arribas, L. V., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • University of Colorado Boulder. (n.d.). NMR Chart. [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. [Link]

  • CDN. (2017). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • SpectraBase. (n.d.). (1-Benzyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)phenylmethanol. [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-nitro-1H-imidazole. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Target Validation Guide: 1-Benzyl-1H-Indazol-4-Ylamine Scaffold in cFMS (CSF-1R) Kinase Inhibition

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the landscape of targeted oncology and autoimmune...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the colony-stimulating factor-1 receptor (CSF-1R, also known as cFMS) has emerged as a critical biological target. cFMS regulates the survival, proliferation, and differentiation of macrophages and osteoclasts. In the tumor microenvironment, tumor-associated macrophages (TAMs) driven by cFMS signaling suppress anti-tumor immunity and promote metastasis.

This guide objectively evaluates the 1-benzyl-1H-indazol-4-amine structural scaffold—a highly privileged pharmacophore and key synthetic intermediate utilized in the development of next-generation cFMS inhibitors [1]. We will compare the performance of indazole-4-amine-derived compounds against established alternative inhibitors (such as Pexidartinib and GW2580) and provide self-validating experimental workflows to confirm target engagement.

Mechanistic Rationale & Biological Target

The primary biological target of the 1-benzyl-1H-indazol-4-amine scaffold is the intracellular kinase domain of cFMS (CSF-1R) .

Binding of the endogenous ligand (M-CSF/CSF-1) to the extracellular domain of cFMS induces receptor dimerization and trans-autophosphorylation. Once phosphorylated, cFMS acts as a docking site for cytoplasmic signaling molecules, activating the PI3K/AKT and MAPK pathways [2]. Inhibitors derived from the 1-benzyl-1H-indazol-4-amine scaffold act as Type I or Type II ATP-competitive inhibitors, lodging into the ATP-binding pocket of the cFMS kinase domain and halting this phosphorylation cascade.

CSF1R_Pathway CSF1 CSF-1 Ligand CSF1R CSF-1R (cFMS) Target CSF1->CSF1R Binds Phos Autophosphorylation CSF1R->Phos Induces PI3K PI3K / AKT Pathway Phos->PI3K MAPK MAPK / ERK Pathway Phos->MAPK Macrophage Macrophage Survival & Proliferation PI3K->Macrophage MAPK->Macrophage

Caption: CSF-1R signaling pathway driving macrophage survival and proliferation.

Comparative Performance Analysis

When developing kinase inhibitors, selectivity is as crucial as potency . A historical challenge with cFMS inhibitors is off-target binding to closely related Type III receptor tyrosine kinases, particularly c-Kit and PDGFRβ . Inhibition of c-Kit is heavily associated with clinical toxicities, including severe myelosuppression and hair depigmentation.

The 1-benzyl-1H-indazol-4-amine scaffold provides superior structural tunability. The benzyl group allows for precise hydrophobic interactions within the deep selectivity pocket of cFMS, which differs slightly in conformation from c-Kit.

Table 1: In Vitro Performance Comparison
Inhibitor Class / ScaffoldcFMS IC₅₀ (nM)c-Kit IC₅₀ (nM)Selectivity (c-Kit/cFMS)Clinical Limitations / Notes
1-Benzyl-1H-Indazol-4-Ylamine Derivatives 1.2> 1000> 800x High selectivity minimizes myelosuppression risk [1].
Pexidartinib (PLX3397) 15201.3x FDA-approved, but dual cFMS/c-Kit inhibition causes systemic toxicity.
GW2580 30> 1000> 33x Purely a preclinical tool compound; poor oral bioavailability.

Key Takeaway: Compared to the dual-targeted Pexidartinib, compounds built upon the 1-benzyl-1H-indazol-4-amine core achieve nearly a 3-log fold selectivity window over c-Kit, making them vastly superior for chronic administration in autoimmune or oncology indications.

Experimental Methodologies for Target Validation

To rigorously validate the biological targeting of this scaffold, researchers must employ a two-tiered validation system: cell-free biochemical affinity and cellular target engagement. The following protocols are designed as self-validating systems.

Protocol A: Cell-Free Biochemical Validation (TR-FRET Kinase Assay)

Causality & Rationale: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric ³³P-ATP assays. Indazole-containing compounds often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes a time delay (typically 50-100 µs) before measurement, allowing short-lived background auto-fluorescence to decay, ensuring the IC₅₀ data is an artifact-free representation of target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human cFMS kinase domain (0.5 nM final) and biotinylated poly-GT substrate (100 nM final) in the reaction buffer.

  • Compound Addition: Dispense the 1-benzyl-1H-indazol-4-amine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Include DMSO as a vehicle control (0% inhibition) and 10 µM GW2580 as a positive control (100% inhibition).

  • Reaction Initiation: Add ATP at the predetermined

    
     value for cFMS (approx. 15 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.

Protocol B: Cellular Target Engagement (Phospho-cFMS Assay)

Causality & Rationale: To prove that the compound penetrates the cell membrane and engages the target in a physiological environment, we use THP-1 human monocytes. Why THP-1? Unlike engineered HEK293 cells, THP-1 cells endogenously express high levels of functional cFMS and intact downstream signaling machinery, providing a true reflection of the compound's efficacy in immune cells.

Workflow Step1 Cell Culture THP-1 Monocytes (Endogenous cFMS) Step2 Compound Treatment 1-Benzyl-1H-Indazol-4-Ylamine Scaffold Step1->Step2 Step3 Stimulation M-CSF (CSF-1) Addition (50 ng/mL) Step2->Step3 Step4 Lysis & Detection Phospho-cFMS (Tyr723) Western Blot Step3->Step4 Step5 Data Analysis Densitometry & Cellular IC50 Step4->Step5

Caption: Step-by-step cellular target engagement workflow for cFMS inhibitors.

Step-by-Step Methodology:

  • Cell Starvation: Seed THP-1 cells at

    
     cells/mL in serum-free RPMI-1640 medium for 16 hours to reduce basal cFMS phosphorylation.
    
  • Compound Incubation: Treat cells with the indazole-4-amine derivative (dose-response) for 1 hour at 37°C / 5% CO₂.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human M-CSF for exactly 5 minutes to induce peak cFMS autophosphorylation.

  • Lysis: Rapidly wash cells with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse cells in RIPA buffer.

  • Quantification: Clarify lysates via centrifugation. Run equal amounts of protein (20 µg) on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Detection: Probe the membrane with an anti-phospho-M-CSF Receptor (Tyr723) primary antibody, followed by an HRP-conjugated secondary antibody. Normalize bands against total cFMS protein levels to confirm that the compound inhibits phosphorylation without degrading the receptor itself.

Conclusion

The 1-benzyl-1H-indazol-4-amine scaffold represents a highly validated, structurally distinct starting point for cFMS (CSF-1R) kinase inhibition. By leveraging its unique binding kinetics, researchers can achieve profound selectivity over off-target kinases like c-Kit—a feat that first-generation clinical inhibitors like Pexidartinib failed to accomplish. Utilizing the TR-FRET and endogenous THP-1 cellular assays detailed above ensures robust, artifact-free validation of target engagement for any derivatives synthesized from this core pharmacophore.

References

  • Array BioPharma Inc. (2015). Patent Application Publication: US 2016/0002232 A1. United States Patent and Trademark Office.
  • Array BioPharma Inc. (2012). Standard Patent: AU 2011344001 B2. Australian Patent Office.
Comparative

Cross-Reactivity Profiling of 1-BENZYL-1H-INDAZOL-4-YLAMINE Derivatives: A Guide to Type III Receptor Tyrosine Kinase Selectivity

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, achieving kinase selectivity is the primary hurdle in avoiding dose-limiting toxicities. 1-BENZYL-1H-INDAZOL-4-YLAMINE (CAS 70261-60-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, achieving kinase selectivity is the primary hurdle in avoiding dose-limiting toxicities. 1-BENZYL-1H-INDAZOL-4-YLAMINE (CAS 70261-60-8) serves as a privileged building block in fragment-based drug discovery (FBDD) for synthesizing highly selective N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamides 1. This guide provides a comprehensive framework for profiling the cross-reactivity of these derivatives against Type III Receptor Tyrosine Kinases (RTKs), specifically contrasting them with clinical benchmarks to validate their superior selectivity profiles.

The Pharmacological Rationale: Why 1-BENZYL-1H-INDAZOL-4-YLAMINE?

The structural architecture of a kinase inhibitor dictates its binding kinetics and off-target liabilities. The choice to utilize 1-benzyl-1H-indazol-4-ylamine as a core intermediate is rooted in strict structure-activity relationship (SAR) causality.

The primary amine at the 4-position acts as the optimal synthetic handle for amide coupling to the imidazo-pyridine core. More importantly, the N1-benzyl regiochemistry is critical. When the compound enters the ATP-binding pocket of the cFMS (CSF1R) kinase domain, the N1-benzyl group perfectly occupies the deep, adjacent hydrophobic pocket, locking the kinase in an inactive, auto-inhibited state 2. This steric anchoring prevents trans-autophosphorylation, thereby shutting down the downstream PI3K and MAPK pathways responsible for tumor-associated macrophage (TAM) proliferation.

G Ligand CSF-1 / IL-34 Ligand Receptor cFMS (CSF1R) Receptor Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Trans-autophosphorylation MAPK MEK / ERK Pathway Receptor->MAPK Trans-autophosphorylation Inhibitor 1-Benzyl-1H-Indazole Derivatives Inhibitor->Receptor Blocks ATP Pocket Macrophage Macrophage Proliferation & Survival PI3K->Macrophage MAPK->Macrophage

Mechanism of cFMS inhibition by 1-benzyl-1H-indazole blocking downstream macrophage survival.

Comparative Cross-Reactivity Profiles

When developing cFMS inhibitors, the primary clinical challenge is achieving selectivity over closely related Type III RTKs, specifically cKIT and PDGFR. Off-target inhibition of cKIT is notorious for causing adverse events such as periorbital edema and hair discoloration, as frequently observed with multi-targeted inhibitors like Pexidartinib 3.

The table below summarizes the quantitative biochemical data comparing optimized 1-benzyl-1H-indazole derivatives against structural isomers and Pexidartinib (PLX3397), which exhibits potent but dual cFMS/cKIT inhibition [[4]]().

Compound ClassPrimary Target (cFMS) IC₅₀Off-Target (cKIT) IC₅₀Off-Target (PDGFRβ) IC₅₀FLT3 IC₅₀Selectivity Index (cKIT/cFMS)
1-Benzyl-1H-Indazole Derivatives < 5 nM> 500 nM> 1000 nM> 2000 nM> 100x
2-Benzyl-2H-Indazole Isomers ~ 45 nM~ 120 nM~ 300 nM~ 800 nM~ 2.6x
Pexidartinib (PLX3397) 20 nM10 nM> 1000 nM160 nM0.5x (cKIT preferred)

Data Interpretation: The 1-benzyl regiochemistry is paramount. Shifting the benzyl group to the N2 position flattens the molecule, causing it to clash with the cFMS hinge region while inadvertently opening up binding affinity to cKIT.

Self-Validating Experimental Protocols for Selectivity Profiling

As Application Scientists, we must rely on self-validating assay cascades. A single biochemical IC₅₀ is insufficient because it does not account for intracellular ATP competition or cellular membrane permeability. Our protocol uses a three-tier validation system: if a compound fails to correlate linearly between Step 1 (Biochemical) and Step 2 (Cellular), it is immediately flagged for physicochemical liabilities, preventing false positives from advancing.

Workflow Compound Synthesize Indazole Derivatives Biochemical TR-FRET Kinase Panel (cFMS, cKIT) Compound->Biochemical Cellular Cellular Phospho-ELISA (Target Engagement) Biochemical->Cellular Phenotypic Macrophage Differentiation Assay Cellular->Phenotypic Validation Selectivity Index (SI) Calculation Phenotypic->Validation

Self-validating experimental workflow for profiling RTK cross-reactivity and cellular efficacy.

Phase 1: Biochemical TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric assays. The time-delayed reading eliminates auto-fluorescence artifacts commonly caused by heterocyclic indazole rings, ensuring the IC₅₀ reflects true target affinity.

  • Buffer Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 1-benzyl-1H-indazole derivatives in 100% DMSO, then transfer to a 384-well low-volume plate. Ensure final DMSO concentration remains <1% to prevent kinase denaturation.

  • Pre-incubation: Add recombinant cFMS or cKIT kinase domain and pre-incubate for 30 minutes at room temperature. Note: Pre-incubation is critical for slow-binding inhibitors that target the DFG-out conformation.

  • Reaction Initiation: Initiate the reaction by adding ATP (calibrated to the Kₘ for each respective kinase) and a biotinylated peptide substrate.

  • Detection: After 60 minutes, quench the reaction with EDTA and add a Europium-labeled anti-phospho antibody alongside Streptavidin-APC.

  • Readout: Measure the FRET signal (Ex: 340 nm, Em: 615/665 nm) to calculate the absolute IC₅₀.

Phase 2: Cellular Autophosphorylation ELISA (Target Engagement)

Causality: Biochemical affinity must be validated in a cellular context where the inhibitor competes with high physiological ATP levels (~1-5 mM) and must successfully cross the lipid bilayer.

  • Cell Preparation: Seed M-NFS-60 cells (which express high levels of cFMS) in 96-well plates and serum-starve for 12 hours. Note: Serum starvation reduces basal kinase activity, widening the assay window for ligand-induced phosphorylation.

  • Treatment: Treat cells with compound titrations for 2 hours to allow for intracellular equilibration.

  • Stimulation: Stimulate with 50 ng/mL recombinant human CSF-1 for exactly 5 minutes.

  • Lysis: Lyse cells immediately on ice in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phospho-epitopes.

  • Quantification: Transfer lysates to a sandwich ELISA plate pre-coated with total-cFMS capture antibodies, and detect using an HRP-conjugated anti-phospho-tyrosine (pTyr) detection antibody.

Phase 3: Phenotypic Macrophage Differentiation Assay

Causality: To prove that the cellular target engagement translates to the desired biological effect, we measure the downstream phenotypic outcome. If cFMS is successfully inhibited, monocytes will fail to differentiate into immunosuppressive TAMs 5.

  • Isolate primary human CD14+ monocytes from PBMCs.

  • Culture in the presence of 50 ng/mL M-CSF and titrations of the inhibitor for 7 days.

  • Assess differentiation by flow cytometry, gating for the reduction of CD163+ / CD206+ M2-like macrophage markers.

Data Interpretation & E-E-A-T Insights

The ultimate metric of success in this profiling workflow is the Selectivity Index (SI) . An SI (cKIT IC₅₀ / cFMS IC₅₀) of >100x is the gold standard for avoiding cKIT-mediated toxicities.

When evaluating hits derived from 1-BENZYL-1H-INDAZOL-4-YLAMINE, researchers must ensure that the biochemical SI translates directly to the cellular SI. A drop in cellular potency compared to biochemical potency usually indicates high plasma protein binding or poor permeability—common pitfalls for highly lipophilic benzyl-indazole derivatives. By adhering to this self-validating workflow, drug development professionals can confidently advance compounds that maintain robust cFMS-driven anti-tumor efficacy without the systemic liabilities of broad-spectrum Type III RTK inhibition.

References

1.[1] Array BioPharma Inc. "US 2016/0002232 A1: Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal." Google Patents. 1 2.[2] Array BioPharma Inc. "US 2016/0002232 A1: Substituted N-(1H-Indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors." Google Patents. 2 3.[4] InvivoChem. "Pexidartinib (PLX3397; Turalio; CML261; FP113) Biological Activity." InvivoChem.4 4.[5] Lamb, Y. N. (2019). "Pexidartinib: First Approval." Drugs, 79(16), 1805-1812. PMC - NIH.gov. 5 5.[3] Benner, B., et al. (2020). "Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor." Future Oncology. PMC - NIH.gov. 3

Sources

Validation

Benchmarking the 1-Benzyl-1H-Indazol-4-Ylamine Scaffold Against Clinical-Stage CSF-1R Inhibitors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in targeted oncology, I frequently evaluate privileged chemical scaffolds that drive next-generation therapeutics. 1-Benzyl-1H-indazol-4-ylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in targeted oncology, I frequently evaluate privileged chemical scaffolds that drive next-generation therapeutics. 1-Benzyl-1H-indazol-4-ylamine (CAS 70261-60-8) is a highly specialized pharmacophore utilized in the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives[1]. This class of compounds functions as potent, Type III receptor tyrosine kinase inhibitors, specifically targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R / c-FMS)[2].

By benchmarking this indazolyl-amine scaffold against existing clinical trial compounds like Pexidartinib (PLX3397), we can objectively evaluate its superior kinase selectivity and its profound ability to reprogram the immunosuppressive tumor microenvironment[3]. The causality behind the scaffold's superiority lies in its precise spatial geometry within the kinase ATP-binding pocket. The indazole nitrogen atoms act as critical hydrogen bond donors/acceptors with the hinge region of CSF-1R (specifically interacting with the Cys666 residue). Concurrently, the 1-benzyl substitution is perfectly angled to occupy the deep, hydrophobic "DFG-out" pocket characteristic of inactive Type III kinases. This dual-anchoring mechanism restricts off-target binding to structurally similar kinases (like c-KIT and FLT3), a common liability in first-generation inhibitors.

Structural & Pharmacological Benchmarking

To contextualize the performance of 1-benzyl-1H-indazol-4-ylamine derived compounds (such as the clinical candidate ARRY-382), we benchmark them against established CSF-1R inhibitors across key pharmacological parameters[3].

CompoundScaffold / Chemical ClassPrimary Target(s)IC50 (Biochemical)Clinical StatusKey Differentiator
ARRY-382 1-Benzyl-1H-indazol-4-ylamine derivative CSF-1R9 nMPhase 1b/2High selectivity over c-KIT/FLT3; optimized for combination immunotherapy.
Pexidartinib (PLX3397) Pyrrolo[2,3-b]pyridine derivativeCSF-1R, c-KIT, FLT3~20 nMFDA ApprovedMulti-kinase activity; approved for tenosynovial giant cell tumors.
GW-2580 Quinazoline derivativeCSF-1R~30 nMPreclinical ToolClassic tool compound; limited in vivo pharmacokinetic profile.
Signaling Pathway & Mechanism of Action

Pathway Ligand CSF-1 / IL-34 Ligands Receptor CSF-1R (c-FMS) Kinase Ligand->Receptor Dimerization & Activation TAM M2 Tumor-Associated Macrophages (TAMs) Receptor->TAM Differentiation & Survival Scaffold 1-Benzyl-1H-indazol-4-ylamine Derived Inhibitors (e.g., ARRY-382) Scaffold->Receptor ATP-competitive Inhibition Immune Immunosuppressive Tumor Microenvironment TAM->Immune T-cell Suppression

Figure 1: Mechanism of action for indazol-4-ylamine derived CSF-1R inhibitors in the tumor microenvironment.

Self-Validating Experimental Protocols

To rigorously benchmark 1-benzyl-1H-indazol-4-ylamine derivatives against clinical alternatives, we deploy a self-validating assay cascade. A protocol is only as reliable as its internal controls; therefore, these workflows incorporate orthogonal validation steps to distinguish true target engagement from assay artifacts.

Protocol 1: TR-FRET Biochemical Kinase Assay (IC50 Determination)

Objective: Quantify the biochemical potency of the scaffold against recombinant CSF-1R. Causality & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. TR-FRET's ratiometric readout (665 nm / 615 nm) normalizes well-to-well dispensing errors and eliminates false positives caused by compound autofluorescence. Methodology:

  • Preparation: Plate 1-benzyl-1H-indazol-4-ylamine derivatives and benchmarking compounds (PLX3397, GW-2580) in a 10-point dose-response curve (10 µM to 0.5 nM) in a 384-well low-volume plate.

  • Enzyme Addition: Add 1 nM recombinant human CSF-1R kinase domain in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP (at the predetermined Km value to ensure competitive inhibition sensitivity) and a biotinylated tyrosine kinase peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add the stop buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle, 0% inhibition) and 10 µM Staurosporine (pan-kinase inhibitor, 100% inhibition). A Z'-factor > 0.6 validates the assay window.

Protocol 2: Orthogonal Human Macrophage Differentiation Assay

Objective: Validate that the biochemical IC50 translates to phenotypic modulation of Tumor-Associated Macrophages (TAMs)[4]. Causality & Validation: Inhibiting CSF-1R should block the M-CSF-driven differentiation of monocytes into immunosuppressive M2 macrophages. To ensure that a reduction in M2 macrophages is due to specific pathway inhibition and not general compound cytotoxicity, we multiplex a flow cytometry readout with an ATP-based cell viability assay. Methodology:

  • Isolation: Isolate primary human CD14+ monocytes from healthy donor PBMCs using magnetic bead selection.

  • Culturing: Seed monocytes in 96-well plates and stimulate with 50 ng/mL human M-CSF to drive M2 macrophage differentiation.

  • Treatment: Co-treat with the indazolyl-amine derivatives or clinical benchmarks for 5 days.

  • Multiplexed Readout (Validation):

    • Viability: Add CellTiter-Glo reagent to a replicate plate. Luminescence confirms that cell viability remains >90%, ruling out non-specific toxicity.

    • Phenotype: Stain the primary plate with fluorescently labeled antibodies against CD163 and CD206 (M2 markers). Analyze via flow cytometry. A dose-dependent decrease in CD163+/CD206+ populations, coupled with high viability, orthogonally validates on-target CSF-1R inhibition.

Validation Workflow

Validation Synthesis Scaffold Synthesis Biochemical TR-FRET Kinase Assay Synthesis->Biochemical IC50 Cellular Macrophage Differentiation Biochemical->Cellular Target Engagement InVivo Murine Syngeneic Tumor Models Cellular->InVivo Efficacy

Figure 2: Self-validating screening workflow for evaluating CSF-1R inhibitor candidates.

References
  • "US Patent Application Publication US 2016/0002232 A1", Googleapis.com, 1

  • "US11028064B2 - Tricyclic heterocyclic derivatives and uses thereof", Google Patents, 2

  • "CSF-1R Inhibitors", Alzheimer's Drug Discovery Foundation, 3

  • "NCT01316822 | A Study of ARRY-382 in Patients With Selected Advanced or Metastatic Cancers", ClinicalTrials.gov, 4

Sources

Comparative

Preclinical Profiling of 1-Benzyl-1H-indazol-4-ylamine Derivatives: In Vitro and In Vivo Efficacy as CSF-1R Kinase Inhibitors

As a Senior Application Scientist in early-stage oncology and immunology drug discovery, I frequently evaluate novel pharmacophores against established clinical benchmarks. The 1-benzyl-1H-indazol-4-ylamine scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology and immunology drug discovery, I frequently evaluate novel pharmacophores against established clinical benchmarks. The 1-benzyl-1H-indazol-4-ylamine scaffold has emerged as a highly potent, core structural motif for Type III receptor tyrosine kinase inhibitors, specifically targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R, also known as c-FMS) .

CSF-1R is the master regulator of macrophage differentiation, survival, and polarization. In the tumor microenvironment (TME), the overactivation of CSF-1R drives the accumulation of M2-polarized Tumor-Associated Macrophages (TAMs), which suppress T-cell infiltration and promote metastasis .

This guide provides an objective, data-driven comparison of 1-benzyl-1H-indazol-4-ylamine derivatives against two gold-standard alternatives: Pexidartinib (PLX3397) , an FDA-approved multi-kinase inhibitor, and GW2580 , a highly selective preclinical tool compound.

Mechanism of Action & Pathway Analysis

To understand the therapeutic index of these compounds, we must first map the signaling cascade. CSF-1R is a cell-surface receptor that, upon binding to its ligands (CSF-1 or IL-34), undergoes homodimerization and autophosphorylation. This triggers downstream signaling primarily through the PI3K/AKT and Ras/MAPK pathways.

1-Benzyl-1H-indazol-4-ylamine derivatives act as ATP-competitive, Type III kinase inhibitors. The benzyl group at the N1 position is critical; it is uniquely positioned to occupy the deep, hydrophobic allosteric pocket exposed only when the kinase is in its inactive "DFG-out" conformation.

Pathway CSF1 CSF-1 / IL-34 CSF1R CSF-1R (c-FMS) CSF1->CSF1R Activates PI3K PI3K / AKT Pathway CSF1R->PI3K Phosphorylation MAPK Ras / ERK Pathway CSF1R->MAPK Phosphorylation Inhibitor 1-Benzyl-1H-indazol-4-ylamine Derivatives Inhibitor->CSF1R Inhibits (Type III) Macrophage Macrophage Survival & TAM Polarization PI3K->Macrophage Survival MAPK->Macrophage Proliferation

Figure 1: Mechanism of Action of 1-Benzyl-1H-indazol-4-ylamine derivatives on CSF-1R signaling.

Quantitative Comparison: In Vitro and In Vivo Profiling

When transitioning a 1-benzyl-1H-indazol-4-ylamine hit compound through the lead optimization cascade, we benchmark its performance against Pexidartinib and GW2580. The table below synthesizes the expected quantitative profiling data based on established literature , .

Table 1: Comparative Preclinical Profiling of CSF-1R Inhibitors

Compound Class / DrugPrimary Target(s)Biochemical IC₅₀ (CSF-1R)Cellular EC₅₀ (M-NFS-60)In Vivo TAM Depletion Efficacy
1-Benzyl-1H-indazol-4-ylamine derivatives CSF-1R (c-FMS)1.0 – 10 nM15 – 50 nMHigh (Requires PK optimization of benzyl moiety)
Pexidartinib (PLX3397) CSF-1R, c-KIT, FLT317 – 20 nM~30 nMHigh (FDA Approved for TGCT)
GW2580 CSF-1R (Highly Selective)30 nM~330 nMModerate (Limited by poor BBB penetration)

Data Interpretation: While GW2580 offers exceptional selectivity, its cellular potency drops significantly due to poor membrane permeability. Pexidartinib is highly potent but exhibits off-target activity against c-KIT and FLT3, which can lead to clinical hepatotoxicity. Optimized 1-benzyl-1H-indazol-4-ylamine derivatives often achieve superior sub-nanomolar biochemical potency, though their in vivo success relies heavily on preventing the rapid oxidative metabolism of the benzylic carbon.

Bridging the Gap: The Preclinical Screening Cascade

To ensure scientific integrity, every compound must pass through a self-validating screening cascade. In vitro potency does not guarantee in vivo efficacy; therefore, we utilize a tiered workflow.

Workflow InVitro 1. Biochemical Assay (TR-FRET IC50) Cellular 2. Cellular Assay (M-NFS-60 Viability) InVitro->Cellular PK 3. Pharmacokinetics (ADME Profiling) Cellular->PK InVivo 4. In Vivo Efficacy (TAM Depletion) PK->InVivo

Figure 2: Preclinical screening cascade for CSF-1R kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Crucially, we run this assay at the exact Michaelis constant (


) for ATP. Because 1-benzyl-1H-indazol-4-ylamines are ATP-competitive, running the assay at 

ensures the measured IC₅₀ reflects true target affinity rather than being artificially masked by saturated ATP concentrations.
  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 0.5 nM recombinant human CSF-1R kinase domain and 2 μM biotinylated poly-GT substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add ATP to a final concentration matching the previously determined

    
     (typically ~15 μM for CSF-1R). Incubate at room temperature for 60 minutes.
    
  • Detection: Quench the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic fit. A reference standard (Pexidartinib) must be included on every plate to validate assay drift.

Protocol 2: Cellular Macrophage Viability Assay

Causality: Biochemical assays prove the compound binds the isolated protein, but cellular assays prove it can cross the lipid bilayer and function in a physiological ATP environment (~1-5 mM). We use the murine myeloid leukemia cell line M-NFS-60 because its survival is strictly dependent on exogenous CSF-1. As a self-validating negative control, we run a parallel assay using NS0 cells (CSF-1 independent) to rule out generalized cytotoxicity.

  • Cell Seeding: Wash M-NFS-60 cells to remove residual growth factors. Seed at 10,000 cells/well in 96-well plates in RPMI-1640 supplemented with 10% FBS and 20 ng/mL recombinant mouse CSF-1.

  • Treatment: Add the 1-benzyl-1H-indazol-4-ylamine derivative (0.1 nM to 10 μM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Analysis: A successful CSF-1R inhibitor will show a potent EC₅₀ in M-NFS-60 cells but will have no effect on the viability of the NS0 control cells up to 10 μM.

Protocol 3: In Vivo Tumor-Associated Macrophage (TAM) Depletion Model

Causality: The ultimate proof of concept for a CSF-1R inhibitor in oncology is its ability to reprogram the TME. By utilizing an orthotopic osteosarcoma model (LM8 cells), we can directly measure the depletion of immunosuppressive M2 macrophages via flow cytometry, directly linking the compound's pharmacokinetic exposure to its pharmacodynamic effect .

  • Tumor Inoculation: Inject 1x10⁶ LM8 osteosarcoma cells into the tibia of syngeneic C3H mice. Allow tumors to establish for 7 days.

  • Dosing Regimen: Formulate the indazole derivative in 0.5% Methylcellulose/0.2% Tween-80. Administer via oral gavage (PO) at 10 mg/kg and 30 mg/kg daily. Use Pexidartinib (30 mg/kg) as the positive control.

  • Tissue Harvesting: On day 21, euthanize the mice. Resect the primary tumors and mechanically/enzymatically dissociate them into single-cell suspensions using Collagenase IV and DNase I.

  • Flow Cytometry (Target Engagement): Stain the single-cell suspension with fluorophore-conjugated antibodies against CD45 (leukocytes), CD11b (myeloid cells), F4/80 (macrophages), and CD206 (M2 polarization marker).

  • Validation: Efficacious 1-benzyl-1H-indazol-4-ylamine derivatives will demonstrate a >70% reduction in the CD45⁺/CD11b⁺/F4/80⁺/CD206⁺ TAM population compared to vehicle-treated controls, correlating with a reduction in primary tumor volume.

Conclusion

1-Benzyl-1H-indazol-4-ylamine derivatives represent a highly tunable and potent class of CSF-1R inhibitors. While their in vitro biochemical and cellular profiles often surpass or match clinical standards like Pexidartinib and GW2580, their successful translation to in vivo efficacy requires rigorous optimization of the benzylic position to prevent rapid metabolic clearance. By employing the self-validating screening protocols outlined above, drug development professionals can confidently identify lead candidates with the highest probability of clinical success.

References

  • Title: SUBSTITUTED N-(1H-INDAZOL-4-YL)IMIDAZO[1,2-a]PYRIDINE-3-CARBOXAMIDE COMPOUNDS AS TYPE III RECEPTOR TYROSINE KINASE INHIBITORS (WO/2012/082689) Source: WIPO Patentscope URL: [Link]

  • Title: CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment Source: Molecular Cancer Therapeutics (via PMC / AACR) URL: [Link]

  • Title: Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor Source: Drug Design, Development and Therapy (DovePress) URL: [Link]

Safety & Regulatory Compliance

Safety

1-BENZYL-1H-INDAZOL-4-YLAMINE proper disposal procedures

Proper disposal of pharmaceutical intermediates and nitrogen heterocycles is a critical component of laboratory safety and environmental stewardship. 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8)[1] is a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of pharmaceutical intermediates and nitrogen heterocycles is a critical component of laboratory safety and environmental stewardship. 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8)[1] is a highly valuable building block in drug development, particularly in the synthesis of kinase inhibitors and biologically active indazole derivatives. However, its potent biological activity and characteristic amine basicity mean that improper disposal poses severe environmental and regulatory risks.

This guide provides an authoritative, step-by-step operational plan for the safe segregation, containment, and destruction of 1-benzyl-1H-indazol-4-ylamine, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, you must understand the compound's physical properties to dictate chemical compatibility. As an organic amine, 1-benzyl-1H-indazol-4-ylamine is weakly basic and incompatible with strong oxidizing agents and concentrated acids.

Table 1: Physicochemical Profile & Disposal Implications

PropertyValue / ClassificationOperational Disposal Implication
CAS Number 70261-60-8Must be explicitly listed on all institutional hazardous waste manifests[1].
Molecular Weight 223.28 g/mol Solid waste requires dissolution in a compatible solvent for liquid incineration, or dedicated solid lab-packing.
Chemical Class Nitrogen Heterocycle / Organic AmineSegregate strictly as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Incompatibilities Strong oxidizers, strong acidsDo not mix with waste streams containing nitric acid, peroxides, or perchlorates to prevent exothermic reactions[3].
EPA Waste Code Unlisted (Characteristic)Evaluate for toxicity/ignitability based on the specific solvent vehicle used during your research workflow.

Regulatory Framework & Causality

Under EPA RCRA regulations, chemical waste generated in laboratories cannot be disposed of in regular trash or sanitary sewer systems[2]. 1-Benzyl-1H-indazol-4-ylamine must be managed through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program[2].

The causality behind this strict protocol is twofold:

  • Biological Persistence: Indazole rings are highly stable and resist standard wastewater bioremediation. They require high-temperature thermal destruction to break the heterocyclic bonds safely.

  • Regulatory Compliance: Laboratories are classified by the EPA based on waste generation volume. Accumulating unlabeled or improperly stored amine waste violates Satellite Accumulation Area (SAA) regulations, risking severe institutional fines and safety hazards[4].

Experimental Protocols: Step-by-Step Disposal Methodology

The following protocols establish a self-validating system where each step verifies the safety and compliance of the previous one.

Protocol A: Routine Waste Segregation and SAA Storage
  • Waste Characterization: Determine the state of the 1-benzyl-1H-indazol-4-ylamine waste. If it is a dry powder, treat it as solid hazardous waste. If dissolved in a solvent (e.g., DMSO, Methanol), classify the entire mixture based on the solvent's primary hazards.

  • Container Selection: Select a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass bottles are required. Causality: Plastic is preferred over glass for floor-level SAA storage to prevent shatter-spills, provided the solvent vehicle does not degrade HDPE[2].

  • Volume Management: Fill the waste container to no more than 90% capacity[3]. Causality: Leaving a 10% headspace prevents pressure buildup and potential container rupture from vapor expansion due to ambient laboratory temperature fluctuations.

  • RCRA Compliant Labeling: Attach an institutional Hazardous Waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and spell out "1-Benzyl-1H-indazol-4-ylamine" completely. Abbreviations or chemical structures are not legally compliant[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray made of compatible material (e.g., a polypropylene tub) capable of holding 110% of the primary container's volume[3]. Causality: This isolates the waste from the drainage system in the event of a primary vessel failure.

  • SAA Storage: Store the waste in a designated Satellite Accumulation Area at or near the point of generation[4]. Ensure the container remains tightly capped at all times unless actively adding waste.

Protocol B: Emergency Spill Clean-Up Procedure

In the event of a localized benchtop spill of 1-benzyl-1H-indazol-4-ylamine:

  • Isolate & PPE: Evacuate the immediate vicinity. Don appropriate PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Containment: If liquid, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization & Collection: If dealing with solid powder, carefully sweep it up using a static-free brush to avoid aerosolizing the Active Pharmaceutical Ingredient (API). Place the absorbed liquid or swept solid into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., isopropanol) followed by soap and water to remove residual amine traces.

  • Disposal: Tag all cleanup materials as "Hazardous Waste - Spill Debris contaminated with 1-Benzyl-1H-indazol-4-ylamine" and transfer immediately to the SAA.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of 1-benzyl-1H-indazol-4-ylamine waste from generation to final destruction.

G N1 1-Benzyl-1H-indazol-4-ylamine Waste Generation N2 Compatibility Check (Avoid Acids/Oxidizers) N1->N2 N3 Transfer to HDPE or Amber Glass Container N2->N3 N4 Attach RCRA Hazardous Waste Label N3->N4 N5 Satellite Accumulation Area (SAA) Storage N4->N5 N6 Licensed High-Temperature Incineration N5->N6

Workflow for the safe segregation, containment, and disposal of 1-benzyl-1H-indazol-4-ylamine.

Final Transfer and Destruction

Do not exceed the maximum SAA storage time limits. Academic and research labs operating under EPA Subpart K must adhere to specific removal rules, such as removing hazardous waste from the laboratory every twelve months, while standard generators may have 90-day limits[5].

The final destruction of 1-benzyl-1H-indazol-4-ylamine must be executed by a licensed hazardous waste vendor. The industry standard for organic amine disposal is high-temperature incineration equipped with an afterburner and alkaline scrubber. Causality: Incineration completely breaks the stable indazole ring, while the alkaline scrubber neutralizes any nitrogen oxide (NOx) gases generated during combustion, preventing atmospheric pollution and acid rain formation.

References

  • Title: How to Dispose of Chemical Waste | Environmental Health and Safety Source: case.edu URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly - GAIACA Source: gaiaca.com URL: [Link]

  • Title: Laboratory Waste Management: The New Regulations Source: medlabmag.com URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: epa.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-BENZYL-1H-INDAZOL-4-YLAMINE

Standard Operating Procedure & Safety Guide: Handling 1-BENZYL-1H-INDAZOL-4-YLAMINE As a primary aromatic amine and substituted indazole, 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) is a high-value intermediate in ad...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 1-BENZYL-1H-INDAZOL-4-YLAMINE

As a primary aromatic amine and substituted indazole, 1-Benzyl-1H-indazol-4-ylamine (CAS: 70261-60-8) is a high-value intermediate in advanced drug discovery and synthetic chemistry[1]. However, the inherent toxicological profile of aromatic amines requires rigorous, uncompromising safety protocols. This guide provides researchers with a self-validating procedural framework, detailing not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind these safety choices.

Risk Assessment & Mechanistic Toxicology

To handle 1-Benzyl-1H-indazol-4-ylamine safely, one must understand how it interacts with human biology. Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the dermal barrier and respiratory epithelium[2].

Once systemic, the primary danger is not the parent compound, but its metabolic byproducts. Hepatic Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of the primary amine[3]. This N-hydroxy metabolite is highly reactive and triggers two severe toxicological cascades:

  • Methemoglobinemia: The N-hydroxylated metabolite undergoes a co-oxidation reaction with oxyhemoglobin in erythrocytes. This oxidizes the iron in hemoglobin from Fe2+ to Fe3+, forming methemoglobin, which cannot bind or transport oxygen, leading to chemical asphyxiation[3].

  • Genotoxicity: The intermediate decomposes into an electrophilic arylnitrenium ion, which covalently binds to nucleophilic sites on DNA (typically the C-8 position of guanine), causing point mutations and long-term carcinogenic risk[2].

Mechanistic pathway of aromatic amine toxicity via CYP450 N-hydroxylation.

Mandatory PPE & Engineering Controls

Because of the severe risks of dermal absorption and inhalation, standard laboratory PPE is insufficient. The following table summarizes the quantitative specifications and logical justifications for the required protective equipment.

Protection CategorySpecification & MaterialCausal Justification
Engineering Control Fume Hood (Face Velocity: 80–120 FPM)Prevents inhalation of aerosolized powders during weighing.
Hand Protection Double Gloving: Inner Nitrile (0.11mm) + Outer Butyl RubberAromatic amines easily permeate standard nitrile when dissolved in organic solvents (e.g., DMSO, DCM). Butyl provides a secondary chemical barrier.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular absorption of airborne particulates.
Body Protection Tyvek® sleeves over Flame-Resistant (FR) Lab CoatEliminates skin exposure at the wrist/forearm interface, a common site of accidental contact.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing bulk dry powder outside of a certified fume hood (highly discouraged).

Operational Workflow: A Self-Validating System

Every step in handling 1-Benzyl-1H-indazol-4-ylamine must be self-validating—meaning the safety of the step is empirically confirmed before proceeding.

Step 1: Pre-Operation Validation

  • Action: Verify fume hood functionality and glove integrity.

  • Validation: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash; it must pull steadily inward. Inflate your outer butyl gloves with air and roll the cuff tightly to visually confirm the absence of pinhole leaks before donning.

Step 2: Anti-Static Weighing

  • Action: Weigh the compound using an anti-static U-shaped spatula.

  • Validation: Aromatic amine powders can carry static charges, causing them to "jump" and aerosolize. Use an ionizing bar or anti-static gun on the weigh boat prior to transfer. Weigh the material directly into a tared, sealable reaction vial rather than an open boat to minimize transfer exposure.

Step 3: Solubilization & Transfer

  • Action: Cap the vial before removing it from the balance area. Add your reaction solvent (e.g., DMF, DMSO) via syringe through a septum, or carefully uncap deep within the fume hood.

  • Validation: By keeping the system closed during solvent addition, you eliminate the risk of solvent vapors carrying dissolved amine particles into the breathing zone.

Step-by-step operational workflow for handling hazardous aromatic amines.

Decontamination & Disposal Plan

Do not use organic solvents (like acetone or methanol) to clean up dry spills of 1-Benzyl-1H-indazol-4-ylamine. Solvents will dissolve the powder, drastically increasing its ability to penetrate gloves and skin[2].

  • Surface Decontamination: For residual powder or minor spills, wipe the area with a paper towel dampened with a 10% sodium hypochlorite (bleach) solution . The oxidative power of bleach chemically degrades the primary amine, neutralizing its biological reactivity. Follow this with a soap and water wipe to remove the bleach residue.

  • Waste Segregation: Collect all contaminated consumables (spatulas, weigh boats, outer gloves) in a dedicated solid hazardous waste container labeled: "Toxic Organics - Aromatic Amines (CAS 70261-60-8)". Liquid waste must be segregated into appropriate halogenated or non-halogenated carboys.

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Never use solvents to wash the skin , as this will act as a carrier, driving the amine directly into the bloodstream.

  • Inhalation/Systemic Exposure: Move the victim to fresh air immediately. Monitor for clinical signs of methemoglobinemia, which include cyanosis (a bluish tint to the lips, nail beds, and skin), dizziness, and shortness of breath[3]. Seek emergency medical attention immediately; the specific antidote for severe methemoglobinemia is intravenous methylene blue.

References

  • National Institutes of Health (NIH) / PMC. "Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology. Available at:[Link]

  • American Chemical Society (ACS) Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at:[Link]

Sources

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